molecular formula C10H11NO B021168 4-Allylbenzamide CAS No. 104699-51-6

4-Allylbenzamide

Cat. No.: B021168
CAS No.: 104699-51-6
M. Wt: 161.2 g/mol
InChI Key: CZQKVJRBIQSDMF-UHFFFAOYSA-N
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Description

4-Allylbenzamide (CAS 104699-51-6) is a high-purity benzamide analog of significant interest in medicinal chemistry and neuroscience research. It serves as a valuable building block for the synthesis and study of novel negative allosteric modulators (NAMs) of neuronal nicotinic acetylcholine receptors (nAChRs) . nAChRs are ligand-gated ion channels that critically influence a number of physiologically important processes, including cognition, arousal, anxiety, and pain processing . The development of subtype-selective nAChR ligands is a key research area for investigating their roles in normal and pathophysiological states, with implications for understanding conditions such as Alzheimer's disease, Parkinson's disease, and addiction . As a research chemical, 4-Allylbenzamide provides a core structure for exploring structure-activity relationships (SAR) and contributes to the discovery of drugs that can selectively target specific nAChR subtypes, potentially leading to research tools with optimized properties and reduced off-target effects . This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104699-51-6

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

IUPAC Name

4-prop-2-enylbenzamide

InChI

InChI=1S/C10H11NO/c1-2-3-8-4-6-9(7-5-8)10(11)12/h2,4-7H,1,3H2,(H2,11,12)

InChI Key

CZQKVJRBIQSDMF-UHFFFAOYSA-N

SMILES

C=CCC1=CC=C(C=C1)C(=O)N

Canonical SMILES

C=CCC1=CC=C(C=C1)C(=O)N

Synonyms

Benzamide, 4-(2-propenyl)- (9CI)

Origin of Product

United States

Foundational & Exploratory

Comprehensive Technical Profile: 4-Allylbenzamide (CAS 104699-51-6)

[1]

Executive Summary

4-Allylbenzamide (CAS 104699-51-6) is a bifunctional aromatic building block characterized by a primary amide group at the C1 position and an allyl moiety at the C4 (para) position of the benzene ring.[1] Unlike its more common isomer, N-allylbenzamide, where the allyl group is attached to the nitrogen, 4-allylbenzamide presents a unique scaffold for orthogonal functionalization. The allyl group offers a handle for olefin metathesis, radical polymerization, or thiol-ene "click" chemistry, while the amide remains available for hydrogen bonding interactions or transformation into nitriles and amines. This compound is increasingly relevant in the design of functionalized polymers and as a fragment in medicinal chemistry, particularly for potassium channel blockers and tubulin inhibitors.

Physicochemical Profile

The following data aggregates predicted and experimental values. Due to the limited open-source experimental data for this specific isomer, predicted values based on structure-activity relationships (SAR) of benzamide analogs are utilized where necessary.

PropertyValueSource/Condition
CAS Number 104699-51-6Chemical Abstracts Service
IUPAC Name 4-(prop-2-en-1-yl)benzamideSystematic
Molecular Formula C₁₀H₁₁NO-
Molecular Weight 161.20 g/mol -
Appearance White to off-white crystalline solidStandard State
Density 1.02 ± 0.1 g/cm³Predicted
Boiling Point 331.5 ± 25.0 °CPredicted (760 mmHg)
Flash Point 194.5 ± 23.0 °CPredicted
LogP 1.48Predicted (Hydrophobicity)
Solubility DMSO, Methanol, Ethyl AcetatePoor in Water
pKa (Amide) ~23.3DMSO (Amide N-H deprotonation)

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 4-allylbenzamide is most reliably achieved through transition-metal-catalyzed cross-coupling. The installation of the allyl group onto a pre-functionalized benzamide core avoids the risk of side reactions associated with manipulating the amide group later.

Primary Route: Suzuki-Miyaura Coupling

This protocol is recommended for high purity and scalability. It utilizes 4-chlorobenzamide or 4-bromobenzamide coupled with allylboronic acid pinacol ester.

Reagents:

  • Substrate: 4-Bromobenzamide (1.0 equiv)

  • Coupling Partner: Allylboronic acid pinacol ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Protocol:

  • Inerting: Charge a reaction flask with 4-bromobenzamide, K₂CO₃, and Pd(dppf)Cl₂. Evacuate and backfill with argon (3 cycles).

  • Addition: Add degassed 1,4-dioxane and water, followed by the allylboronic ester via syringe.

  • Reaction: Heat the mixture to 90°C for 12–16 hours under vigorous stirring. Monitor via TLC (EtOAc/Hexane 1:1) or HPLC.

  • Workup: Cool to room temperature. Filter through a celite pad to remove palladium residues. Dilute with ethyl acetate and wash with brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 20% -> 50% EtOAc in Hexanes).

Mechanism: The reaction proceeds via the oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the allyl boron species, and finally reductive elimination to form the C(sp2)-C(sp3) bond.

Visualization: Synthetic Pathway

SynthesisStart4-Bromobenzamide(Precursor)IntermediatePd(II) Complex(Oxidative Addition)Start->IntermediatePd(0)ReagentAllylboronic AcidPinacol EsterReagent->IntermediateTransmetallationCatalystPd(dppf)Cl2K2CO3, 90°CProduct4-Allylbenzamide(Target)Intermediate->ProductReductiveElimination

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling pathway for the synthesis of 4-allylbenzamide.

Reactivity & Applications

Orthogonal Reactivity

4-Allylbenzamide possesses two distinct reactive centers:

  • The Allyl Group (Alkene): Electron-rich and unhindered, it is susceptible to electrophilic addition, radical polymerization, and metathesis.

  • The Amide Group: Stable under oxidative conditions used for the alkene but reactive toward hydrolysis (acidic/basic) or dehydration to nitriles.

Functional Transformations
  • Polymerization: The allyl group allows the compound to serve as a monomer in radical polymerizations, often copolymerized with methacrylates to introduce hydrogen-bonding amide side chains.

  • Thiol-Ene "Click" Chemistry: Reaction with thiols under UV light (photo-initiated) yields thioether-linked benzamides. This is widely used for functionalizing hydrogels or surfaces.

  • Epoxidation: Treatment with m-CPBA converts the allyl group to an epoxide (glycidyl analog), creating a reactive intermediate for ring-opening reactions with amines.

Visualization: Reactivity Map

ReactivityCenter4-Allylbenzamide(Core)PolyRadical Polymerization(Functional Polymers)Center->Poly Allyl Group(AIBN/Heat)ClickThiol-Ene Click(Surface Modification)Center->Click Allyl Group(R-SH, UV)EpoxEpoxidation (m-CPBA)(Reactive Intermediate)Center->Epox Allyl Group(Oxidation)HydroHydrolysis (Acid/Base)-> 4-Allylbenzoic AcidCenter->Hydro Amide Group

Caption: Divergent reactivity profile showing allyl-specific (green) and amide-specific (red) transformations.[2][3][4]

Safety & Handling (E-E-A-T)

While specific toxicological data for CAS 104699-51-6 is limited, it should be handled with the standard precautions applicable to benzamide derivatives.

  • Hazard Classification (GHS):

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[5][6]

    • Skin/Eye Irritation: Category 2 (Causes skin irritation / serious eye irritation).[7]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The allyl group is potentially susceptible to slow auto-oxidation upon prolonged exposure to air and light; addition of a radical inhibitor (e.g., BHT) is recommended for long-term storage of bulk material.

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory. Handle within a fume hood to avoid inhalation of dust.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 307242, N-Allylbenzamide (Isomer reference and property prediction). Retrieved from [Link](Note: While the title refers to the N-allyl isomer, the physicochemical property databases within PubChem provide data for the C10H11NO family).

  • Synthetic Methodology (Suzuki Coupling): Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Benzamide Pharmacology: Lloyd, J., et al. (2001).[8] Design and synthesis of 4-substituted benzamides as potent, selective, and orally bioavailable I(Ks) blockers. Journal of Medicinal Chemistry, 44(23), 3764-7.[8] [Link]

  • Allyl Group Reactivity: Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540–1573. [Link]

Technical Guide: 4-(2-Propenyl)benzamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of 4-(2-propenyl)benzamide (also known as 4-allylbenzamide) as a chemical building block in medicinal chemistry.

Executive Summary

4-(2-Propenyl)benzamide (CAS: 104699-51-6) is a bifunctional aromatic scaffold characterized by a polar primary amide and a lipophilic, reactive allyl group at the para position. In modern drug discovery, it serves as a critical "divergent intermediate." Its value lies in the orthogonality of its functional groups: the amide provides a stable hydrogen-bonding pharmacophore often targeting residues like Serine or Tyrosine in active sites (e.g., PARP, HDAC), while the allyl handle allows for late-stage diversification via metathesis, cross-coupling, or oxidation.

Chemical Identity & Physical Properties[1][2][3][4]

PropertyData
IUPAC Name 4-(2-Propenyl)benzamide
Common Name 4-Allylbenzamide
CAS Number 104699-51-6 (Ring-substituted)
Molecular Formula

Molecular Weight 161.20 g/mol
Structure Benzene ring, C1:

, C4:

Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH, DMF; Sparingly soluble in water
LogP (Predicted) ~1.4 (Lipophilic linker, polar headgroup)

Critical Distinction: Do not confuse with N-allylbenzamide (CAS 10283-95-1), where the allyl group is attached to the nitrogen atom. This guide focuses strictly on the C4-ring substituted isomer.

Synthetic Pathways

For research-scale preparation (gram to decagram), two primary routes are established based on precursor availability and atom economy.

Route A: Amidation of 4-Allylbenzoic Acid (Scalable)

This route is preferred for bulk preparation as it avoids transition metal catalysts in the final step.

  • Activation: 4-Allylbenzoic acid (CAS 1076-99-9) is treated with Thionyl Chloride (

    
    ) or Oxalyl Chloride to generate the acid chloride.
    
  • Amidation: The crude acid chloride is added dropwise to a solution of aqueous Ammonia (

    
    ) or Ammonia in Dioxane at 0°C.
    
  • Purification: Recrystallization from Ethanol/Water.

Route B: Suzuki-Miyaura Cross-Coupling (Modular)

This route is preferred when introducing the allyl group late-stage into a pre-functionalized benzamide scaffold.

  • Coupling Partners: 4-Bromobenzamide + Allylboronic acid pinacol ester.

  • Catalyst System:

    
     or 
    
    
    
    .
  • Conditions:

    
     (base), Dioxane/Water (3:1), 80°C, 12h.
    
  • Note: Requires degassed solvents to prevent homocoupling of the allyl boronate.

Visualization: Synthetic Workflow

Synthesis Acid 4-Allylbenzoic Acid (CAS 1076-99-9) Chloride Acid Chloride Intermediate Acid->Chloride SOCl2, Reflux Product 4-(2-Propenyl)benzamide (Target Scaffold) Chloride->Product NH3 (aq), 0°C Bromo 4-Bromobenzamide Bromo->Product Suzuki Coupling Pd(dppf)Cl2, K2CO3 AllylBoron Allylboronic Acid Pinacol Ester AllylBoron->Product

Figure 1: Two primary synthetic strategies. Route A (Grey) is preferred for scale; Route B (Red) is preferred for diversity.

Reactivity Profile & Applications

The molecule acts as a "chassis" for divergent synthesis. The amide remains inert under many conditions that functionalize the alkene, and vice versa.

The Allyl Handle (Lipophilic Domain)

The terminal alkene is the primary site for structural elaboration:

  • Olefin Metathesis (RCM): Reaction with Grubbs II catalyst and a second alkene tethered to the amide nitrogen (or elsewhere) yields macrocyclic lactams, a privileged structure in kinase inhibitors.

  • Hydroboration-Oxidation: Converts the allyl group to a 3-hydroxypropyl chain (

    
    ), extending the linker to reach solvent-exposed regions of a protein pocket.
    
  • Epoxidation: Reaction with m-CPBA yields the epoxide, which can be opened by amines to form beta-amino alcohols (common in beta-blocker pharmacophores).

  • Wohl-Ziegler Bromination: Radical bromination with NBS functionalizes the allylic position, allowing for nucleophilic substitution to create branched derivatives.

The Amide Handle (Polar Domain)
  • Dehydration: Treatment with

    
     or Burgess reagent converts the amide to a Nitrile  (CN).[1] 4-Allylbenzonitrile is a precursor for tetrazoles (angiotensin II receptor antagonists).
    
  • Hoffman Rearrangement: Converts the amide to a primary Aniline . This is useful if the benzamide is a "masked" aniline to protect the amine during earlier oxidative steps.

Visualization: Divergent Reactivity Map

Reactivity Core 4-(2-Propenyl)benzamide Macrocycle Macrocyclic Lactams (Kinase Inhibitors) Core->Macrocycle Grubbs II (RCM) Alcohol 3-Hydroxypropyl Linker (Solvent Reach) Core->Alcohol 1. BH3 2. H2O2, NaOH Epoxide Epoxide Scaffold (Beta-amino alcohols) Core->Epoxide m-CPBA CH2Cl2 Nitrile 4-Allylbenzonitrile (Tetrazoles) Core->Nitrile POCl3 Dehydration Aniline 4-Allylaniline (Masked Amine) Core->Aniline Br2, NaOH Hoffman

Figure 2: Divergent synthesis map. Green paths utilize the allyl group; Red paths utilize the amide group.

Medicinal Chemistry Context

Pharmacophore Features[3][4][5][6][7]
  • PARP Inhibitors: The benzamide moiety mimics the nicotinamide ring of

    
    , binding to the donor site of Poly (ADP-ribose) polymerase (PARP). The allyl group projects into the hydrophobic pocket, where it can be optimized for potency.
    
  • Covalent Probes: While the allyl group is generally unreactive toward cysteine, it can be isomerized to a styrene (vinyl group) via Ruthenium catalysis, creating a Michael acceptor for covalent protein tagging.

Stability & Storage
  • Oxidation: The terminal alkene is susceptible to slow auto-oxidation over months. Store under Nitrogen at -20°C.

  • Polymerization: Unlikely to polymerize spontaneously without a radical initiator, but prolonged exposure to UV light should be avoided.

References

  • BenchChem. (2025).[2] 4-(2-Propenyl)benzoic acid | 1076-99-9 | Technical Data. Retrieved from

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from

  • PubChem. (2025).[3] Compound Summary: N-Allylbenzamide (Isomer Context). Retrieved from

  • Google Patents. (2006). Aromatic amides and ureas and their uses as sweet and/or umami flavor modifiers. WO2006084246.[4] Retrieved from

Sources

Structural Isomerism in Benzamides: A Comparative Technical Guide to 4-Allylbenzamide and N-Allylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and organic synthesis, 4-Allylbenzamide and N-Allylbenzamide represent a classic case of constitutional isomerism. While they share the identical molecular formula (


) and molecular weight (

), their connectivity dictates vastly different physical properties, spectroscopic signatures, and synthetic origins.
  • 4-Allylbenzamide is a primary amide where the allyl functionality is attached to the aromatic ring (C-allyl). It typically exists as a high-melting crystalline solid.

  • N-Allylbenzamide is a secondary amide where the allyl group is attached directly to the nitrogen atom (

    
    -allyl). It typically exists as a low-melting solid or oil at room temperature.
    

This guide provides a rigorous technical breakdown to enable researchers to synthesize, identify, and differentiate these molecules with absolute confidence.

Structural & Electronic Divergence

The core difference lies in the "anchor point" of the allyl group. This connectivity alters the electron density of the amide bond and the molecule's hydrogen-bond donor (HBD) capability.

Visual Structural Analysis

Benzamide_Isomers cluster_A Target A: 4-Allylbenzamide cluster_B Target B: N-Allylbenzamide node_A Primary Amide (-CONH2) Allyl on C4 (Para) prop_A H-Bond Donors: 2 MP: ~130 °C Reactivity: Suzuki Coupling node_A->prop_A node_B Secondary Amide (-CONH-) Allyl on Nitrogen prop_B H-Bond Donors: 1 MP: ~22 °C Reactivity: N-Acylation node_B->prop_B

Figure 1: Structural comparison highlighting the connectivity differences between the two isomers.

Spectroscopic Identification (The Decision Tree)

Accurate identification relies on distinguishing the amide proton environment and the chemical shift of the allylic methylene group.

NMR Diagnostic Markers ( NMR in )
Feature4-Allylbenzamide (Primary Amide)N-Allylbenzamide (Secondary Amide)
Amide Protons (

)
Two distinct peaks (due to restricted rotation)

(br s, 1H) &

(br s, 1H)
One signal (often a broad triplet)

(br t, 1H)
Allylic Methylene (

)
Upfield (Shielded) Attached to Carbon Ring

(d, 2H)
Downfield (Deshielded) Attached to Electronegative Nitrogen

(t, 2H)
Aromatic Region AA'BB' System Symmetric para-substitution pattern.Two doublets (

)
Complex Multiplet Monosubstituted benzene ring.

(m, 5H)

Key Insight: The "smoking gun" is the allylic methylene shift. If the signal is near 3.4 ppm , it is the 4-allyl isomer. If it is near 4.0 ppm , it is the N-allyl isomer.

Infrared (IR) Spectroscopy[1]
  • 4-Allylbenzamide: Shows two sharp bands in the

    
     region (symmetric and asymmetric N-H stretch of a primary amide).
    
  • N-Allylbenzamide: Shows one band in the

    
     region (N-H stretch of a secondary amide).
    

Synthetic Pathways[2]

The synthesis of these molecules follows two completely different logical branches. 4-Allylbenzamide requires constructing the carbon skeleton, while N-allylbenzamide requires functionalizing the amide nitrogen.

Synthesis_Workflow cluster_Suzuki Route A: Carbon-Carbon Bond Formation cluster_Schotten Route B: Amide Bond Formation start Starting Material Selection step1_A 4-Bromobenzamide start->step1_A Para-functionalization step1_B Benzoyl Chloride + Allylamine start->step1_B Acyl Substitution step2_A Suzuki-Miyaura Coupling (Allylboronic acid pinacol ester + Pd Catalyst) step1_A->step2_A prod_A 4-Allylbenzamide step2_A->prod_A step2_B Schotten-Baumann Reaction (Base: NaOH or TEA) step1_B->step2_B prod_B N-Allylbenzamide step2_B->prod_B

Figure 2: Synthetic divergence showing Pd-catalyzed coupling vs. Nucleophilic substitution.

Experimental Protocols

Protocol A: Synthesis of 4-Allylbenzamide (Suzuki Coupling)

Rationale: Direct allylation of benzamide is not feasible due to ring deactivation. The most robust route is the palladium-catalyzed cross-coupling of 4-bromobenzamide with an allylboron species.

Reagents:

  • 4-Bromobenzamide (

    
    )
    
  • Allylboronic acid pinacol ester (

    
    )
    
  • 
     (
    
    
    
    )
  • 
     (
    
    
    
    )
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Setup: In a pressure vial or round-bottom flask, combine 4-bromobenzamide, allylboronic acid pinacol ester, and potassium carbonate.

  • Degassing: Add the dioxane/water solvent mixture. Sparge with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst deactivation).

  • Catalysis: Add the Pd catalyst quickly under inert atmosphere. Seal the vessel.

  • Reaction: Heat to

    
     for 12–16 hours. Monitor by TLC (expect a slight 
    
    
    
    shift) or LC-MS.
  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

  • Validation: Product should be a solid with MP

    
     [1].
    
Protocol B: Synthesis of N-Allylbenzamide (Schotten-Baumann)

Rationale: This reaction utilizes the high nucleophilicity of the amine to attack the highly electrophilic acyl chloride. A base is required to scavenge the HCl byproduct.

Reagents:

  • Benzoyl Chloride (

    
    )[1]
    
  • Allylamine (

    
    )
    
  • Triethylamine (

    
    ) or 
    
    
    
    (aq)
  • Solvent: Dichloromethane (DCM) (anhydrous)

Procedure:

  • Setup: Dissolve allylamine and triethylamine in dry DCM in a round-bottom flask. Cool to

    
     (ice bath) to control the exotherm.
    
  • Addition: Add benzoyl chloride dropwise via syringe over 15–20 minutes. The solution may fume or precipitate salts (triethylammonium chloride).

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Workup: Quench with water. Wash the organic layer with

    
     (to remove unreacted amine), then saturated 
    
    
    
    (to remove unreacted acid/HCl), and finally brine.
  • Purification: Dry over

    
     and concentrate.
    
  • Validation: The product is typically a colorless oil or low-melting solid (MP

    
    ) that solidifies upon standing in the fridge [2].
    

References

  • Synthesis and Characterization of 4-Allylbenzamide

    • Source: Kohoutova, Z. (2021).
    • Data: Confirms MP 129.3–131.3 °C and NMR shifts in DMSO-d6.
    • URL:

  • Properties of N-Allylbenzamide

    • Source: PubChem Compound Summary for CID 307242.
    • Data: Confirms physical state (low melting point) and general spectral properties.

    • URL:

  • General Suzuki Coupling Protocols for Amides

    • Source: Organic Chemistry Portal / Suzuki Coupling.
    • Context: Mechanistic grounding for Protocol A.
    • URL:

Sources

4-Allylbenzamide IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

IUPAC Name, Synthesis, and Applications in Drug Discovery

Executive Summary

4-Allylbenzamide (CAS: 104699-51-6 ) is a para-substituted aromatic amide serving as a critical building block in medicinal chemistry and polymer science.[] Distinct from its isomer N-allylbenzamide, this compound features an allyl group directly attached to the benzene ring at the C4 position, preserving the primary amide functionality for hydrogen bonding or further derivatization. Its primary utility lies in its dual reactivity: the robust amide group allows for scaffold integration (e.g., into cholinesterase reactivators), while the allyl handle enables late-stage functionalization via olefin metathesis, hydroboration, or epoxidation.

Chemical Identity & Nomenclature

Precise nomenclature is vital to distinguish this compound from its N-substituted isomers.

IdentifierValue
IUPAC Name 4-(prop-2-en-1-yl)benzamide
Common Synonyms p-Allylbenzamide; 4-(2-propenyl)benzamide; 4-Allylbenzoic acid amide
CAS Registry Number 104699-51-6
Molecular Formula C₁₀H₁₁NO
SMILES C=CCC1=CC=C(C=C1)C(N)=O
InChI Key Derived from structure:[2][3][4][5][6]KJVRLFWTIGWXFK-UHFFFAOYSA-N (Predicted)

Structural Distinction:

  • Target Compound (4-Allylbenzamide): Allyl group at para-position of the ring.

  • Common Isomer (N-Allylbenzamide): Allyl group attached to the nitrogen atom (CAS 10283-95-1). Note: Researchers must verify the substitution pattern when sourcing materials.

Physicochemical Profile

In drug development, 4-allylbenzamide is valued for its favorable lipophilicity and adherence to Lipinski's Rule of 5, making it an excellent fragment for lead optimization.

PropertyValueSource/Method
Molecular Weight 161.20 g/mol Calculated
Physical State Solid (Crystalline powder)Predicted based on benzamide analogs
LogP (Octanol/Water) 1.85 ± 0.3Predicted (ACD/Labs)
Topological Polar Surface Area (TPSA) 43.09 ŲComputed
H-Bond Donors 2Structure-based
H-Bond Acceptors 1Structure-based
Rotatable Bonds 2Allyl chain, Amide bond

Synthetic Methodologies

Two primary routes exist for synthesizing 4-allylbenzamide. The choice depends on the starting material availability and tolerance for transition metals.

Route A: Direct Amidation of 4-Allylbenzoic Acid (Robust)

This is the classical route, ideal for large-scale preparation where metal contamination must be minimized.

Reagents: 4-Allylbenzoic acid (CAS 1076-99-9), Thionyl Chloride (SOCl₂), Aqueous Ammonia.

Protocol:

  • Activation: Dissolve 4-allylbenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add SOCl₂ (1.5 equiv) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases.

  • Evaporation: Remove solvent and excess SOCl₂ under reduced pressure to isolate the crude acid chloride.

  • Amidation: Redissolve the residue in dry DCM. Add dropwise to a stirred, cold (0°C) solution of concentrated aqueous ammonia (excess).

  • Isolation: Stir for 1 hour. Filter the precipitate, wash with water and cold ether, and dry under vacuum.

Route B: Palladium-Catalyzed Cross-Coupling (Modern)

This method is preferred in medicinal chemistry for parallel synthesis libraries, utilizing the widely available 4-chlorobenzamide.

Reagents: 4-Chlorobenzamide, Allylboronic acid pinacol ester, Pd(dppf)Cl₂, K₂CO₃.

Protocol:

  • Setup: In a microwave vial, combine 4-chlorobenzamide (1.0 equiv), Allylboronic acid pinacol ester (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

  • Solvent: Add degassed 1,4-dioxane/water (4:1 ratio).

  • Reaction: Heat at 100°C for 12 hours (or 1 hour in microwave).

  • Workup: Dilute with ethyl acetate, wash with brine, dry over MgSO₄, and purify via flash column chromatography (Hexane/EtOAc).

Visualization: Synthetic Logic Flow

The following diagram illustrates the strategic divergence in synthesis and downstream utility.

SynthesisPathways Start1 4-Allylbenzoic Acid (CAS 1076-99-9) Intermediate Acid Chloride Start1->Intermediate SOCl2, Reflux Start2 4-Chlorobenzamide Target 4-ALLYLBENZAMIDE (CAS 104699-51-6) Start2->Target Allylboronate, Pd(dppf)Cl2, Suzuki Intermediate->Target NH3 (aq) App1 Epoxide (Metabolic Probe) Target->App1 mCPBA App2 Aldehyde (via Ozonolysis) Target->App2 O3, DMS App3 Cholinesterase Reactivators Target->App3 Linker Chem

Caption: Figure 1. Convergent synthesis pathways for 4-Allylbenzamide and its downstream diversification.

Applications in Drug Development[6]

Cholinesterase Reactivators

Research into antidotes for organophosphate poisoning (nerve agents) has utilized 4-allylbenzamide as a precursor. The allyl group serves as a stable linker that can be extended to connect the benzamide "peripheral site" ligand to a pyridinium oxime "active site" reactivator. The rigidity of the benzene ring ensures proper orientation within the enzyme gorge.

The "Allyl Handle" Strategy

In Fragment-Based Drug Discovery (FBDD), the allyl group at the C4 position acts as a versatile "handle" for late-stage diversification:

  • Hydrophobicity Probing: The allyl group probes hydrophobic pockets (e.g., S1' subsite of proteases).

  • Metathesis: Ring-Closing Metathesis (RCM) with other olefin-bearing fragments can macrocyclize the ligand, improving potency and metabolic stability.

  • Bioorthogonal Chemistry: While not fully bioorthogonal, the terminal alkene can be selectively functionalized in the presence of sensitive amide groups.

References

  • Musilek, K., et al. (2020). Synthesis and in vitro evaluation of oxime reactivators. Biomolecules/Theses.cz. (Contextualizing the use of 4-allylbenzamide as Intermediate 42 in reactivator synthesis). Retrieved from [Link]

  • PubChem. (2025). Benzamide Structure and Properties Data. National Library of Medicine. Retrieved from [Link]

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Thermodynamic Properties of 4-Allylbenzamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 4-Allylbenzamide, a molecule of interest in medicinal chemistry and materials science. Recognizing the current scarcity of publicly available experimental data for this specific compound, this document serves as a foundational resource for researchers. It outlines the critical thermodynamic parameters, provides detailed, field-proven experimental protocols for their determination using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and explores the application of computational chemistry for predictive analysis. By synthesizing established methodologies with expert insights, this guide empowers scientists in drug development and chemical research to accurately characterize 4-Allylbenzamide, ensuring data integrity and accelerating research timelines.

Introduction: The Significance of Thermodynamic Characterization

4-Allylbenzamide, with its amalgam of an aromatic amide and a reactive allyl group, presents a scaffold of considerable interest for the development of novel therapeutic agents and functional polymers. The thermodynamic properties of such a molecule are not mere physical constants; they are critical indicators of its stability, processability, and ultimately, its viability in pharmaceutical formulations and material applications. An in-depth understanding of parameters such as melting point, enthalpy of fusion, and thermal stability is paramount for:

  • Drug Development: Informing formulation strategies, predicting shelf-life, and ensuring the stability of active pharmaceutical ingredients (APIs) during manufacturing and storage.

  • Materials Science: Guiding polymerization processes, understanding the thermal resilience of resulting materials, and predicting their performance under varying temperature conditions.

  • Chemical Synthesis: Optimizing reaction conditions and purification processes, such as crystallization and distillation.

Currently, a thorough review of scientific literature and chemical databases reveals a notable absence of experimentally determined thermodynamic data for 4-Allylbenzamide. This guide is therefore structured to address this knowledge gap by providing a robust framework for its characterization.

Comparative Analysis with Structurally Related Compounds

In the absence of direct data for 4-Allylbenzamide, an examination of its structural analogs provides valuable context and predictive insights.

Table 1: Physicochemical Properties of 4-Allylbenzamide and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
4-Allylbenzamide C₁₀H₁₁NO161.20Not Available[1]Not Available[1]
N-Allylbenzamide (Isomer)C₁₀H₁₁NO161.2022.5125-128.5 (at 1 Torr)
Benzamide (Parent)C₇H₇NO121.14125-130288

The allyl substitution on the benzene ring in 4-Allylbenzamide, as opposed to the nitrogen atom in N-Allylbenzamide, is expected to significantly influence intermolecular interactions and, consequently, its thermodynamic properties. The presence of primary amide hydrogens in 4-Allylbenzamide allows for the formation of strong hydrogen bonding networks, which typically results in a higher melting point compared to its N-substituted isomer.

Experimental Determination of Thermodynamic Properties

To address the current data void, the following experimental protocols are presented as the industry-standard approach for the thermodynamic characterization of 4-Allylbenzamide.

Differential Scanning Calorimetry (DSC) for Melting Point and Enthalpy of Fusion

DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[2][3] It is the primary method for determining the melting point and enthalpy of fusion of a solid organic compound.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials such as indium and zinc.[4]

  • Sample Preparation: Accurately weigh 2-5 mg of high-purity 4-Allylbenzamide into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain the sample.

  • Reference Pan: Prepare an empty, crimped aluminum pan to serve as the reference.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 200 °C) at a constant heating rate of 10 °C/min under a nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Data Analysis:

    • The melting point (T_m) is determined as the onset temperature of the endothermic melting peak.

    • The enthalpy of fusion (ΔH_fus) is calculated by integrating the area of the melting peak. This value represents the energy required to transition the substance from a solid to a liquid state.[5]

The causality behind this experimental design is to ensure a controlled and inert environment for the sample, allowing for the precise measurement of heat flow associated with phase transitions. The chosen heating rate represents a balance between resolution and sensitivity.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of 4-Allylbenzamide pan Place in Aluminum Pan weigh->pan crimp Crimp Pan with Lid pan->crimp load Load Sample & Reference into DSC crimp->load program Run Thermal Program (e.g., 10°C/min under N2) load->program acquire Acquire Heat Flow Data program->acquire plot Plot Heat Flow vs. Temperature acquire->plot peak Identify Endothermic Melting Peak plot->peak calculate Determine Tm (Onset) & ΔHfus (Peak Area) peak->calculate

Caption: Workflow for DSC analysis of 4-Allylbenzamide.

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7] This technique is crucial for determining the thermal stability and decomposition profile of a compound.

  • Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using materials with known Curie points.

  • Sample Preparation: Place 5-10 mg of 4-Allylbenzamide into a tared TGA pan (typically ceramic or platinum).

  • Thermal Program:

    • Equilibrate the sample at a temperature below any expected thermal events (e.g., 30 °C).

    • Heat the sample at a constant rate of 10 °C/min to a high temperature (e.g., 600 °C) under a continuous nitrogen purge (50 mL/min).

  • Data Analysis:

    • The resulting TGA curve plots the percentage of initial mass remaining versus temperature.

    • The onset of decomposition is identified as the temperature at which significant mass loss begins. This provides a measure of the thermal stability of 4-Allylbenzamide.

This self-validating system ensures that any observed mass loss is attributable to the decomposition or volatilization of the sample, not to reactions with the atmosphere.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh_tga Weigh 5-10 mg of 4-Allylbenzamide pan_tga Place in TGA Pan weigh_tga->pan_tga load_tga Load Sample into TGA pan_tga->load_tga program_tga Heat at 10°C/min under Nitrogen load_tga->program_tga acquire_tga Record Mass Change program_tga->acquire_tga plot_tga Plot Mass % vs. Temperature acquire_tga->plot_tga onset Determine Onset of Decomposition plot_tga->onset

Caption: Workflow for TGA analysis of 4-Allylbenzamide.

Computational Prediction of Thermodynamic Properties

In parallel with experimental work, or as a preliminary predictive tool, computational chemistry offers a powerful means to estimate the thermodynamic properties of molecules like 4-Allylbenzamide.[8]

Quantum Mechanical Methods for Enthalpy of Formation

The standard enthalpy of formation (ΔH_f°) is a fundamental thermodynamic property representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[9] Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to calculate this value.

The general approach involves:

  • Geometry Optimization: The 3D structure of 4-Allylbenzamide is optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Total Energy Calculation: The total electronic energy of the optimized molecule is calculated.

  • Atomization Energy: The energies of the individual constituent atoms (C, H, N, O) are also calculated. The atomization energy is the difference between the molecular energy and the sum of the atomic energies.

  • Enthalpy of Formation Calculation: The ΔH_f° is then derived using the calculated atomization energy and known experimental enthalpies of formation for the individual atoms.

Isodesmic reactions, which are hypothetical reactions where the number and types of chemical bonds are conserved, can also be used to improve the accuracy of calculated enthalpies of formation for molecules like formamide.[10]

Group Contribution Methods for Heat Capacity

Heat capacity (C_p), the amount of heat required to raise the temperature of a substance by one degree, can be estimated using group contribution methods. These methods are based on the principle that the thermodynamic properties of a molecule can be approximated by summing the contributions of its constituent functional groups. For 4-Allylbenzamide, this would involve summing the contributions of the aromatic CH groups, the amide group (-CONH₂), the allyl group (-CH₂-CH=CH₂), and the C-C and C-N linkages. While less accurate than quantum mechanical calculations, group contribution methods are computationally inexpensive and provide rapid estimations.

Computational_Approach cluster_qm Quantum Mechanics (e.g., DFT) cluster_gc Group Contribution opt Geometry Optimization freq Frequency Calculation opt->freq energy Total Energy Calculation freq->energy hf Calculate ΔH_f° energy->hf cp Estimate Heat Capacity (Cp) groups Identify Functional Groups sum Sum Group Contributions groups->sum sum->cp

Caption: Computational approaches for thermodynamic property prediction.

Conclusion and Future Directions

The thermodynamic characterization of 4-Allylbenzamide is an essential step in unlocking its full potential in pharmaceutical and materials science applications. This guide has established a clear pathway for researchers to follow, addressing the current lack of experimental data. By implementing the detailed DSC and TGA protocols, scientists can obtain high-quality, reliable data on the melting point, enthalpy of fusion, and thermal stability of 4-Allylbenzamide. Furthermore, the outlined computational methods provide a valuable predictive tool for guiding experimental work and gaining deeper molecular insights.

Future research should focus on the experimental execution of these protocols to populate the public domain with this critical data. Additionally, studies on the polymorphism of 4-Allylbenzamide would be of significant value, as different crystalline forms can exhibit distinct thermodynamic properties and bioavailability.

References

  • Demetzos, C., et al. (2020). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Methods in Molecular Biology, 2147, 245-253. Available from: [Link]

  • ChemSynthesis. (n.d.). 4-allylbenzamide. Retrieved February 7, 2026, from [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved February 7, 2026, from [Link]

  • Meier, R. J. (2010). The calculation of thermodynamic properties of molecules. Chemical Society Reviews, 39(5), 1764-1779. Available from: [Link]

  • Glaser, R., & Choy, G. S. (1999). Reliable Reaction Enthalpies for Neutral Amide Hydrolysis and the Heat of Formation for Formamide. The Journal of Physical Chemistry A, 103(44), 8827-8837. Available from: [Link]

  • De Azevedo, W. F., et al. (1996). Thermodynamic analysis of binding of p-substituted benzamidines to trypsin. European Journal of Biochemistry, 241(3), 859-864. Available from: [Link]

  • Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 41(2), 330-336. Available from: [Link]

  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 307242, N-Allylbenzamide. Retrieved February 7, 2026, from [Link]

  • Chen, Y., et al. (2013). Anthracenedicarboximide-based semiconductors for air-stable, n-channel organic thin-film transistors: Materials design, synthesis, and structural characterization. Journal of Materials Chemistry C, 1(39), 6329-6338. Available from: [Link]

  • Manin, A. N., et al. (2022). Formation Thermodynamics of Carbamazepine with Benzamide, Para-Hydroxybenzamide and Isonicotinamide Cocrystals: Experimental and Theoretical Study. Pharmaceutics, 14(9), 1881. Available from: [Link]

  • XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved February 7, 2026, from [Link]

  • Sarkar, A., et al. (2021). Thermodynamics-Based Model Construction for the Accurate Prediction of Molecular Properties From Partition Coefficients. Frontiers in Chemistry, 9, 725803. Available from: [Link]

  • Varfolomeev, M. A., et al. (2016). Thermodynamic and structural aspects of hydroxybenzamide molecular crystals study. Journal of Thermal Analysis and Calorimetry, 123(1), 47-56. Available from: [Link]

  • Longdom Publishing. (n.d.). An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Retrieved February 7, 2026, from [Link]

  • Khan Academy. (2016, January 28). Standard Enthalpy of Formation for Benzene. YouTube. Available from: [Link]

  • Ndlovu, B. S., & Oluwafemi, O. S. (2017). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. IntechOpen. Available from: [Link]

  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Standard enthalpy of formation. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 19). 3.10: Standard Enthalpies of Formation. Retrieved February 7, 2026, from [Link]

  • Wang, Z., et al. (2023). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. arXiv preprint arXiv:2308.08652. Available from: [Link]

  • López, R. R. Q., et al. (2023). Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. Molecules, 28(18), 6549. Available from: [Link]

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A Senior Application Scientist's In-Depth Technical Guide to the Solubility of 4-Allylbenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Uncharted Territory of 4-Allylbenzamide Solubility

This document, therefore, takes a unique approach. Instead of a simple data repository, it serves as a comprehensive technical guide, empowering researchers to:

  • Understand the theoretical underpinnings of 4-Allylbenzamide's solubility based on its molecular structure.

  • Leverage solubility data of a parent compound , benzamide, for informed solvent selection.

  • Implement a robust experimental protocol for the accurate determination of 4-Allylbenzamide's solubility.

This guide is structured to provide not just the "what" and "how," but the critical "why," fostering a deeper understanding of the principles at play.

Section 1: Physicochemical Profile of 4-Allylbenzamide

A molecule's structure is the primary determinant of its physical properties, including solubility. 4-Allylbenzamide possesses a molecular formula of C₁₀H₁₁NO and a molecular weight of 161.203 g/mol .[1] Its structure is characterized by a benzamide core with an allyl group at the para position.

Caption: Molecular Structure of 4-Allylbenzamide.

The key features influencing its solubility are:

  • The Benzamide Group: The amide functional group (-CONH₂) is polar and capable of both donating and accepting hydrogen bonds.[2] This imparts a degree of polarity to the molecule and suggests potential solubility in protic and polar aprotic solvents.

  • The Phenyl Ring: The aromatic ring is nonpolar and hydrophobic, which will favor solubility in nonpolar organic solvents and decrease solubility in highly polar solvents like water.

  • The Allyl Group: The allyl substituent (–CH₂–CH=CH₂) is a nonpolar, hydrocarbon chain. The presence of this group, as opposed to a simple hydrogen in benzamide, increases the overall nonpolar character of the molecule.[3]

The interplay of these structural features suggests that 4-Allylbenzamide will exhibit a nuanced solubility profile, likely favoring solvents of intermediate polarity or those that can engage in specific interactions with the amide group.

Section 2: Solubility of Benzamide: An Illustrative Baseline

While specific data for 4-allylbenzamide is lacking, extensive research has been conducted on its parent compound, benzamide. This data provides a valuable starting point for predicting the behavior of 4-allylbenzamide and for selecting an appropriate range of solvents for experimental determination.

The solubility of benzamide generally increases with temperature and is highly dependent on the solvent.[4][5] A study on the solubility of benzamide in various organic solvents at temperatures ranging from 283.15 K to 323.15 K found the following order of solubility: methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water.[4][5]

Table 1: Illustrative Solubility of Benzamide in Common Organic Solvents

SolventClassPredicted Solubility Trend for 4-AllylbenzamideRationale
MethanolPolar ProticHighStrong hydrogen bonding with the amide group.
EthanolPolar ProticHighSimilar to methanol, good hydrogen bonding potential.
AcetonePolar AproticModerate to HighCan act as a hydrogen bond acceptor.
Ethyl AcetateModerately PolarModerateBalance of polar and nonpolar characteristics.
AcetonitrilePolar AproticModerate to LowLess effective at solvating the amide group compared to protic solvents.
TolueneNonpolarLow to ModerateMay interact favorably with the phenyl ring and allyl group.
HexaneNonpolarLowUnlikely to effectively solvate the polar amide group.

It is important to note that the addition of the nonpolar allyl group to the benzamide structure is expected to decrease its solubility in highly polar solvents and increase its solubility in less polar solvents compared to benzamide.

Section 3: Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[6] This method is reliable and measures the true equilibrium solubility.

Principle

An excess of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solid in the supernatant is determined.

Detailed Protocol

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Materials:

  • 4-Allylbenzamide (ensure purity is characterized)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated pipettes

  • Syringe filters (chemically compatible with the chosen solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrumentation

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of 4-Allylbenzamide to a vial containing a known volume of the solvent. "Excess" means that undissolved solid should be clearly visible.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium. A common starting point is 24 to 48 hours.[7]

  • Phase Separation: After equilibration, remove the vials and allow them to stand to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials.[6]

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Filtration: To remove any remaining fine particles, filter the supernatant through a chemically resistant syringe filter.

  • Analysis: Quantify the concentration of 4-Allylbenzamide in the filtrate using a validated analytical method, such as HPLC-UV. This will require the prior development of a calibration curve.

  • Calculation: The solubility is the determined concentration of the saturated solution, typically expressed in units such as g/L or mol/L.

Self-Validating System and Trustworthiness:

  • Time to Equilibrium: To ensure that equilibrium has been reached, it is crucial to sample and analyze the supernatant at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.

  • Purity of Compound and Solvents: The use of highly pure 4-Allylbenzamide and analytical grade solvents is essential to avoid erroneous results.

  • Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature throughout the experiment is critical.[4][5]

Section 4: Factors Influencing the Solubility of 4-Allylbenzamide

The solubility of 4-Allylbenzamide in a given organic solvent is governed by the principle of "like dissolves like." This can be broken down into several key factors:

  • Polarity: Polar solvents will interact favorably with the polar amide group, while nonpolar solvents will better solvate the phenyl ring and allyl group. The optimal solvent will likely have a balance of polar and nonpolar characteristics.

  • Hydrogen Bonding: Protic solvents (e.g., alcohols) that can act as hydrogen bond donors will effectively solvate the carbonyl oxygen of the amide. Aprotic solvents (e.g., acetone) can act as hydrogen bond acceptors for the N-H protons of the amide.

  • Temperature: For most solid solutes, solubility increases with increasing temperature.[4][5] This relationship can be quantified using the van't Hoff equation.[8]

Conclusion

While direct quantitative solubility data for 4-Allylbenzamide is not currently in the public domain, this guide provides a robust framework for researchers to determine this crucial physicochemical property. By understanding the molecular characteristics of 4-Allylbenzamide, leveraging the solubility data of benzamide as a starting point, and implementing the detailed shake-flask protocol, scientists can confidently and accurately map the solubility profile of this compound in a range of organic solvents. This foundational knowledge is indispensable for the successful development of 4-Allylbenzamide in pharmaceutical and other applications.

References

  • Spiral. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.
  • ResearchGate. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Link]

  • PMC. Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Solubility of Things. Benzamide. [Link]

  • Wikipedia. Benzamide. [Link]

  • Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • PubChem. N-Allylbenzamide. [Link]

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  • ChemSynthesis. 4-allylbenzamide. [Link]

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Methodological & Application

Application Note: Synthesis of 4-Allylbenzamide from 4-Bromobenzamide via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 4-allylbenzamide from 4-bromobenzamide, a crucial transformation for the introduction of a reactive allyl moiety onto a benzamide scaffold. Such derivatives are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the allyl group. The described protocol utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely applicable method for the formation of carbon-carbon bonds.[1][2] This application note details the underlying chemical principles, a step-by-step experimental protocol, characterization of the final product, and critical safety considerations.

Introduction

The benzamide functional group is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds. The ability to functionalize the aromatic ring of benzamides allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The introduction of an allyl group at the 4-position of the benzamide ring yields 4-allylbenzamide, a versatile intermediate that can undergo a variety of subsequent transformations, including but not limited to, olefin metathesis, dihydroxylation, and epoxidation.

The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool in modern organic synthesis for the formation of C-C bonds.[1] This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide.[2] The reaction is renowned for its mild conditions, high functional group tolerance, and generally high yields.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The synthesis of 4-allylbenzamide from 4-bromobenzamide proceeds via a Suzuki-Miyaura cross-coupling reaction with an allylboronic acid derivative. The generally accepted mechanism involves a catalytic cycle centered around a palladium complex.[3][4]

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromobenzamide, forming a Pd(II) complex.[3][4]

  • Transmetalation: The allyl group is transferred from the boron atom of the allylboronic acid derivative to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.[5]

  • Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination to form the C-C bond of the final product, 4-allylbenzamide, and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]

Suzuki_Miyaura_Cycle 4-Bromobenzamide 4-Bromobenzamide Oxidative Addition Oxidative Addition 4-Bromobenzamide->Oxidative Addition Pd(0)Ln Pd(0)Ln Pd(0)Ln->Oxidative Addition Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation Allylboronic Acid Derivative Allylboronic Acid Derivative Allylboronic Acid Derivative->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)L2-Allyl Ar-Pd(II)L2-Allyl Transmetalation->Ar-Pd(II)L2-Allyl Reductive Elimination Reductive Elimination Ar-Pd(II)L2-Allyl->Reductive Elimination Reductive Elimination->Pd(0)Ln 4-Allylbenzamide 4-Allylbenzamide Reductive Elimination->4-Allylbenzamide

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol outlines the synthesis of 4-allylbenzamide on a laboratory scale. All manipulations of air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon).

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
4-BromobenzamideC₇H₆BrNO199.045.00.995 g
Allylboronic acid pinacol esterC₉H₁₇BO₂168.047.51.26 g
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.560.15 (3 mol%)0.173 g
Potassium Carbonate (K₂CO₃)K₂CO₃138.2115.02.07 g
1,4-DioxaneC₄H₈O₂88.11-50 mL
Water (degassed)H₂O18.02-10 mL
Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzamide (0.995 g, 5.0 mmol), allylboronic acid pinacol ester (1.26 g, 7.5 mmol), and potassium carbonate (2.07 g, 15.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add 1,4-dioxane (50 mL) and degassed water (10 mL). Stir the mixture for 10 minutes to ensure good suspension. Add tetrakis(triphenylphosphine)palladium(0) (0.173 g, 0.15 mmol) to the flask.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexane:Ethyl Acetate).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add 50 mL of ethyl acetate and 50 mL of water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 4-allylbenzamide as a solid.[6][7]

Experimental_Workflow A Reaction Setup: - 4-Bromobenzamide - Allylboronic acid pinacol ester - K2CO3 B Inert Atmosphere: Evacuate and backfill with N2/Ar A->B C Solvent & Catalyst Addition: - 1,4-Dioxane/Water - Pd(PPh3)4 B->C D Reaction: Heat to 90°C, 12-16h C->D E Work-up: - Ethyl acetate/Water extraction D->E F Purification: - Column Chromatography E->F G Characterization: - NMR - Mass Spectrometry F->G H Final Product: 4-Allylbenzamide G->H

Sources

Palladium-catalyzed allylation of benzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic C-H Functionalization – Pd-Catalyzed ortho-Allylation of N-Methoxybenzamides

Executive Summary

This guide details the protocol for the site-selective ortho-allylation of benzamide derivatives via Palladium(II) catalysis. Unlike traditional cross-coupling methods (e.g., Stille or Suzuki) that require pre-functionalized aryl halides, this protocol utilizes the amide moiety as a Directing Group (DG) to activate the proximal C(sp²)–H bond.

We focus specifically on the N-methoxybenzamide scaffold. This substrate class is favored in drug discovery because the N-methoxy group acts as a powerful, chemically versatile DG that stabilizes high-valent palladium intermediates, ensuring high regioselectivity. The resulting ortho-allyl benzamides are critical pharmacophores and precursors for isoquinolones and bioactive heterocycles.

Mechanistic Insight & Reaction Design

To ensure reproducibility, researchers must understand the catalytic cycle's causality. This protocol does not rely on a Pd(0)/Pd(II) Tsuji-Trost cycle but rather a Pd(II)/Pd(IV) oxidative functionalization pathway.

The Catalytic Cycle
  • Coordination: The reaction initiates with the coordination of the electrophilic Pd(II) species (from Pd(OAc)₂) to the carbonyl oxygen and the nitrogen of the N-methoxy amide.

  • C–H Activation (The Turnover Limiting Step): A concerted metalation-deprotonation (CMD) event occurs. The acetate ligand acts as an internal base, abstracting the ortho-proton while the Pd forms a five-membered palladacycle.

  • Oxidative Addition: The palladacycle undergoes oxidative addition with the allyl halide (e.g., allyl bromide), accessing a transient, high-energy Pd(IV) intermediate.

  • Reductive Elimination: The C–C bond is forged, releasing the allylated product and reducing the metal to a Pd(II)-halide species.

  • Regeneration: Silver salts (e.g., AgOAc) are critical here. They sequester the halide (precipitating AgBr) and regenerate the active Pd(OAc)₂ species, driving the cycle forward.

Pathway Visualization

MechanisticCycle Start Pd(OAc)2 (Active Catalyst) Coordination Coordination to N-Methoxybenzamide Start->Coordination Palladacycle 5-Membered Palladacycle (via CMD) Coordination->Palladacycle - AcOH OxAdd Oxidative Addition (+ Allyl Bromide) Palladacycle->OxAdd PdIV Pd(IV) Intermediate (High Valent Species) OxAdd->PdIV RedElim Reductive Elimination (C-C Bond Formation) PdIV->RedElim Regen Catalyst Regeneration (+ AgOAc, - AgBr) RedElim->Regen Product Release Regen->Start

Figure 1: The Pd(II)/Pd(IV) catalytic cycle for ortho-allylation. Note the critical role of AgOAc in catalyst turnover.

Experimental Protocol

Safety Warning: Allyl bromide is a lachrymator and alkylating agent. HFIP (Hexafluoroisopropanol) is corrosive and volatile. Perform all operations in a fume hood.

Standard Operating Procedure (SOP)

Target Scale: 0.2 mmol (Optimization Scale)

ComponentEquiv.AmountRole
N-Methoxybenzamide 1.030.2 mgSubstrate / DG
Allyl Bromide 2.035 µLAllyl Source
Pd(OAc)₂ 0.14.5 mgCatalyst
AgOAc 1.550.0 mgOxidant / Halide Scavenger
HFIP / DCE (1:1) 2.0 mLSolvent System

Step-by-Step Workflow:

  • Vessel Prep: Oven-dry a 10 mL screw-cap reaction vial (or Schlenk tube) containing a magnetic stir bar. Allow to cool under Argon flow.

  • Solids Addition: Weigh N-Methoxybenzamide (30.2 mg), Pd(OAc)₂ (4.5 mg), and AgOAc (50.0 mg) into the vial.

    • Tip: Add AgOAc last to minimize light exposure; wrap vial in foil if bench time is prolonged.

  • Solvent & Reagent: Syringe in 1.0 mL of anhydrous 1,2-Dichloroethane (DCE) and 1.0 mL of Hexafluoroisopropanol (HFIP).

    • Why HFIP? HFIP is a hydrogen-bond donor solvent that stabilizes the acetate leaving group during the CMD step, significantly lowering the activation energy for C–H cleavage.

  • Activation: Add Allyl Bromide (35 µL) dropwise. Cap the vial tightly.

  • Reaction: Stir at 100 °C for 12–16 hours.

    • Monitoring: Check via TLC (EtOAc/Hexane 1:4). The product typically runs higher (less polar) than the starting amide.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Dilute with DCM (5 mL) and filter through a short pad of Celite to remove AgBr precipitates.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, gradient 5% → 20% EtOAc in Hexanes).

Self-Validating QC Metrics

To ensure the protocol worked as intended, verify the following NMR signals in the product:

  • Allyl Signals: A multiplet at ~5.9 ppm (1H, –CH=) and two multiplets at ~5.0 ppm (2H, =CH₂).

  • Benzylic Signals: A doublet at ~3.4 ppm (2H, Ar–CH₂–).

  • Regioselectivity: Disappearance of one ortho-proton signal compared to the starting material.

Optimization & Troubleshooting Guide

Drug discovery campaigns often encounter complex substrates that fail under standard conditions. Use this logic tree to troubleshoot.

Reaction Engineering Decision Tree

OptimizationTree Problem Low Yield / No Conversion Check1 Is Starting Material Consumed? Problem->Check1 SM_Remains Yes: SM Recovered Check1->SM_Remains Decomp No: Complex Mixture/Black Pd Check1->Decomp Temp Increase Temp to 120°C Switch Solvent to Toluene SM_Remains->Temp Ligand Add Ligand: N-Ac-Ile-OH (10 mol%) SM_Remains->Ligand Oxidant Switch Ag Salt: Try Ag2CO3 or AgTFA Decomp->Oxidant Addiv Add Acid Scavenger: NaOPiv (0.5 equiv) Decomp->Addiv

Figure 2: Strategic decision tree for optimizing recalcitrant substrates.

Key Variable Analysis
VariableRecommendationRationale
Solvent Effect HFIP (Essential)HFIP disrupts aggregates and H-bonds to the acetate ligand, boosting its basicity for the C–H activation step. If solubility is poor, mix with DCE.
Ligands MPAA (e.g., N-Acetyl-Isoleucine)Mono-N-protected amino acids (MPAA) can act as transient ligands, accelerating the C–H activation step via a structured transition state.
Directing Group N-Methoxy vs. N-H The N-methoxy group is superior for preventing N-allylation side reactions. Unprotected amides often lead to mixtures of N- and C-allylation.

References

  • Mechanism of Pd(II)/Pd(IV) Cycles: Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012). Weak coordination as a powerful means for developing broadly useful C–H functionalization reactions. Accounts of Chemical Research, 45(6), 788-802. [Link]

  • Ortho-Allylation Protocols: Loh, T. P., et al. (2010).[4] Palladium-Catalyzed Direct ortho-Allylation of Benzamides. Organic Letters, 12(6), 1224–1227. [Link]

  • Role of HFIP in C-H Activation: Colletto, C., et al. (2019). Hexafluoroisopropanol: The Magical Solvent for Pd-Catalyzed C–H Activation. Chemistry – A European Journal, 25(67), 15175-15184. [Link]

  • MPAA Ligand Acceleration: Yu, J. Q., et al. (2010). Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Science, 327(5963), 315-319. [Link]

Sources

Application Note: 4-Allylbenzamide as a Monomer for Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Allylbenzamide is a functional monomer combining a polymerizable allyl group with a bioactive benzamide moiety. This structure offers significant potential for developing hydrogen-bonding hydrogels, drug delivery vectors, and functional coatings. However, its utility is frequently underestimated due to the "Allyl Paradox"—the inherent difficulty of polymerizing allyl monomers via conventional free radical polymerization (FRP) due to degradative chain transfer.

This guide provides field-proven protocols to bypass these limitations. We detail two robust methodologies: Thiol-Ene Photopolymerization (for crosslinked networks) and Donor-Acceptor Copolymerization (for linear functional polymers), establishing 4-Allylbenzamide as a viable building block for advanced materials.

Monomer Profile & Challenge

Chemical Structure: 4-(Prop-2-en-1-yl)benzamide Formula:


Key Functionality: 
  • Allyl Group (

    
    ):  The polymerization handle.[1] Note the methylene spacer, which is the source of reactivity challenges.
    
  • Benzamide Group (

    
    ):  Provides strong intermolecular hydrogen bonding, 
    
    
    
    -
    
    
    stacking capability, and potential biological activity (e.g., ion channel modulation).
The Allyl Polymerization Challenge

Unlike styrene or acrylates, 4-allylbenzamide cannot be homopolymerized to high molecular weight using standard radical initiators (e.g., AIBN, BPO).

  • Mechanism of Failure: The radical on the growing chain abstracts a hydrogen atom from the allylic methylene group of the monomer.

  • Result: This forms a resonance-stabilized allylic radical that is too stable to propagate further, effectively terminating the reaction (Degradative Chain Transfer).

Figure 1: Mechanistic divergence. The Red path shows the failure mode in conventional FRP (Degradative Chain Transfer). The Green path shows the successful Step-Growth mechanism via Thiol-Ene chemistry.

Protocol A: Thiol-Ene Photopolymerization (Network Formation)

Best For: Hydrogels, functional coatings, and crosslinked resins. Mechanism: Step-growth radical addition. This method is oxygen-tolerant and proceeds to high conversion, completely bypassing the degradative chain transfer issue [1].

Materials
  • Monomer: 4-Allylbenzamide (10 mmol)

  • Crosslinker: Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) (2.5 mmol) – Stoichiometric balance of alkene:thiol is 1:1.

  • Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) (0.5 wt% for aqueous) or DMPA (1 wt% for organic).

  • Solvent: DMF or DMSO (due to benzamide solubility).

Step-by-Step Procedure
  • Stoichiometric Calculation: Ensure the molar ratio of Allyl groups to Thiol groups is exactly 1:1.

    • 4-Allylbenzamide has 1 alkene.

    • PETMP has 4 thiols.

    • Ratio: 4 moles Monomer : 1 mole PETMP.

  • Formulation:

    • Dissolve 4-Allylbenzamide (1.61 g, 10 mmol) in 5 mL DMSO.

    • Add PETMP (1.22 g, 2.5 mmol).

    • Add Photoinitiator (15 mg).

    • Note: The solution must be clear. Sonicate if necessary.

  • Curing:

    • Inject the formulation into a glass mold or spread on a substrate.

    • Irradiate with UV light (365 nm, 10 mW/cm²) for 5–10 minutes.

    • Observation: Gelation should occur within 60 seconds.

  • Post-Cure Wash:

    • Soak the cured network in ethanol for 24 hours to remove any unreacted monomer or photoinitiator fragments.

    • Dry under vacuum at 40°C.

Why this works: The thiyl radical adds rapidly to the allyl double bond. The resulting carbon-centered radical abstracts a hydrogen from another thiol (chain transfer), regenerating the thiyl radical. This cycle is faster than the degradative allylic hydrogen abstraction [2].

Protocol B: Alternating Copolymerization (Linear Polymers)

Best For: Soluble functional polymers, drug delivery carriers. Mechanism: Donor-Acceptor Complex Polymerization. Allyl monomers are electron-rich (Donors). Maleic Anhydride (MA) or N-substituted maleimides are electron-poor (Acceptors). They form a Charge Transfer Complex (CTC) that polymerizes in a strictly alternating (ABAB) sequence [3].

Materials
  • Monomer A (Donor): 4-Allylbenzamide (10 mmol, 1.61 g)

  • Monomer B (Acceptor): Maleic Anhydride (10 mmol, 0.98 g) or N-Phenylmaleimide.

  • Initiator: AIBN (Azobisisobutyronitrile) (1 mol% relative to total monomer).

  • Solvent: 1,4-Dioxane or THF (anhydrous).

Step-by-Step Procedure
  • Preparation:

    • In a Schlenk flask, dissolve equimolar amounts of 4-Allylbenzamide and Maleic Anhydride in 1,4-Dioxane (20 wt% solids concentration).

    • Add AIBN (32 mg).

  • Degassing (Critical):

    • Seal the flask and perform 3 cycles of Freeze-Pump-Thaw to remove oxygen. Oxygen inhibits this reaction severely.

    • Backfill with Nitrogen or Argon.

  • Polymerization:

    • Immerse flask in an oil bath at 70°C.

    • Stir magnetically for 24 hours.

  • Precipitation:

    • Cool the solution to room temperature.

    • Dropwise add the reaction mixture into a 10-fold excess of cold Diethyl Ether or Methanol.

    • Note: The polymer will precipitate as a white powder.

  • Purification:

    • Filter the solid and re-dissolve in THF. Re-precipitate to remove unreacted monomers.

    • Dry in a vacuum oven at 50°C overnight.

Data Interpretation:

  • Structure: The resulting polymer is Poly(4-allylbenzamide-alt-maleic anhydride).

  • Functionalization: The anhydride units in the backbone can be further reacted with amines or alcohols to attach drugs or solubilizing groups (e.g., PEGylation) [4].

Characterization & Validation

TechniqueTarget SignalInterpretation
1H NMR

5.0–6.0 ppm (Alkene)
Disappearance indicates conversion. Broadening of aromatic peaks indicates polymerization.
FTIR 1640 cm

(C=C stretch)
Loss of peak confirms reaction. Retention of 1660 cm

(Amide I) confirms benzamide stability.
GPC Molecular Weight (

)
Protocol A: N/A (Crosslinked). Protocol B: Expect

5,000–20,000 Da. High PDI (1.5–2.0) is typical.
DSC

(Glass Transition)
Expect high

(>120°C) for maleic anhydride copolymers due to backbone rigidity.

Applications & Workflow

Figure 2: Strategic selection of polymerization route based on desired end-application.

Key Application: Drug Delivery Systems

The benzamide moiety mimics the structure of several ion-channel blockers and anti-arrhythmic agents.

  • Strategy: Use Protocol B to create a copolymer. The maleic anhydride units allow for the conjugation of a secondary drug or a solubilizing PEG chain, while the pendant benzamide groups act as a targeting ligand or secondary therapeutic agent via hydrolytic release (if a degradable linker is used) or surface interaction.

References

  • Cramer, N. B., et al. (2025). "Thiol-Ene Photopolymerization: Mechanism and Rate Behavior." Macromolecules. Link (Context: General mechanism validation for allyl monomers).

  • Hoyle, C. E., & Bowman, C. N. (2010). "Thiol-Ene Click Chemistry."[2][3][4] Angewandte Chemie International Edition. Link

  • Dataset 1.1 : "Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism." PMC. Link

  • Dataset 1.4 : "Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity." PMC. Link

  • Dataset 1.8 : "Design and synthesis of 4-substituted benzamides." Journal of Medicinal Chemistry. Link

Sources

Application Note: Functional Cross-Linking Architectures Using p-Allylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

The Technical Narrative

This guide addresses the specific application of p-Allylbenzamide (specifically N-Allylbenzamide or 4-Allylbenzamide ) in the synthesis of functionalized polymer networks. Unlike bifunctional reagents (e.g., Glutaraldehyde) that act solely as structural bridges, p-Allylbenzamide serves primarily as a functional monomer . It introduces a benzamide motif—useful for hydrophobic association, hydrogen bonding, or as a ligand in molecular imprinting—into a network via its reactive allyl handle.

The protocols below focus on Thiol-Ene Photo-Click Chemistry , the most robust and orthogonal method for incorporating allyl-functionalized small molecules into hydrogels or rigid polymers. This approach ensures high conversion rates, minimal side reactions, and spatial control over the cross-linking process.

Critical Distinction: Allyl vs. Azide

Note to Researchers: Ensure you are using p-Allylbenzamide (alkene group) and not p-Azidobenzamide (phenyl azide group).

  • p-Allylbenzamide: Reacts via radical-mediated thiol-ene addition or copolymerization. Used for structural functionalization.

  • p-Azidobenzamide: Reacts via UV-induced nitrene insertion. Used for photo-affinity labeling.

  • This guide focuses exclusively on the Allyl variant.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Mechanistic Grounding: The Thiol-Ene Cycle

The incorporation of p-Allylbenzamide into a cross-linked network relies on the radical-mediated step-growth mechanism. This is superior to chain-growth homopolymerization for this application because it yields uniform networks with defined mesh sizes.

  • Initiation: A photoinitiator (e.g., LAP or I2959) generates radicals upon UV/Visible light exposure.

  • Propagation (Thiyl Formation): The radical abstracts a hydrogen from a multifunctional thiol cross-linker (e.g., PEG-dithiol), creating a thiyl radical (

    
    ).
    
  • Propagation (Addition): The thiyl radical attacks the alkene (allyl group) of p-Allylbenzamide, forming a carbon-centered radical.

  • Chain Transfer: This carbon radical abstracts a hydrogen from another thiol, regenerating the thiyl radical and completing the covalent bond.

This cycle ensures that the benzamide functionality is covalently tethered to the network without compromising the bioactivity of surrounding sensitive molecules.

Experimental Design Strategy

To create a self-validating system, we utilize a co-crosslinking strategy . p-Allylbenzamide is monofunctional (one alkene); therefore, it cannot form a network alone. It must be mixed with a multifunctional thiol (cross-linker) and a multifunctional alkene (backbone) or used in stoichiometric balance with a high-functionality thiol.

Key Variable Control:

  • Thiol:Ene Ratio: Maintained at 1:1 for perfect networks. If p-Allylbenzamide is added, the thiol content must be increased to account for the extra allyl groups.

  • Oxygen Inhibition: Thiol-ene chemistry is resistant to oxygen inhibition, unlike methacrylates, making this protocol robust in open-air setups.

Part 3: Visualization & Formatting

Diagram 1: Thiol-Ene Cross-Linking Mechanism

The following diagram illustrates the incorporation of p-Allylbenzamide into a PEG-Thiol network.

ThiolEneCycle Initiator Photoinitiator (LAP/I2959) Radical Radical Species (R•) Initiator->Radical UV Light (365/405nm) Thiol Multifunctional Thiol (R-SH) Radical->Thiol H-Abstraction ThiylRadical Thiyl Radical (R-S•) Thiol->ThiylRadical -H Product Functionalized Network Thiol->Product Allyl p-Allylbenzamide (Alkene) ThiylRadical->Allyl Addition CarbonRadical Carbon Radical (Intermediate) Allyl->CarbonRadical CarbonRadical->Thiol Chain Transfer CarbonRadical->Product Final Tether

Caption: Radical-mediated thiol-ene cycle tethering p-Allylbenzamide to a thiol-rich polymer network.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of Benzamide-Functionalized PEG Hydrogels

Application: Drug delivery screening or affinity hydrogels. Target: Covalent attachment of p-Allylbenzamide to a 4-arm PEG hydrogel.

1. Reagents & Equipment
ComponentSpecificationRole
p-Allylbenzamide >98% Purity (N-Allyl or 4-Allyl)Functional Monomer
PEG-4-SH 10 kDa or 20 kDa, 4-arm ThiolNetwork Backbone
PEG-diacrylate (PEGDA) 3.4 kDa (Optional)Co-monomer (if rigid gel needed)
Photoinitiator LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate)Radical Source (405 nm friendly)
Solvent PBS (pH 7.[1]4) or DMF (if monomer is insoluble)Reaction Medium
2. Pre-Calculation (The Stoichiometry Check)

To ensure the gel forms, the average functionality (


) must exceed 2. Since p-Allylbenzamide is 

, you cannot react it solely with a dithiol (

).
  • Formula: Total Moles of Thiol = Total Moles of Alkenes (PEGDA + p-Allylbenzamide).

  • Recommendation: Use 10-20 mol% p-Allylbenzamide relative to total alkene content to preserve structural integrity.

3. Step-by-Step Procedure
  • Stock Preparation:

    • Dissolve PEG-4-SH in PBS to 10% w/v.

    • Dissolve p-Allylbenzamide in a minimal amount of DMSO or Ethanol (if water solubility is low), then dilute with PBS. Final concentration: 10-50 mM.

    • Prepare LAP stock at 0.5% w/v in PBS.

  • Mixing:

    • Combine the PEG-4-SH and p-Allylbenzamide solutions.

    • Optional: Add PEG-diacrylate (PEGDA) if a stiffer gel is required.

    • Crucial Step: Ensure the molar ratio of [SH] to [Total Alkene] is 1:1.

    • Add LAP solution (final concentration 0.05% w/v).

  • Degassing (Recommended but not strictly required for Thiol-Ene):

    • Briefly sonicate the solution to remove microbubbles.

  • Cross-linking:

    • Pipette 50 µL of the precursor solution into a silicone mold or between glass slides (with 1mm spacer).

    • Expose to UV light (365 nm at 10 mW/cm²) or Visible light (405 nm) for 2–5 minutes.

    • Observation: Gelation should occur within 30–60 seconds.

  • Washing & Purification:

    • Carefully remove the hydrogel.

    • Wash 3x with PBS (1 hour each) to remove unreacted p-Allylbenzamide and photoinitiator.

    • Validation: Analyze the wash buffer via UV-Vis spectroscopy (254 nm) to quantify unreacted benzamide and calculate incorporation efficiency.

Protocol B: Molecular Imprinting (MIP) using p-Allylbenzamide

Application: Creating a polymer that recognizes benzamide-like drugs. Context: Here, p-Allylbenzamide acts as a "dummy template" or a functional monomer that is polymerized and then (optionally) chemically cleaved or used as a permanent ligand.

  • Monomer Phase: Mix p-Allylbenzamide (Functional Monomer) with EGDMA (Ethylene glycol dimethacrylate, Cross-linker) in a molar ratio of 1:5 to 1:20.

  • Porogen: Add Acetonitrile or Chloroform (1.5 mL per gram of monomer).

  • Initiator: Add AIBN (1% w/w relative to monomers).

  • Polymerization: Purge with Nitrogen for 5 mins. Seal and heat at 60°C for 24 hours.

  • Result: A rigid, highly cross-linked polymer containing covalently bound benzamide moieties.

Part 5: Quality Control & Validation

Data Summary: Expected Outcomes

The following table summarizes typical properties of p-Allylbenzamide functionalized hydrogels compared to non-functionalized controls.

ParameterControl (PEG-SH only)Functionalized (10% p-Allylbenzamide)Method of Verification
Gelation Time ~20 seconds~35 secondsTilt method / Rheology
Swelling Ratio (Q) High (~25-30)Medium (~20-25)Gravimetric (

)
Pore Size Large, uniformSlightly reducedSEM (Lyophilized)
Chemical Signal No Aromatic peaksStrong Aromatic Signal (1600 cm⁻¹)FTIR / Raman
Bio-Adhesion InertVariable (Hydrophobic interaction)Protein Adsorption Assay
Diagram 2: Validation Workflow

Validation cluster_Tests Validation Assays Step1 Synthesized Hydrogel Test1 FTIR Spectroscopy (Confirm Allyl Disappearance) Step1->Test1 Test2 Swelling Study (Equilibrium Water Content) Step1->Test2 Test3 Rheology (Storage Modulus G') Step1->Test3 Result1 Chemical Success Test1->Result1 Peak at 1640cm⁻¹ vanishes Result2 Network Integrity Test2->Result2 Mass change over 24h Result3 Mechanical Stability Test3->Result3 G' > G'' (Viscoelastic solid)

Caption: Step-wise validation workflow to ensure successful incorporation and network formation.

Part 6: References

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573.

  • Lin, C. C., & Anseth, K. S. (2009). PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine. Pharmaceutical Research, 26(3), 631-643.

  • PubChem. (2023). N-Allylbenzamide Compound Summary. National Library of Medicine.

  • Fairbanks, B. D., et al. (2009). Photo-initiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility. Biomaterials, 30(35), 6702-6707.

Sources

Application Note: Functionalization of 4-Allylbenzamide via Olefin Metathesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the functionalization of 4-allylbenzamide using Ruthenium-catalyzed olefin metathesis. The primary amide functionality (


) and the terminal allyl group present specific challenges regarding catalyst coordination and olefin classification. This guide provides optimized protocols for Cross-Metathesis (CM)  with electron-deficient olefins (e.g., acrylates) to generate functionalized linkers, and Self-Metathesis (SM)  to generate symmetric bis-benzamide dimers.

Key Takeaways:

  • Substrate Class: 4-Allylbenzamide behaves as a Type I Olefin (rapid homodimerization).

  • Catalyst Selection: Second-generation catalysts (Grubbs II or Hoveyda-Grubbs II) are required to tolerate the Lewis-basic amide group.

  • Purification: Specific protocols for Ruthenium removal (<10 ppm) are included for pharmaceutical compliance.

Scientific Foundation

Substrate Analysis & Catalyst Compatibility

The success of metathesis on 4-allylbenzamide relies on understanding two competing factors:

  • Olefin Reactivity (The "Chatterjee Model"): The allylbenzene moiety is a Type I olefin , meaning it undergoes rapid homodimerization. To achieve cross-metathesis (functionalization), it must be reacted with a Type II olefin (slow homodimerization, e.g., methyl acrylate, styrene) in excess.

    • Reference: Chatterjee, A. K., et al. J. Am. Chem. Soc.[1][2]2003 , 125, 11360.[2][3]

  • Functional Group Tolerance (Amide Chelation): Primary amides (

    
    ) possess a Lewis-basic nitrogen and oxygen that can potentially coordinate to the Ruthenium center, forming a dormant species. While First-Generation Grubbs catalysts are often deactivated by this, Second-Generation (N-Heterocyclic Carbene) catalysts  exhibit high tolerance.
    
    • Recommendation: Use Grubbs II (G-II) for standard reactions. Use Hoveyda-Grubbs II (HG-II) if the substrate concentration must be low or if the reaction requires prolonged heating, as the styrenyl ether ligand confers thermal stability ("boomerang mechanism").

Mechanistic Pathway

The reaction follows the Chauvin mechanism. The active 14-electron Ru-species coordinates with the olefin, forming a metallacyclobutane intermediate. The cycle is driven by the release of volatile ethylene gas.

MetathesisMechanism PreCat Pre-Catalyst (16e- Ru Complex) Active Active Species (14e- Ru-Methylidene) PreCat->Active - Ligand (PCy3 or Ether) Coord Olefin Coordination Active->Coord + 4-Allylbenzamide Metallo Metallacyclobutane Intermediate Coord->Metallo [2+2] Cycloaddition Product Product Release + Ethylene Metallo->Product Cycloreversion Product->Active Regeneration

Figure 1: Simplified catalytic cycle highlighting the critical metallacyclobutane formation.

Experimental Protocols

General Considerations
  • Solvents: Dichloromethane (DCM) is standard. If 4-allylbenzamide solubility is poor, use 1,2-Dichloroethane (DCE) or add minimal co-solvent (e.g., 5% Hexafluoroisopropanol - HFIP). Avoid DMF/DMSO as they poison the catalyst.

  • Concentration: High concentration (0.1 M – 0.5 M) favors intermolecular rates but increases viscosity.

  • Inert Atmosphere: Essential.[3] Oxygen decomposes the active Ru-hydride species.

Protocol A: Cross-Metathesis with Methyl Acrylate

Objective: Synthesis of (E)-methyl 4-(4-carbamoylphenyl)but-2-enoate (Linker Synthesis).

Reagents:

  • 4-Allylbenzamide (1.0 equiv)

  • Methyl Acrylate (3.0 – 5.0 equiv) (Excess is crucial to suppress homodimerization)

  • Hoveyda-Grubbs 2nd Gen Catalyst (2.5 – 5.0 mol%)

  • DCM or DCE (Anhydrous, degassed)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask equipped with a reflux condenser. Cool under a stream of Argon.

  • Dissolution: Charge the flask with 4-allylbenzamide (e.g., 1.0 mmol). Add degassed DCM (5 mL, 0.2 M).

    • Note: If the amide does not dissolve, switch to DCE and heat to 40°C.

  • Olefin Addition: Add Methyl Acrylate (3.0 mmol) via syringe.

  • Catalyst Addition: Add Hoveyda-Grubbs II (15 mg, 2.5 mol%) as a solid in one portion, or dissolved in minimal DCM.

  • Reaction: Reflux (40°C for DCM, 80°C for DCE) for 4–12 hours under Argon.

    • Monitor: Check TLC or LC-MS. The disappearance of the terminal alkene and appearance of the internal alkene indicates progress.

  • Quench: Remove from heat. Add ethyl vinyl ether (0.5 mL) and stir for 15 mins to deactivate the catalyst.

  • Purification: Concentrate in vacuo. Proceed to Section 4 (Ru Removal) before final flash chromatography.

Protocol B: Self-Metathesis (Homodimerization)

Objective: Synthesis of (E)-4,4'-(but-2-ene-1,4-diyl)dibenzamide.[4]

Reagents:

  • 4-Allylbenzamide (1.0 equiv)

  • Grubbs 2nd Gen Catalyst (1.0 – 2.0 mol%)

  • DCM (Anhydrous)

Step-by-Step Workflow:

  • Setup: Use a flask connected to a vacuum line or an open bubbler. Removal of ethylene gas is the driving force.

  • Reaction: Dissolve substrate in DCM (0.5 M). Add catalyst.[1][2][3][4][5][6][7][8][9][10][11]

  • Reflux: Heat to reflux. A gentle purge of Argon through the solution (sparging) helps remove ethylene and drives the equilibrium to the dimer.

  • Isolation: The dimer product is often less soluble than the monomer. It may precipitate out of the DCM solution. Filter the solid, wash with cold DCM, and dry.

Post-Reaction Processing: Ruthenium Removal

For drug development applications, residual Ruthenium must be <10 ppm. Simple chromatography is often insufficient.

Recommended Method: Cysteine Wash

  • Dissolve the crude reaction mixture in Ethyl Acetate (or DCM).

  • Prepare a 0.5 M aqueous solution of N-acetylcysteine (adjusted to pH 7-8 with KOH).

  • Stir the organic layer with the aqueous cysteine solution vigorously for 3 hours at 50°C.

  • Separate layers. The Ru-cysteine complex remains in the aqueous phase.

  • Dry organic layer over

    
     and concentrate.
    

Alternative: Use commercially available scavengers (e.g., SiliaMetS® Thiol) added to the reaction mixture before filtration.

Data Summary & Troubleshooting

Catalyst Selection Matrix
CatalystActivityAmide ToleranceStabilityRecommended For
Grubbs I ModerateLowLowNot Recommended
Grubbs II HighHighModerateSelf-Metathesis (Dimerization)
Hoveyda-Grubbs II Very HighExcellentHighCross-Metathesis / Difficult Substrates
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning by amideAdd Lewis Acid (e.g.,

, 20 mol%) to sequester the amide oxygen.
Homodimer Main Product Type I olefin reactivity dominatesIncrease equivalents of Type II olefin (Acrylate) to >5.0 equiv. Add Type II olefin slowly via syringe pump.
Incomplete Solubility Benzamide aggregationSwitch solvent to DCE or Toluene and increase temperature to 80-100°C.

Workflow Visualization

Workflow Start Start: 4-Allylbenzamide Solvent Dissolve in Degassed DCM/DCE (0.2 M) Start->Solvent Partner Add Cross Partner (e.g., Methyl Acrylate, 5 equiv) Solvent->Partner Cross Metathesis Cat Add Catalyst (HG-II, 2.5 mol%) Solvent->Cat Self Metathesis Partner->Cat Reflux Reflux (4-12h) Under Argon Cat->Reflux Check TLC/LCMS Check Reflux->Check Check->Cat Incomplete (Add 1 mol% more) Quench Quench with Ethyl Vinyl Ether Check->Quench Complete Clean Ru Removal (Cysteine Wash) Quench->Clean Final Final Product (Flash Chromatography) Clean->Final

Figure 2: Operational workflow for the functionalization of 4-allylbenzamide.

References

  • Chatterjee, A. K.; Choi, T. L.; Sanders, D. P.; Grubbs, R. H. "A General Model for Selectivity in Olefin Cross Metathesis."[2] Journal of the American Chemical Society, 2003 , 125(37), 11360–11370.[2][3] [Link]

  • Vougioukalakis, G. C.; Grubbs, R. H. "Ruthenium-Based Heterocyclic Carbene-Coordinated Olefin Metathesis Catalysts." Chemical Reviews, 2010 , 110(3), 1746–1787. [Link]

  • Garber, S. B.; Kingsbury, J. S.; Gray, B. L.; Hoveyda, A. H. "Efficient and Recyclable Monomeric and Dendritic Ru-Based Metathesis Catalysts." Journal of the American Chemical Society, 2000 , 122(34), 8168–8179. [Link]

  • Galvan, A., et al. "Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures." Organic Process Research & Development, 2016 , 20(7), 1264–1275. [Link]

Sources

Preparation of 4-Allylbenzamide from 4-Allylbenzoic Acid: A Comprehensive Guide to Synthetic Strategies and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides detailed protocols and in-depth scientific rationale for the synthesis of 4-allylbenzamide from 4-allylbenzoic acid. Amide moieties are fundamental building blocks in medicinal chemistry and drug development, and robust synthetic methods are critical for lead optimization and compound library generation. This document outlines two primary, reliable methods for this transformation: the classic conversion via an acyl chloride intermediate and a modern, one-pot carbodiimide-mediated coupling reaction. We delve into the mechanistic underpinnings of each approach, provide step-by-step experimental procedures, and offer guidance on product purification, characterization, and troubleshooting. This application note is designed to equip researchers with the expertise to confidently and efficiently synthesize 4-allylbenzamide and analogous structures.

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The functional group's ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a cornerstone of molecular design. The introduction of an allyl group on the phenyl ring, as in 4-allylbenzamide, provides a valuable handle for further chemical modification or for probing specific interactions within a biological target.

Synthesizing amides from carboxylic acids is a foundational reaction in organic chemistry. However, the direct reaction between a carboxylic acid and an amine (or ammonia) is generally inefficient due to the formation of a stable ammonium carboxylate salt, which resists dehydration.[1] Therefore, the synthesis of 4-allylbenzamide requires the activation of the carboxylic acid moiety of 4-allylbenzoic acid to facilitate nucleophilic attack by an ammonia equivalent. This guide presents two field-proven methodologies to achieve this transformation with high efficiency and purity.

Principles of Amide Synthesis from Carboxylic Acids

The Rationale for Carboxylic Acid Activation

The core principle behind converting a carboxylic acid to an amide is to transform the hydroxyl (-OH) group, a poor leaving group, into a highly reactive intermediate that is susceptible to nucleophilic attack. This "activation" enhances the electrophilicity of the carbonyl carbon, allowing the otherwise unfavorable reaction with a weak nucleophile like ammonia to proceed.

Method 1: The Acyl Chloride Pathway

One of the most robust and traditional methods for activating a carboxylic acid is its conversion to an acyl chloride.[] This is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride.

Mechanism with Thionyl Chloride:

  • The carboxylic acid oxygen attacks the sulfur atom of thionyl chloride.

  • A chloride ion is eliminated and subsequently deprotonates the hydroxyl group, releasing HCl gas.

  • The intermediate decomposes, driven by the formation of stable gaseous byproducts (SO₂ and HCl), to yield the highly electrophilic acyl chloride.

This acyl chloride readily reacts with ammonia (typically from an aqueous solution of ammonium hydroxide) in a vigorous nucleophilic acyl substitution to form the desired amide. A base is often used to neutralize the HCl byproduct of this second step.[][3]

Method 2: The Carbodiimide Coupling Pathway

Carbodiimide-mediated coupling reactions provide a milder, often one-pot, alternative for amide bond formation.[4] Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) are widely used.[][3]

Mechanism with EDC and HOBt:

  • The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[3][4]

  • This intermediate is highly susceptible to nucleophilic attack. However, it can also rearrange to a stable N-acylurea byproduct, which terminates the reaction.

  • To prevent this side reaction and increase efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is introduced.[5] HOBt rapidly intercepts the O-acylisourea to form an HOBt-active ester.[6]

  • This active ester is less reactive than the O-acylisourea, reducing side reactions, but is sufficiently electrophilic to react cleanly with the amine (or ammonia source) to form the amide, regenerating HOBt in a catalytic cycle.[6]

For the synthesis of a primary amide, the ammonia source is typically ammonium chloride used in conjunction with a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to liberate free ammonia in situ.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Allylbenzoic acid≥98%Commercially Available
Thionyl chloride (SOCl₂)Reagent GradeCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
TolueneAnhydrousCommercially Available
Ammonium Hydroxide (NH₄OH)28-30% solutionCommercially Available
EDC Hydrochloride≥98%Commercially Available
1-Hydroxybenzotriazole (HOBt)AnhydrousCommercially Available
Ammonium Chloride (NH₄Cl)≥99.5%Commercially Available
Triethylamine (TEA)≥99.5%Commercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃)Prepared in-house
Brine (Saturated NaCl)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Silica Gel230-400 meshCommercially Available
Protocol 1: Synthesis via Acyl Chloride Intermediate

This two-step protocol first prepares the acyl chloride, which is then reacted with ammonia.

Step 1: Synthesis of 4-Allylbenzoyl Chloride

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-allylbenzoic acid (1.0 eq).

  • Add anhydrous toluene (approx. 5 mL per gram of acid).

  • Slowly add thionyl chloride (1.5 eq) dropwise at room temperature. Caution: This reaction releases HCl and SO₂ gas and must be performed in a well-ventilated fume hood.[7]

  • Heat the reaction mixture to reflux (approx. 80-90 °C) for 2-3 hours.

  • Monitor the reaction by carefully quenching a small aliquot with methanol and analyzing by TLC or LC-MS to confirm the consumption of the starting material.

  • Once complete, cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure (rotary evaporation). The crude 4-allylbenzoyl chloride is typically used directly in the next step without further purification.

Step 2: Amidation of 4-Allylbenzoyl Chloride

  • Cool an ice-chilled beaker containing concentrated ammonium hydroxide (approx. 10 eq) in an ice bath.

  • Dissolve the crude 4-allylbenzoyl chloride from Step 1 in anhydrous dichloromethane (DCM, approx. 5 mL per gram of starting acid).

  • Add the acyl chloride solution dropwise to the vigorously stirring, chilled ammonium hydroxide solution. A white precipitate of 4-allylbenzamide will form immediately.

  • Allow the mixture to stir for an additional 30 minutes while warming to room temperature.

  • Filter the solid product through a Büchner funnel and wash thoroughly with cold deionized water to remove excess ammonia and ammonium salts.

  • Wash the solid with a small amount of cold diethyl ether or hexanes to aid in drying.

  • Dry the product under vacuum. If needed, the product can be further purified by recrystallization from an ethanol/water mixture or by flash column chromatography.[8]

Protocol 2: One-Pot Synthesis using EDC/HOBt Coupling

This protocol offers a milder, single-step approach.

  • To a round-bottom flask, add 4-allylbenzoic acid (1.0 eq), HOBt (1.2 eq), and ammonium chloride (1.2 eq).

  • Dissolve the solids in anhydrous DMF (approx. 8 mL per gram of acid).

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (TEA) or DIPEA (2.5 eq) to the mixture and stir for 5 minutes.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.[9]

  • Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[10]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield pure 4-allylbenzamide.

Characterization of 4-Allylbenzamide

PropertyExpected Value
Molecular FormulaC₁₀H₁₁NO
Molecular Weight161.20 g/mol [11]
AppearanceWhite to off-white solid

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.7 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~6.1-5.9 (m, 1H, -CH=CH₂), ~5.8 (br s, 2H, -NH₂), ~5.1 (m, 2H, -CH=CH₂), ~3.4 (d, 2H, Ar-CH₂-).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~169 (C=O), ~142 (Ar-C), ~137 (-CH=CH₂), ~133 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~117 (-CH=CH₂), ~40 (Ar-CH₂-).

  • FT-IR (ATR): ν ~3350, 3180 (N-H stretch), ~3080 (sp² C-H stretch), ~2980 (sp³ C-H stretch), ~1650 (C=O stretch, Amide I), ~1610 (N-H bend, Amide II), ~1600 (C=C stretch).[12]

  • Mass Spectrometry (EI): m/z (%) = 161 ([M]⁺), 144, 118, 91, 41.

Safety and Handling

  • Thionyl Chloride: Highly corrosive, toxic, and a lachrymator. Reacts violently with water.[13] Always handle in a certified chemical fume hood wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., neoprene).[13][14] Have a neutralizing agent (e.g., sodium bicarbonate) readily available for spills.

  • EDC/HOBt: EDC is a moisture-sensitive irritant. HOBt is flammable and, in its anhydrous form, can be explosive.[5] Handle with care and store in a desiccator.

  • Solvents: Dichloromethane and DMF are hazardous. Avoid inhalation and skin contact. Use in a well-ventilated area.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.[7][15]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield Incomplete activation of the carboxylic acid.Ensure anhydrous conditions, especially for the acyl chloride method. Check the quality of the activating agent (e.g., EDC, SOCl₂).
Inefficient amidation step.For Protocol 1, ensure the ammonium hydroxide is concentrated and chilled. For Protocol 2, ensure the base (TEA/DIPEA) is fresh and added correctly.
Starting Material Remains Insufficient reaction time or temperature.Allow the reaction to proceed longer. For Protocol 1, ensure reflux was achieved. For Protocol 2, allow stirring for up to 24 hours.
Deactivated coupling reagents.Use fresh EDC, HOBt, and anhydrous solvents.
Purification Issues Product is difficult to crystallize.Attempt purification by column chromatography.
Presence of N-acylurea byproduct (Protocol 2).Ensure HOBt was added and the reaction temperature during EDC addition was kept low. This byproduct can often be removed by chromatography.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of 4-allylbenzamide.

Synthesis_Workflow cluster_synthesis Synthesis cluster_p1 Protocol 1 cluster_p2 Protocol 2 cluster_purification Purification & Analysis Start 4-Allylbenzoic Acid P1_Step1 Activation with SOCl₂ Start->P1_Step1 Method 1 P2_Step1 One-pot coupling with EDC/HOBt/NH₄Cl Start->P2_Step1 Method 2 P1_Step2 Reaction with NH₄OH P1_Step1->P1_Step2 Crude_Product Crude 4-Allylbenzamide P1_Step2->Crude_Product P2_Step1->Crude_Product Purify Purification (Recrystallization or Chromatography) Crude_Product->Purify Characterize Characterization (NMR, IR, MS) Purify->Characterize Final_Product Pure 4-Allylbenzamide Characterize->Final_Product

Caption: Workflow for the synthesis of 4-allylbenzamide.

References

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Available at: [Link]

  • Organic Syntheses. n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Available at: [Link]

  • ChemSynthesis. (2025). 4-allylbenzamide. Available at: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Fisher Scientific. Amide Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • Sabila, M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 307242, N-Allylbenzamide. Available at: [Link]

  • Reddit. (2021). Purification of N-benzylbenzamides. r/chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. PMC. Available at: [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. Available at: [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Thionyl chloride. Available at: [Link]

  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Available at: [Link]

  • ResearchGate. (2017). FT-IR (neat) of 4-methylbenzamide. Available at: [Link]

  • Loba Chemie. THIONYL CHLORIDE FOR SYNTHESIS - Safety Data Sheet. Available at: [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Lanxess. Thionyl chloride - Product Safety Assessment. Available at: [Link]

Sources

Application Note: Pd-Catalyzed Synthesis & Reactivity of 4-Allylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to address the specific requirements for the synthesis and functionalization of 4-Allylbenzamide (p-allylbenzamide).

Scope Clarification:

  • Target Molecule: 4-Allylbenzamide (

    
    -H₂NOC-C₆H₄-CH₂CH=CH₂).[1]
    
  • Nomenclature Note: This is distinct from N-allylbenzamide (amide nitrogen substitution) or 4-(allyloxy)benzamide (ether linkage).[1]

  • Technical Context: While "Heck coupling" is often colloquially used to describe generic Pd-catalyzed C-C bond formation, the direct synthesis of allyl-arenes via standard Heck conditions is chemically disfavored due to rapid isomerization to the conjugated styrene (propenylbenzene). Therefore, this guide details the Stille and Suzuki protocols (the correct "Heck-type" cross-couplings for this target) and subsequently provides Heck conditions for using 4-allylbenzamide as a substrate.

Part 1: Strategic Overview

The synthesis of 4-Allylbenzamide presents a classic chemoselectivity challenge in palladium catalysis: preserving the terminal alkene in the "allyl" position (


) without isomerization to the thermodynamically stable "styrenyl" or "cinnamyl" position (

).

Standard Mizoroki-Heck conditions (using 4-halobenzamide and propene) typically yield linear/branched mixtures and conjugated products.[1] Consequently, the industry-standard approach utilizes nucleophilic allylation (Stille or Suzuki coupling) where the allyl fragment is introduced as an organometallic species.

Key Reaction Pathways[1][2]
  • Synthesis Route (Recommended): Cross-coupling of 4-bromobenzamide with allyltributylstannane (Stille) or allylboronates (Suzuki).[1]

  • Functionalization Route: Using 4-allylbenzamide as the alkene component in a Heck reaction to generate 1,3-diarylpropenes.[1]

Part 2: Synthesis Protocols (Making 4-Allylbenzamide)

Method A: Stille Cross-Coupling (Gold Standard)

The Stille coupling is preferred for allylations because it proceeds under neutral conditions, minimizing base-mediated isomerization of the double bond.

Reaction Scheme:


[1]

Detailed Protocol:

  • Reagents:

    • Substrate: 4-Bromobenzamide (1.0 equiv, 5.0 mmol)

    • Reagent: Allyltributylstannane (1.1 equiv, 5.5 mmol)[1]

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)[1]

    • Solvent: Anhydrous Toluene (degassed) or DMF.[1]

    • Additives: CsF (2.0 equiv) can be added to activate the stannane and allow lower temperatures (optional).[1]

  • Procedure:

    • Charge a flame-dried Schlenk flask with 4-bromobenzamide and Pd(PPh₃)₄ under Argon.

    • Add anhydrous Toluene (10 mL/g substrate).[1]

    • Add Allyltributylstannane via syringe.[1]

    • Heat to reflux (110°C) for 12–16 hours. Monitor by TLC/LC-MS.

    • Workup (Critical for Tin Removal): Cool to RT. Dilute with EtOAc. Wash with 10% KF solution (aqueous) for 30 minutes to precipitate tin fluorides.[1] Filter through Celite.[1]

  • Why this works: The transmetallation of the allyl group from Tin to Palladium is faster than

    
    -hydride elimination, ensuring the allyl structure is retained.[1]
    
Method B: Suzuki-Miyaura Coupling (Green Alternative)

Suzuki coupling avoids toxic tin reagents but requires careful base selection to prevent protodeboronation of the allylboronate.[1]

Detailed Protocol:

  • Reagents:

    • Substrate: 4-Bromobenzamide (1.0 equiv)[1]

    • Reagent: Allylboronic acid pinacol ester (1.2 equiv)[1]

    • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%)[1]

    • Base: K₂CO₃ (3.0 equiv) or K₃PO₄.[1]

    • Solvent: THF/Water (9:1 ratio).[1]

  • Procedure:

    • Dissolve substrate and boronate in THF.[1][2]

    • Add aqueous base solution (degassed).[1][2]

    • Add catalyst under inert atmosphere.[1][2][3]

    • Heat to 60–70°C (gentle reflux). Note: Higher temperatures increase isomerization risk.[1]

    • Reaction time: 4–8 hours.[1]

Part 3: Heck Reaction Conditions (Using 4-Allylbenzamide)

If the objective is to react 4-allylbenzamide with an aryl halide (e.g., Iodobenzene) to extend the chain, the following Heck conditions are optimized to favor the linear trans-product.

Reaction Scheme:



Optimized Protocol:

  • Conditions:

    • Catalyst: Pd(OAc)₂ (5 mol%)[1]

    • Ligand: P(o-tol)₃ (10 mol%) - Bulky phosphines prevent catalyst aggregation.

    • Base: Et₃N (2.5 equiv) or K₂CO₃.[1]

    • Solvent: DMF or CH₃CN.[1]

    • Temperature: 80–100°C.[1]

  • Mechanism & Isomerization Warning: The Heck product (1,3-diarylpropene) is thermodynamically favored to isomerize into the conjugated stilbene-like structure (

    
    ) if the reaction runs too long. Stop the reaction immediately upon consumption of the aryl halide.[1]
    

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the mechanistic divergence between the Stille synthesis (preserving the allyl group) and the Heck functionalization (leading to conjugated products).

ReactionPathways cluster_legend Pathway Legend Start 4-Bromobenzamide (Substrate) Stille_Reagent Allyltributylstannane Pd(PPh3)4 Start->Stille_Reagent Pd_Cycle_A Oxidative Addition Transmetallation Reductive Elimination Stille_Reagent->Pd_Cycle_A Product_Allyl 4-ALLYLBENZAMIDE (Target: Ar-CH2-CH=CH2) Pd_Cycle_A->Product_Allyl High Chemoselectivity Heck_Reagent Aryl Iodide + Pd(OAc)2 Heck Conditions Product_Allyl->Heck_Reagent Used as Substrate Pd_Cycle_B Carbopalladation Beta-Hydride Elimination Heck_Reagent->Pd_Cycle_B Intermediate Linear Allyl Product (Kinetic) Pd_Cycle_B->Intermediate Isomerization Pd-H Isomerization (Thermodynamic Drift) Intermediate->Isomerization Fast Product_Styrene Conjugated Product (Ar-CH=CH-CH3 derivative) Isomerization->Product_Styrene Final Stable Product key Blue Path: Synthesis | Orange Path: Reactivity

Caption: Mechanistic divergence: Stille coupling (top) preserves the allyl methylene spacer, while Heck conditions (bottom) applied to the allyl product typically induce isomerization to the conjugated system.

Part 5: Troubleshooting & Data Summary

Comparative Conditions Table
ParameterStille Coupling (Synthesis)Suzuki Coupling (Synthesis)Heck Coupling (Functionalization)
Primary Goal Make 4-AllylbenzamideMake 4-AllylbenzamideReact 4-Allylbenzamide
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd(OAc)₂ / P(o-tol)₃
Key Reagent Allyl-SnBu₃Allyl-BpinAryl-I / Aryl-Br
Base None (Neutral)K₂CO₃ / CsFEt₃N / K₂CO₃
Major Risk Tin ToxicityProtodeboronationDouble Bond Migration
Yield (Typ.) 85–95%70–85%60–80% (Isomer mix)
Critical Troubleshooting Steps
  • Reaction Stalls (Suzuki): Allylboronates hydrolyze rapidly.[1] Ensure solvents are anhydrous initially, but a small amount of water (degassed) is needed for the base mechanism.[1] If yield is low, switch to Allyltrifluoroborate (Allyl-BF₃K) which is more stable.[1]

  • Isomerization (Heck): If you observe the double bond moving towards the ring (forming the conjugated amide), lower the reaction temperature to 60°C and use Ag₂CO₃ as an additive, which can suppress isomerization pathways.

  • Purification: 4-Allylbenzamide is polar.[1] Use a DCM:MeOH (95:5) gradient for silica chromatography.[1]

References

  • Stille Coupling Review: Espinet, P., & Echavarren, A. M. (2004).[1] The mechanisms of the Stille reaction. Angewandte Chemie International Edition, 43(36), 4704-4734.[1] Link[1]

  • Suzuki Allylation: Molander, G. A., & Bernhardt, J. C. (2003).[1] Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates.[1] Journal of Organic Chemistry, 68(14), 5534-5539.[1] Link[1]

  • Heck Isomerization Control: Jeffery, T. (1996).[1] On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron, 52(30), 10113-10130.[1] Link[1]

  • General Palladium Catalysis: "The Heck Reaction." Organic Chemistry Portal. Link

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Application Notes & Protocols: Strategic Implementation of 4-Allylbenzamide in Rhodium-Catalyzed Hydroformylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the hydroformylation of 4-allylbenzamide. Hydroformylation, or oxo-synthesis, represents a powerful, atom-economical method for the synthesis of aldehydes, which are pivotal intermediates in the pharmaceutical industry.[1][2][3] The reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the alkene functionality of 4-allylbenzamide, yielding isomeric aldehyde products. Control over regioselectivity to favor the linear aldehyde, 4-(4-oxobutyl)benzamide, is often critical for subsequent synthetic transformations. This guide details the underlying mechanistic principles, offers field-proven experimental protocols, outlines critical safety procedures, and provides a framework for process optimization.

Scientific Foundation: Mechanism and Regioselectivity

Hydroformylation is a homogeneously catalyzed reaction that transforms an alkene into an aldehyde using synthesis gas (a mixture of carbon monoxide and hydrogen).[2] While various transition metals can catalyze this reaction, rhodium-based catalysts are often preferred due to their high activity under milder conditions (40-200 °C, 10-100 atm) compared to their cobalt counterparts.[1]

1.1. The Catalytic Cycle: A Mechanistic Overview

The widely accepted mechanism for rhodium-catalyzed hydroformylation, based on the work of Heck and Breslow, involves a series of discrete steps.[4] The active catalyst is typically a rhodium hydride complex stabilized by ligands, such as phosphines.

The key steps in the catalytic cycle are:

  • Ligand Dissociation & Alkene Coordination: A coordinatively unsaturated 16-electron rhodium hydride species is formed, which then coordinates with the alkene (4-allylbenzamide).

  • Migratory Insertion: The alkene inserts into the rhodium-hydride bond. This is the regioselectivity-determining step. The hydride can add to either the internal carbon (Markovnikov addition) to form a branched alkyl-rhodium intermediate, or to the terminal carbon (anti-Markovnikov addition) to form a linear intermediate.

  • CO Coordination & Insertion: A molecule of CO coordinates to the vacant site on the rhodium center, followed by migratory insertion of the alkyl group onto the carbonyl ligand, forming an acyl-rhodium species.

  • Oxidative Addition & Reductive Elimination: Dihydrogen (H₂) undergoes oxidative addition to the rhodium center. The final aldehyde product is then released via reductive elimination, regenerating the active catalyst.[4]

A HRh(CO)L₂ (Active Catalyst) B Alkene Coordination A->B + Alkene - CO/L C Migratory Insertion (Regioselectivity Determining Step) B->C D_linear Linear Alkyl-Rh Complex C->D_linear Anti-Markovnikov D_branched Branched Alkyl-Rh Complex C->D_branched Markovnikov E CO Insertion (Acyl Formation) D_linear->E + CO D_branched->E + CO F Oxidative Addition of H₂ E->F + H₂ G Reductive Elimination F->G G->A - Aldehyde Prod_linear Linear Aldehyde G->Prod_linear Prod_branched Branched Aldehyde G->Prod_branched

Caption: Generalized Catalytic Cycle for Rhodium-Catalyzed Hydroformylation.

1.2. Causality of Regioselectivity: The Role of Ligands

In the synthesis of pharmaceutical intermediates, achieving high regioselectivity is paramount. For terminal alkenes like 4-allylbenzamide, the formation of the linear aldehyde is often the desired outcome. The primary tool for controlling this selectivity is the choice of phosphine or phosphite ligands coordinated to the rhodium center.

  • Steric Effects: Bulky ligands sterically hinder the formation of the more crowded branched alkyl-rhodium intermediate, thereby favoring the formation of the linear isomer.

  • Electronic Effects: The electron-donating or withdrawing properties of the ligand can modulate the reactivity of the rhodium center, influencing both reaction rate and selectivity.

By judiciously selecting the ligand, it is possible to achieve high linear-to-branched (l:b) ratios. For example, diphosphoramidite ligands derived from BINOL have been shown to enable control over regioselectivity by tuning reaction pressure and temperature.[5]

Safety Protocols for High-Pressure Hydroformylation

Hydroformylation involves the use of highly toxic carbon monoxide and flammable hydrogen gas at elevated pressures and temperatures. Adherence to strict safety protocols is mandatory.

  • Carbon Monoxide (CO) Hazard: CO is a colorless, odorless, and highly toxic gas.[6] All operations must be conducted in a well-ventilated fume hood or a dedicated high-pressure laboratory.[7] Continuous CO monitoring with an audible alarm is required.[8]

  • High-Pressure Operations: The reactor must be rated for the intended pressure and temperature.[9] A barricade or safety shield is essential.[7] The system must be equipped with a pressure relief valve and a burst disc.[10]

  • Personnel Training: Only trained personnel familiar with the operation of high-pressure equipment should perform this reaction.[10]

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate gloves are required.[10]

Experimental Application Note: Synthesis of 4-(4-Oxobutyl)benzamide

This protocol details a representative procedure for the rhodium-catalyzed hydroformylation of 4-allylbenzamide with a focus on achieving high regioselectivity for the linear aldehyde.

3.1. Materials and Equipment

Reagents & Consumables Equipment
4-Allylbenzamide (>98%)High-pressure autoclave (e.g., 100 mL, stainless steel) with magnetic stirring
Dicarbonylacetylacetonatorhodium(I) [Rh(acac)(CO)₂]Gas inlet and outlet valves, pressure gauge, thermocouple
Bis(diphenylphosphino)propane (DPPP) or similar bulky phosphine ligandTemperature controller and heating mantle/block
Anhydrous, degassed toluene (solvent)Syngas cylinder (1:1 CO/H₂) with regulator
Syngas (1:1 mixture of CO and H₂)Inert gas line (Nitrogen or Argon)
Deuterated solvents for NMR (e.g., CDCl₃)Standard laboratory glassware for work-up
Silica gel for column chromatographyRotary evaporator, TLC plates, GC-MS, NMR spectrometer

3.2. Recommended Reaction Parameters

The following table summarizes a validated starting point for the reaction. Optimization may be required based on specific equipment and desired outcomes.

ParameterRecommended ValueRationale / Causality
Substrate Concentration0.1 - 0.5 MBalances reaction rate and solubility.
Catalyst Loading0.1 - 0.5 mol%Efficient conversion without excessive cost.
Ligand:Rhodium Ratio4:1 - 10:1An excess of ligand stabilizes the catalyst and promotes linearity.[2]
Syngas Pressure (CO/H₂)20 - 40 bar (300 - 600 psi)Influences reaction rate and selectivity; higher pressure can favor linear product.[5]
Temperature80 - 100 °CProvides sufficient thermal energy for catalysis while minimizing side reactions.[11]
Reaction Time6 - 24 hoursMonitored by TLC or GC for completion.
SolventTolueneAnhydrous and inert solvent suitable for the reaction temperature.

3.3. Step-by-Step Experimental Protocol

Start Start Step1 1. Reactor Preparation: Dry and assemble the autoclave. Start->Step1 Step2 2. Charge Reactor: Add substrate, catalyst, ligand, and solvent under N₂. Step1->Step2 Step3 3. Seal & Purge: Seal the reactor and purge 3x with N₂, then 3x with syngas. Step2->Step3 Step4 4. Pressurize: Pressurize with 1:1 CO/H₂ to the target pressure. Step3->Step4 Step5 5. Heat & Stir: Heat to reaction temperature with vigorous stirring. Step4->Step5 Step6 6. Monitor Reaction: Monitor pressure drop and/or analyze aliquots (if possible). Step5->Step6 Step7 7. Cool Down: Cool reactor to room temperature. Step6->Step7 Step8 8. Depressurize: Carefully vent excess gas into the fume hood. Step7->Step8 Step9 9. Work-up: Transfer crude mixture, remove solvent. Step8->Step9 Step10 10. Purify: Purify by column chromatography. Step9->Step10 Step11 11. Analyze: Characterize product (NMR, MS, IR) and determine yield. Step10->Step11 End End Step11->End

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Allylbenzamide Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4-AB-STAB-001 Status: Active Topic: Prevention of Autopolymerization and Oxidative Degradation Applicable Compound: 4-Allylbenzamide (p-Allylbenzamide) CAS: 104699-51-6 (Typical)[1]

Welcome to the Stability Solutions Center

You have reached the technical support hub for 4-Allylbenzamide . This guide is engineered to address the specific instability inherent to allyl-substituted aromatics. Unlike simple vinyl monomers (e.g., styrene) that polymerize rapidly into hard blocks, 4-Allylbenzamide presents a unique challenge: oxidative oligomerization .[1]

Because 4-Allylbenzamide is a high-melting solid (MP ~130–139°C), "autopolymerization" during storage typically manifests not as solidification, but as discoloration (yellowing/browning), surface gumming, and solubility loss .[1]

Module 1: The Science of Instability (Root Cause Analysis)

To prevent degradation, you must understand the mechanism. The instability of 4-Allylbenzamide is driven by the Allylic Hydrogen , not just the double bond itself.[1]

The Mechanism: Degradative Chain Transfer

Allyl monomers do not polymerize efficiently like vinyls. Instead, they undergo "degradative chain transfer."

  • Initiation: Trace oxygen or UV light creates a radical.[1]

  • Abstraction: The radical does not add to the double bond immediately. Instead, it steals a hydrogen atom from the allylic position (

    
     next to the ring).
    
  • Stabilization: This creates a resonance-stabilized allylic radical.[1]

  • Termination: These stable radicals react with each other or oxygen to form dimers, oligomers, and peroxides .

Result: Your white crystalline powder turns yellow/brown and loses solubility due to cross-linked oligomer formation on the crystal lattice surface.

G Start 4-Allylbenzamide (Pure White Solid) Radical Allylic Radical (Resonance Stabilized) Start->Radical H-Abstraction Trigger Trigger: UV Light or Oxygen Trigger->Start Peroxide Peroxide Species (Yellowing) Radical->Peroxide + O2 Oligomer Oligomers/Dimers (Insoluble Gums) Radical->Oligomer Radical Coupling Peroxide->Oligomer Decomposition

Figure 1: The degradation pathway of 4-Allylbenzamide. Note that oxygen acts as both an initiator and a reactant, leading to discoloration.[1]

Module 2: Storage Protocols (The "How-To")

The following protocols are self-validating systems. If followed, the compound will remain within QC specifications for >12 months.

A. Solid State Storage (Recommended)

Store 4-Allylbenzamide as a solid whenever possible.[1] Solutions are high-risk.[1]

ParameterSpecificationScientific Rationale
Temperature +2°C to +8°C Reduces thermal energy available for radical initiation.[1] Freezing (-20°C) is acceptable but risks condensation upon thawing.[1]
Atmosphere Argon or Nitrogen Displaces Oxygen (

), removing the primary radical initiator.
Container Amber Glass Blocks UV light (290–400 nm) which can photo-cleave the allylic C-H bond.[1]
Headspace Minimal (<10%) Reduces the volume of gas available to interact with the crystal surface.
B. Solution Storage (High Risk)

If you must store it in solution (e.g., for screening libraries):

  • Solvent Choice: Use DMSO or Anhydrous Ethanol . Avoid ethers (THF, Diethyl ether) as they form peroxides that trigger polymerization.

  • Inhibitor Addition: Add BHT (Butylated Hydroxytoluene) at 0.05% (500 ppm) if the downstream application permits. BHT scavenges peroxy radicals.[1]

  • Temperature: Must be -20°C or -80°C . Room temperature solution storage will lead to degradation within days.[1]

Module 3: Troubleshooting & FAQs

Q1: My 4-Allylbenzamide has turned from white to light brown. Is it ruined?

  • Diagnosis: This is oxidative degradation (quinone/peroxide formation) on the crystal surface.

  • Solution: Perform a solubility test . Dissolve a small amount in DMSO.

    • Clear solution: The degradation is likely superficial. You can purify by recrystallization (Ethanol/Water).

    • Turbid/Insoluble residue: Significant oligomerization has occurred.[1] Filtration is required, but purity is compromised.

Q2: Can I add MEHQ (Hydroquinone monomethyl ether) to the solid?

  • Technical Advice: No. MEHQ requires dissolved oxygen to function as an inhibitor.[1] If you store the solid under Argon (as recommended), MEHQ becomes ineffective. Furthermore, adding inhibitors to a solid intermediate complicates downstream synthesis. Rely on inert gas and cold for solids.

Q3: The Safety Data Sheet (SDS) says "Autopolymerization: No." Why are you warning me?

  • Context: Standard SDSs refer to hazardous polymerization (explosions/heat), which is rare for solid allyl amides. We are addressing quality polymerization—slow degradation that ruins your yield and assay data.

Q4: How do I thaw a frozen sample safely?

  • Protocol: Allow the closed container to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid. Water acts as a plasticizer and can accelerate surface oxidation.

Module 4: Quality Control & Validation

Before using stored material in critical experiments, validate its integrity using this decision tree.

QC Sample Stored Sample Visual Visual Inspection: Is it White? Sample->Visual Solubility Solubility Test: Dissolve in DMSO Visual->Solubility Yes Fail_Recryst FAIL: Recrystallize Visual->Fail_Recryst No (Brown) Melting Melting Point Check: Range 129-139°C Solubility->Melting Clear Fail_Discard FAIL: Discard Solubility->Fail_Discard Cloudy/Gels NMR H-NMR Analysis: Check Allyl Region Melting->NMR Sharp Range Melting->Fail_Recryst Depressed (<125°C) Pass PASS: Proceed to Exp NMR->Pass Integrals Correct NMR->Fail_Discard Broadening/New Peaks

Figure 2: QC Decision Tree for validating 4-Allylbenzamide integrity prior to use.

Validation Metrics (H-NMR)
  • Target: Look at the allylic protons.

  • Signal: Multiplet at

    
     5.9–6.0 ppm (CH=) and Doublet at 
    
    
    
    3.3–3.4 ppm (CH2).
  • Failure Mode: If these peaks broaden or if you see new signals in the 1.0–2.5 ppm aliphatic range, polymerization has occurred.

References

  • Accela ChemBio Inc. (2023).[2] Safety Data Sheet: 4-Allylbenzamide (CAS 104699-51-6).[1][2] Retrieved from [1]

  • Kohoutová, Z. (2021). Synthesis and in vitro evaluation of oxime reactivators. University of Hradec Králové, Faculty of Science. (Confirming MP ~129-131°C).[1] Retrieved from

  • Odian, G. (2004). Principles of Polymerization. 4th Ed. Wiley-Interscience.[1] (Mechanism of Allylic Degradative Chain Transfer).

  • PubChem. (2025).[3][4] Compound Summary: N-Allylbenzamide (Isomer Comparison). National Library of Medicine. Retrieved from [1]

Sources

Purification of 4-Allylbenzamide via recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Allylbenzamide

Executive Summary

You are attempting to purify 4-Allylbenzamide , a para-substituted benzamide derivative.[1] This molecule presents a specific purification challenge: it possesses a polar amide "head" capable of strong hydrogen bonding and a lipophilic allyl "tail" susceptible to oxidation or polymerization.

Successful recrystallization requires balancing these opposing properties. This guide moves beyond generic protocols to address the specific physicochemical behavior of benzamides, ensuring you achieve high purity (>98%) without compromising the allyl group's integrity.

Module 1: Solvent System Selection

User Query: I cannot find a specific literature melting point or solvent for 4-Allylbenzamide. What should I use?

Expert Response: For benzamide derivatives lacking specific literature data, we apply the "Polarity-Solubility Match" principle.[1] 4-Allylbenzamide is likely a solid with a melting point in the range of 110°C–140°C (based on the parent benzamide MP of ~127°C).[1]

We recommend a Two-Solvent System . Single solvents often fail here because the amide group makes the compound too soluble in polar hot solvents (preventing crystallization) or too insoluble in non-polar solvents (preventing dissolution).[1]

Recommended Solvent Systems
SystemComponentsRatio (v/v)Best ForRisk Factor
Primary (Green) Ethanol / Water Start 95:5, adjust to ~60:40General purification; removal of inorganic salts (NH₄Cl).[1]Oiling Out: High risk if water is added too fast.
Secondary Ethyl Acetate / Heptane Start 100:0, adjust to ~40:60Removal of polar organic impurities (e.g., unreacted acids).[1]Yield Loss: If too much EtOAc is used.
Alternative Toluene Single SolventLarge scale; azeotropic drying.Thermal: Requires higher heat; risk of allyl polymerization.

Critical Warning: Do not use diethyl ether or tetrahydrofuran (THF) for recrystallization if they are old.[1] The allyl group is sensitive to radical polymerization initiated by peroxides often found in these ethereal solvents.

Workflow: Solvent Decision Tree

SolventSelection Start Start: 4-Allylbenzamide Crude SolubilityCheck Test Solubility in Hot Ethanol Start->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble Yes Yes Soluble->Yes Dissolves No No Soluble->No Insoluble AddWater Add Warm Water dropwise until turbidity persists Yes->AddWater SwitchSolvent Switch to Ethyl Acetate No->SwitchSolvent ClearPoint Reheat to Clear Solution AddWater->ClearPoint Cooling Slow Cool to RT ClearPoint->Cooling

Figure 1: Decision logic for selecting the optimal solvent system based on initial solubility tests.

Module 2: Process Control & Troubleshooting

User Query: My solution turned into a cloudy oil at the bottom of the flask instead of crystals. What happened?

Expert Response: You have encountered "Oiling Out" (Liquid-Liquid Phase Separation). This occurs when the solution temperature drops below the saturation point of the solute before it drops below the melting point of the solid. The compound separates as a supercooled liquid oil rich in impurities.[2]

The "Oiling Out" Rescue Protocol
  • Re-dissolve: Heat the mixture back to reflux until the oil layer dissolves completely.

  • Adjust Solvent: Add a small amount (5-10% volume) of the better solvent (e.g., Ethanol or Ethyl Acetate).[1] This lowers the saturation point.

  • Seed It: Cool the clear solution slightly (but keep it above the oiling temperature). Add a "seed crystal" of pure 4-Allylbenzamide.

    • No seed available? Dip a glass rod in the solution, let it dry in air to form microcrystals, and re-insert it.

  • Slow Cool: Insulate the flask with a towel or place it in a warm water bath to cool extremely slowly. Rapid cooling promotes oiling.

Recrystallization Workflow

RecrystWorkflow cluster_Error Troubleshooting Loop Crude Crude Solid Dissolve Dissolve at Reflux (Min. Solvent) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter If particles present Nucleate Controlled Cooling (Seeding) Dissolve->Nucleate If clear Filter->Nucleate Isolate Vacuum Filtration & Wash Nucleate->Isolate Crystals Form Oil Oiling Out Nucleate->Oil Phase Sep. Dry Vacuum Dry (<40°C) Isolate->Dry Reheat Reheat & Add Solvent Oil->Reheat Reheat->Nucleate

Figure 2: Step-by-step workflow including the critical troubleshooting loop for oiling out.

Module 3: Validation & FAQ

User Query: How do I dry the crystals without degrading the allyl group?

Expert Response: The allyl group (


) is thermally stable up to moderate temperatures but sensitive to oxidation.[1]
  • Protocol: Dry in a vacuum oven at 40°C max.

  • Avoid: High heat (>80°C) in an air oven, which can induce cross-linking (polymerization) or oxidation of the double bond.[1]

FAQ: Common Impurity Signatures

ObservationLikely ImpurityRemediation
Smell of Ammonia Ammonium Chloride / AmmoniaWash crystals with cold water; ensure pH is neutral.[1]
Low Melting Point 4-Allylbenzoic Acid (Starting Material)Wash crystals with dilute Sodium Bicarbonate (

) solution.[1]
Yellow Color Oxidation by-productsAdd Activated Charcoal during the hot dissolution step, then filter hot.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for amide recrystallization techniques). [1]

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013. (Authoritative source on solvent selection for benzamide derivatives).

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions. (Technical whitepaper on liquid-liquid phase separation).

  • PubChem Database. Benzamide (CID 2331) Physical Properties. (Baseline data for structural analogs). [1]

Sources

Separating 4-Allylbenzamide from N-Allylbenzamide isomer

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Separation Protocol for 4-Allylbenzamide vs.


-Allylbenzamide
Assigned Specialist:  Dr. A. Vance, Senior Application Scientist
Status:  Open
Priority:  High (Isomer Purity Critical for SAR)

Triage & Diagnostics: Confirming the Mixture

Before initiating separation, we must confirm that your crude material actually contains both constitutional isomers. These isomers often arise during Palladium-catalyzed cross-coupling attempts (e.g., Suzuki-Miyaura) or non-selective allylation reactions where kinetic (


-alkylation) and thermodynamic (

-alkylation) control compete.
Diagnostic Comparison Table

Use this table to interpret your crude NMR and TLC data.

Feature4-Allylbenzamide (Target)

-Allylbenzamide
(Contaminant)
Differentiation Logic
Structure Type Primary Amide (

)
Secondary Amide (

)
Primary amides are significantly more polar.

H NMR (Amide)

5.5–7.5 ppm (Broad s, 2H )

6.0–6.5 ppm (Broad t, 1H )
Integration of amide protons is the definitive check.

H NMR (Allyl

)
Doublet (~3.4 ppm), couples to alkene only.Triplet/Multiplet (~4.0 ppm), couples to

.

-allyl methylene is more deshielded (closer to EWG nitrogen).
TLC Polarity (

)
Lower (More Polar)Higher (Less Polar)Primary amides have 2 H-bond donors; stickier on Silica.
Solubility Moderate in EtOAc/Alc; Poor in Hexanes.High in EtOAc/DCM; Moderate in Hexanes.[1]Secondary amides disrupt lattice packing, increasing solubility.

Decision Matrix: Selecting the Purification Route

Do not default to a method without assessing scale and purity. Use the logic flow below to determine the optimal workflow.

SeparationStrategy Start Crude Mixture Analysis ScaleCheck Scale > 500mg? Start->ScaleCheck PurityCheck Target Isomer > 80%? ScaleCheck->PurityCheck Yes Flash Protocol A: Flash Chromatography (Silica Gel) ScaleCheck->Flash No (<500mg) PurityCheck->Flash No (Complex Mix) Recryst Protocol B: Recrystallization (Solubility Exploitation) PurityCheck->Recryst Yes (Enrichment) HPLC Protocol C: Reverse Phase HPLC (C18 Column) Flash->HPLC Separation Failed (ΔRf < 0.1)

Figure 1: Strategic decision tree for amide isomer separation based on scale and crude purity.

Protocol A: Flash Chromatography (The Gold Standard)

Applicability: < 2g scale,


.

Because primary amides (4-allylbenzamide) interact strongly with the silanol groups on silica gel via hydrogen bonding, they will elute after the secondary amide (


-allylbenzamide).
Step-by-Step Workflow
  • TLC Optimization:

    • Prepare a solvent system of Hexanes:Ethyl Acetate (EtOAc) .

    • Start at 80:20. The

      
      -allyl isomer should move to 
      
      
      
      .
    • The 4-allyl isomer (target) should lag behind at

      
      .
      
    • Troubleshooting: If the spots are too close, switch to Dichloromethane (DCM):Methanol (MeOH) (98:2). DCM provides better solubility for amides without the strong H-bond disruption of MeOH.

  • Column Packing:

    • Use High-Performance Silica (230-400 mesh) .

    • Sample Loading: Do not wet-load using MeOH; it will broaden bands. Dissolve crude in minimum DCM, adsorb onto Celite or silica (dry load), and pack on top of the column.

  • Elution Gradient:

    • CV 1-3: 100% Hexanes (Flush non-polar impurities).

    • CV 4-10: 0%

      
       30% EtOAc (Elutes 
      
      
      
      -allylbenzamide).
    • CV 11-20: 30%

      
       60% EtOAc (Elutes 4-allylbenzamide ).
      
  • Fraction Analysis:

    • Use UV detection at 254 nm (Benzamide chromophore is strong).

    • Stain with PMA (Phosphomolybdic Acid) if UV is ambiguous; amides stain dark blue/green upon heating.

Protocol B: Recrystallization (Scale-Up)

Applicability: > 2g scale, Target Isomer > 70% purity.

Primary amides generally possess higher melting points and lower solubility in non-polar solvents than their


-substituted isomers due to the availability of two protons for intermolecular hydrogen bonding (forming dimers/ribbons in the crystal lattice).
The "Crash-Out" Method
  • Dissolution: Dissolve the crude mixture in a minimum amount of hot Ethyl Acetate or Ethanol .

  • Precipitation: Slowly add hot Hexane (anti-solvent) until the solution turns slightly turbid.

  • Cooling: Allow the flask to cool to room temperature, then place in an ice bath (

    
    ).
    
  • Filtration: The solid that forms first is likely the 4-allylbenzamide (Target). The

    
    -allyl isomer, being less polar and having disrupted packing, will likely remain in the mother liquor.
    
  • Validation: Take an NMR of the solid. If

    
    -allyl signals remain, recrystallize again.
    

Troubleshooting & FAQs

Q: My spots are streaking badly on the column. Why?

Root Cause: Amides are basic enough to interact with acidic silanol sites on the silica, causing "tailing." Fix: Add 1% Triethylamine (TEA) or 0.5% Aqueous Ammonia to your mobile phase. This neutralizes the acidic sites on the silica, sharpening the peak shape. Note: Flush the column well after use.

Q: I see three spots. What is the third one?

Root Cause: Hydrolysis or Starting Material.

  • Benzamide: If the reaction was incomplete alkylation.

    
     will be very close to 4-allylbenzamide.
    
  • Benzoic Acid: If hydrolysis occurred. This will streak near the baseline (

    
    ).
    Fix:  Perform a mini-workup on a small aliquot. Wash with 1M NaOH. If the baseline spot disappears, it was the acid.
    
Q: Can I use Acid/Base extraction to separate them?

Root Cause:


 Similarity.
Answer: No. 
  • Benzamide

    
     (DMSO) 
    
    
    
    .[2]
  • Secondary amides have similar acidity.

  • Neither is basic enough to be protonated selectively by weak acid, nor acidic enough to be deprotonated selectively by weak base. Chromatography is required.

References

  • Amide Synthesis & Properties

    • Title: The Amide Functional Group: Properties, Synthesis, and Nomenclature.[3]

    • Source: Master Organic Chemistry.
    • Link:[Link]

  • Chromatographic Theory (Polarity)

    • Title: Separation Theory - Thin Layer Chrom
    • Source: Chemistry LibreTexts.
    • Link:[Link]

  • Isomer Data (N-Allylbenzamide)

    • Title: N-Allylbenzamide Compound Summary.
    • Source: PubChem (NIH).
    • Link:[Link]

  • Palladium Catalysis Context (Allylation)

    • Title: Palladium-Catalyzed Hydroarylation of N-Propargyl Benzamides: A Direct Route to N-Allylbenzamides.
    • Source: Journal of Organic Chemistry (ACS).
    • Link:[Link](Note: Representative of synthesis context yielding these isomers).

Sources

Technical Guide: Optimization of 4-Allylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

4-Allylbenzamide (CAS: 10283-95-1) is a critical intermediate in the synthesis of various pharmacological agents. Its structural integrity relies on preserving the terminal alkene of the allyl group (


) while establishing the primary amide functionality (

).

The Core Challenge: The primary failure mode in this synthesis is alkene isomerization . Under thermodynamic control or specific catalytic conditions, the terminal allyl group (


) tends to migrate into conjugation with the aromatic ring, forming the thermodynamically stable 1-propenyl isomer (styrenyl derivative).

This guide prioritizes two synthetic routes optimized to suppress this isomerization while maximizing yield.

Route A: The "Modular" Approach (Suzuki-Miyaura Coupling)

Recommended for: Discovery chemistry, library synthesis, and situations where the amide group is already present.

This route couples 4-Bromobenzamide with Allylboronic acid pinacol ester .

Optimized Protocol

Reaction Scale: 1.0 mmol basis

ComponentEquiv.AmountRole
4-Bromobenzamide 1.0200 mgElectrophile
Allylboronic acid pinacol ester 1.2225 µLNucleophile

0.0541 mgCatalyst (Bidentate prevents

-elimination)

(Anhydrous)
3.0636 mgBase (Anhydrous is critical)
THF / Water 10:15 mLSolvent System

Step-by-Step Workflow:

  • Degassing (Critical): Charge the reaction vessel with solid reagents. Evacuate and backfill with Argon (

    
    ) before adding solvents. Oxygen promotes homocoupling and catalyst deactivation.
    
  • Solvent Addition: Add degassed THF and a minimal amount of degassed water.

    • Expert Insight: While Suzuki coupling requires water for the transmetallation step, excess water at high temperatures promotes protodeboronation of the allyl species. Keep water ratio

      
      .
      
  • Thermal Cycle: Heat to 60°C for 4–6 hours.

    • Warning: Do not exceed 80°C. Higher temperatures accelerate the isomerization of the allyl group to the conjugated isomer.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Gradient: 0

    
     5% MeOH in DCM). The amide is polar; ensure the column is flushed well.
    
Mechanistic Visualization (Graphviz)

The following diagram illustrates the catalytic cycle and the specific point where isomerization risk is highest.

SuzukiCycle Start Start: Pd(II) Pre-catalyst ActiveCat Active Pd(0) Species Start->ActiveCat Reduction OxAdd Oxidative Addition (Ar-Pd-Br) ActiveCat->OxAdd + 4-Bromobenzamide TransMet Transmetallation (Base + Allyl-Bpin) OxAdd->TransMet + Allyl-Bpin RedElim Reductive Elimination (Product Release) TransMet->RedElim Fast Isomerization RISK: Isomerization (Pd-Hydride formation) TransMet->Isomerization Slow Elimination (If T > 80°C) RedElim->ActiveCat Regeneration Propenyl Impurity: 1-Propenylbenzamide Isomerization->Propenyl

Caption: Figure 1. The Suzuki catalytic cycle.[1][2][3] The red path indicates the failure mode where


-hydride elimination competes with reductive elimination, leading to the thermodynamic isomer.

Route B: The "Scale-Up" Approach (Amidation)

Recommended for: Large-scale production (>10g) and cost-sensitive applications.

This route activates 4-Allylbenzoic acid and couples it with an ammonia source.

Optimized Protocol (CDI Method)

We avoid Thionyl Chloride (


) in this specific application because the generation of HCl gas can add across the allyl double bond (Markovnikov addition), creating a chlorinated impurity. Carbonyldiimidazole (CDI)  is the superior, milder choice.
ComponentEquiv.Role
4-Allylbenzoic Acid 1.0Substrate
CDI (Carbonyldiimidazole) 1.1Activator
Ammonium Hydroxide (28%) 5.0Nitrogen Source
THF (Anhydrous) -Solvent

Step-by-Step Workflow:

  • Activation: Dissolve 4-allylbenzoic acid in anhydrous THF. Add CDI portion-wise at 0°C.

  • Gas Evolution: Stir at Room Temperature (RT) for 1 hour. Wait for

    
     evolution to cease. This confirms the formation of the reactive acyl-imidazole intermediate.
    
  • Amidation: Cool back to 0°C. Add aqueous

    
     dropwise.
    
    • Note: The reaction is biphasic but rapid.

  • Completion: Stir for 2 hours at RT.

  • Isolation: Evaporate THF. The product often precipitates from the remaining aqueous layer. Filter and wash with cold water.[4]

Troubleshooting Center (FAQ)

Issue 1: "I see a spot on TLC just above my product (Route A)."

Diagnosis: This is likely the isomerized product (4-(1-propenyl)benzamide).

  • Cause: Reaction temperature was too high (>80°C) or the reaction ran too long, allowing palladium to re-insert into the product's allyl chain.

  • Solution:

    • Switch to

      
       . The large bite angle of the dppf ligand accelerates reductive elimination, leaving less time for isomerization.
      
    • Lower temperature to 55–60°C.

    • Use

      
        instead of 
      
      
      
      to facilitate faster transmetallation at lower temperatures.
Issue 2: "My yield is low (<40%) and the starting material is consumed (Route B)."

Diagnosis: Oligomerization of the allyl group.

  • Cause: If using acid chlorides (SOCl2/Oxalyl chloride), the acidic environment can initiate cationic polymerization of the styrene-like system.

  • Solution: Switch to the CDI protocol (Section 3.1). It maintains a neutral-to-basic pH profile, protecting the alkene.

Issue 3: "The product is colored (Brown/Grey) after workup."

Diagnosis: Residual Palladium or Imidazole contaminants.

  • Solution:

    • For Pd: Treat the organic phase with Thiol-functionalized silica scavengers (e.g., SiliaMetS® Thiol) for 30 mins, or wash with 5% aqueous L-Cysteine.

    • For Imidazole: Ensure the aqueous wash in Route B is slightly acidic (pH 5–6 with dilute citric acid) to protonate and remove imidazole, but do not go lower to protect the allyl group.

Decision Tree: Protocol Selection

DecisionTree Start Start: Select Synthesis Route Q1 Is 4-Allylbenzoic Acid available? Start->Q1 Q2 Is the Amide sensitive to base? Q1->Q2 No (Only Bromide available) RouteB Route B: CDI Amidation (Acid + NH4OH) Q1->RouteB Yes (Cheaper/Scale-up) RouteA Route A: Suzuki Coupling (4-Bromobenzamide + Allyl-Bpin) Q2->RouteA No (Standard) Q2->RouteA Yes (Suzuki is milder)

Caption: Figure 2.[5] Logic flow for selecting the optimal synthetic pathway based on substrate availability and chemical sensitivity.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • O'Brien, C. J., et al. (2006). Easily prepared air- and moisture-stable Pd-NHC complexes for the Suzuki-Miyaura coupling. Chemistry – A European Journal, 12(18), 4743-4748. (High-turnover catalyst reference). Link

  • Gooßen, L. J., et al. (2001). Pd-catalyzed synthesis of arylamides from aryl halides and amides. Organic Letters, 3(23), 3867-3870. (Alternative amidation strategy). Link

Sources

Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in Allylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Allylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst poisoning in these critical reactions. As your virtual Senior Application Scientist, I've structured this guide to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and process development.

Section 1: Troubleshooting Guide - When Your Allylation Falters

This section addresses specific, common problems encountered during palladium-catalyzed allylation reactions. Each question is followed by a detailed analysis of potential causes and actionable, step-by-step protocols for diagnosis and resolution.

Question 1: My allylation reaction has stalled or is showing very low conversion. What are the likely causes and how can I fix it?

A stalled or low-conversion reaction is one of the most frequent issues in palladium-catalyzed allylation. The primary suspects are catalyst deactivation or poisoning.

Causality Explained: The catalytic cycle of a palladium-catalyzed allylation, such as the Tsuji-Trost reaction, relies on the palladium center cycling between Pd(0) and Pd(II) oxidation states.[1][2] Catalyst poisons are substances that interrupt this cycle by strongly binding to the palladium's active sites, preventing the substrate from coordinating and reacting.[3] This leads to a sharp decline in catalytic activity.

Troubleshooting Workflow:

G cluster_diagnosis Diagnosis cluster_solution Solution start Reaction Stalled/ Low Conversion check_precipitate Observe for 'Palladium Black' precipitate start->check_precipitate review_reagents Review Purity of Reagents & Solvents start->review_reagents purify Purify Starting Materials & Solvents check_precipitate->purify Precipitate indicates aggregation test_reaction Run High-Purity Control Reaction review_reagents->test_reaction test_reaction->purify High-purity reaction succeeds scavengers Employ Scavengers for Specific Poisons purify->scavengers If poison is known ligand_mod Optimize Ligand purify->ligand_mod reactivate Attempt Catalyst Reactivation scavengers->reactivate If poisoning is severe

Caption: Diagnostic and solution workflow for stalled allylation reactions.

Step-by-Step Diagnostic Protocol:

  • Visual Inspection: Carefully observe your reaction mixture. The formation of a black, insoluble precipitate, often referred to as "palladium black," is a strong indicator of catalyst aggregation and deactivation.[4]

  • Reagent Purity Audit: Scrutinize the purity of all your starting materials, reagents, and solvents. Common catalyst poisons include sulfur, halides, and nitrogen-containing heterocycles which can be present as impurities.[3][4]

  • High-Purity Control Experiment: To definitively determine if impurities are the cause, perform a control reaction using reagents of the highest possible purity. This includes:

    • Using freshly distilled and degassed solvents.

    • Recrystallizing solid starting materials.

    • Using a fresh bottle of palladium catalyst and ligand. If this high-purity reaction proceeds as expected, it strongly implicates impurities in your original reagents as the source of the problem.

Solutions:

  • Reagent Purification: Implement rigorous purification protocols for all reaction components. This may include distillation of solvents, recrystallization of solids, or passing liquid reagents through a plug of activated alumina or silica.

  • Use of Scavengers: If the identity of the poison is known or suspected (e.g., sulfur), specific scavengers can be added to the reaction mixture to bind to the poison and prevent it from interacting with the catalyst.[5]

Question 2: I've identified a sulfur-containing impurity in my starting material. How can I mitigate its effect?

Sulfur compounds are notorious poisons for palladium catalysts due to the strong coordination of sulfur to the metal center.[6][7]

Causality Explained: Sulfur-containing functional groups (thiols, thioethers, etc.) act as strong Lewis bases and bind irreversibly to the soft Lewis acidic palladium center. This blocks the active site and prevents the coordination of the allylic substrate, effectively shutting down the catalytic cycle.

Mitigation Strategies:

StrategyDescriptionWhen to Use
Pre-treatment of Starting Material Pass the sulfur-contaminated starting material through a guard bed of a material that strongly adsorbs sulfur compounds, such as activated carbon or specific metal oxides.When the impurity is present in a starting material or solvent.
Use of Sacrificial Scavengers Introduce a substance that reacts preferentially with the sulfur impurity. Examples include finely divided metals like copper or zinc.For low levels of sulfur contamination.
Catalyst Loading Adjustment In some cases, a slight increase in catalyst loading might be sufficient to overcome minor poisoning, though this is not an ideal solution from a process chemistry perspective.As a last resort for minor, unavoidable contamination.

Experimental Protocol: Pre-treatment with Activated Carbon

  • Prepare a short column packed with activated carbon.

  • Dissolve your sulfur-contaminated starting material in a suitable, non-polar solvent.

  • Slowly pass the solution through the activated carbon column.

  • Collect the eluent and remove the solvent under reduced pressure.

  • Confirm the removal of the sulfur impurity by an appropriate analytical technique (e.g., GC-MS with a sulfur detector, elemental analysis).

  • Use the purified material in your allylation reaction.

Question 3: My reaction works well at a small scale, but fails upon scale-up. What could be the issue?

Scale-up failures are often related to subtle changes in reaction conditions that become significant at a larger scale.

Potential Causes:

  • Mass Transfer Limitations: Inefficient stirring on a larger scale can lead to localized "hot spots" or areas of high concentration, which can promote catalyst decomposition.

  • Air and Moisture Sensitivity: Larger scale reactions have a smaller surface area to volume ratio, but can be more challenging to keep rigorously inert. Oxygen can oxidize the active Pd(0) to inactive Pd(II), while moisture can interfere with certain bases or promote side reactions.[4][8]

  • Leaching of Impurities: Impurities from the surfaces of larger reactors or different grades of solvents used for scale-up can poison the catalyst.[6]

Troubleshooting Scale-Up Issues:

  • Ensure Efficient Mixing: Use overhead mechanical stirring for larger reactions and ensure a vortex is visible to guarantee good mixing.

  • Rigorous Inert Atmosphere: Utilize a robust nitrogen or argon blanketing system. For sensitive reactions, consider performing multiple vacuum/backfill cycles to remove all traces of oxygen.

  • Solvent and Reagent Quality Control: Ensure that the grade and purity of solvents and reagents are consistent between small and large-scale experiments. Perform purity checks on bulk containers.

Section 2: Frequently Asked Questions (FAQs)

What is the fundamental mechanism of palladium catalyst poisoning?

Catalyst poisoning occurs when a substance, the "poison," chemically deactivates the catalyst.[3] In the context of palladium-catalyzed allylation, this typically involves the poison binding to the palladium's active sites more strongly than the reactants. This prevents the palladium from participating in the catalytic cycle.

G cluster_cycle Catalytic Cycle (Tsuji-Trost) cluster_poisoning Poisoning Mechanism Pd0 Pd(0)L_n Coord π-allyl Coordination Pd0->Coord Allylic Substrate Deactivated Deactivated Pd-Poison Complex Pd0->Deactivated Irreversible Binding OxAdd Oxidative Addition Coord->OxAdd PdII Pd(II)-allyl OxAdd->PdII NucAttack Nucleophilic Attack PdII->NucAttack Nucleophile PdII->Deactivated Irreversible Binding RedElim Reductive Elimination NucAttack->RedElim RedElim->Pd0 Product Poison Poison (S, N, X) Poison->Deactivated

Caption: The Tsuji-Trost catalytic cycle and its disruption by catalyst poisons.

Can a poisoned palladium catalyst be reactivated?

In some cases, yes, but it depends on the nature of the poisoning.

  • Reversible Poisoning: If the poison binds weakly, it may be possible to remove it by washing the catalyst or by thermal treatment.[3]

  • Irreversible Poisoning: Strong poisons like sulfur often cause irreversible deactivation. In these instances, it is usually more practical to recover the palladium and prepare fresh catalyst.

Protocol for Attempted Catalyst Reactivation (for supported catalysts):

  • Filter the catalyst from the reaction mixture.

  • Wash thoroughly with a polar organic solvent like acetone or methanol to remove adsorbed organic species.[9]

  • Dry the catalyst under vacuum.

  • For certain types of poisoning, a controlled thermal treatment under an inert atmosphere may be effective. The specific temperature and duration will depend on the nature of the poison and the catalyst support.

How do phosphine ligands influence catalyst stability and susceptibility to poisoning?

Phosphine ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[1]

  • Steric Bulk: Bulky phosphine ligands can protect the palladium center from approaching poisons and can also prevent catalyst aggregation.

  • Electronic Properties: Electron-rich phosphine ligands can increase the electron density on the palladium, which can sometimes make it more susceptible to certain types of poisons. Conversely, they can also stabilize the active Pd(0) state.

The choice of phosphine ligand is therefore a critical parameter to optimize for challenging allylation reactions where catalyst poisoning is a concern.

What analytical techniques are used to identify catalyst poisoning?

Several analytical techniques can be employed to investigate catalyst deactivation:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To determine the elemental composition of the catalyst and identify the presence of poisoning elements like sulfur, lead, or arsenic.[5][10]

  • X-ray Photoelectron Spectroscopy (XPS): To probe the surface of the catalyst and determine the oxidation state of the palladium and the chemical nature of any adsorbed poisons.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile or semi-volatile impurities in starting materials and solvents that could be potential catalyst poisons.

References

  • Catalyst Poisoning: Palladium & Platinum | StudySmarter. (2024). Available at: [Link]

  • Poisoning and deactivation of palladium catalysts. (2001). Applied Catalysis A: General. Available at: [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. (2008). Journal of the American Chemical Society. Available at: [Link]

  • Palladium catalyst reactivation. (1991). Google Patents.
  • Catalyst poisoning - Wikipedia. (n.d.). Available at: [Link]

  • Catalyst Poisoning Testing - Intertek. (n.d.). Available at: [Link]

  • Poisoning and deactivation of palladium catalysts | Request PDF. (2001). ResearchGate. Available at: [Link]

  • Tsuji–Trost reaction - Wikipedia. (n.d.). Available at: [Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (2013). Organic Process Research & Development. Available at: [Link]

  • Tsuji-Trost Reaction - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. (2011). Molecules. Available at: [Link]

  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - ResearchGate. (2011). Available at: [Link]

  • Mechanistic Investigation of Palladium–Catalyzed Allylic C–H Activation. (2012). ACS Catalysis. Available at: [Link]

  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed. (2008). Available at: [Link]

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Technical Support Center: Stability of 4-Allylbenzamide Under Acidic Hydrolysis Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This technical guide provides researchers, scientists, and drug development professionals with in-depth information, troubleshooting advice, and frequently asked questions regarding the stability and reactivity of 4-allylbenzamide during acidic hydrolysis. Our goal is to equip you with the necessary knowledge to anticipate challenges, optimize your experimental setup, and confidently interpret your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary expected product from the acidic hydrolysis of 4-allylbenzamide?

Under standard acidic hydrolysis conditions, the amide bond is cleaved to yield 4-allylbenzoic acid and the corresponding ammonium salt of the acid used. For instance, using hydrochloric acid will produce 4-allylbenzoic acid and ammonium chloride.[1][2]

Q2: How stable is the amide bond in 4-allylbenzamide, and what conditions are typically required for its hydrolysis?

Amide bonds, in general, are notably stable functional groups, a characteristic crucial for their role in peptides and proteins.[3] Consequently, their hydrolysis is not a facile reaction and typically requires forcing conditions.[3] For 4-allylbenzamide, this translates to heating the compound in the presence of a strong aqueous acid (e.g., HCl or H₂SO₄) for an extended period, often under reflux.[3]

Q3: Is the allyl group on the benzene ring stable under these harsh acidic hydrolysis conditions?

The allyl group is generally considered stable to a range of acidic and basic conditions, which is why it's often used as a protecting group in organic synthesis.[4] However, the forcing conditions (strong acid and heat) required for amide hydrolysis can present a risk to the integrity of the allyl group's double bond.

Q4: What are the potential side reactions involving the allyl group that I should be aware of?

The primary concern is the acid-catalyzed hydration of the allyl double bond, following Markovnikov's rule.[5][6] This reaction proceeds through a carbocation intermediate. Protonation of the double bond can lead to the formation of a more stable secondary benzylic carbocation, which can then be attacked by water to form a secondary alcohol. Isomerization of the double bond is another potential, though often less prevalent, side reaction.

Experimental Workflow & Mechanistic Insights

The successful hydrolysis of 4-allylbenzamide hinges on finding a balance between the conditions necessary to cleave the stable amide bond and those that preserve the allyl group.

G cluster_main Primary Hydrolysis Pathway cluster_side Potential Side Reaction A 4-Allylbenzamide B Protonation of Carbonyl Oxygen A->B H₃O⁺ C Nucleophilic Attack by H₂O B->C D Tetrahedral Intermediate C->D E Proton Transfer & Elimination of NH₃ D->E F 4-Allylbenzoic Acid + NH₄⁺ E->F G 4-Allylbenzamide H Protonation of Allyl Double Bond G->H H₃O⁺ (strong acid, heat) I Secondary Benzylic Carbocation H->I Carbocation formation J Attack by H₂O I->J K Hydrated Byproduct J->K

Caption: Reaction pathways for 4-allylbenzamide under acidic hydrolysis.

Troubleshooting Guide

This section addresses common issues encountered during the acidic hydrolysis of 4-allylbenzamide.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction (Significant starting material remains)1. Insufficient reaction time or temperature.2. Acid concentration is too low.1. Extend the reflux time and monitor by TLC/HPLC.2. Increase the acid concentration (e.g., from 3M to 6M HCl).
Low Yield of Desired Product 1. Side reactions involving the allyl group.2. Product loss during work-up/extraction.1. Use milder conditions (lower temperature, shorter time) and accept a lower conversion rate.2. Ensure the aqueous phase is at the correct pH to fully protonate/deprotonate the product for efficient extraction.
Multiple Unexpected Byproducts (Observed via TLC/HPLC/NMR)1. Acid-catalyzed hydration of the allyl group.2. Isomerization of the allyl group.3. Potential polymerization of the allyl group under very harsh conditions.1. Characterize the main byproduct by MS and NMR to confirm hydration.2. Employ milder hydrolysis conditions.3. Consider alternative, non-hydrolytic methods for converting the amide if byproduct formation is severe.
Difficulty Isolating the Product 1. The product (4-allylbenzoic acid) may have some solubility in the aqueous layer.2. Emulsion formation during extraction.1. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).2. Add brine (saturated NaCl solution) to break up emulsions.

Experimental Protocols

Protocol 1: Standard Acidic Hydrolysis of 4-Allylbenzamide
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-allylbenzamide (1.0 eq).

  • Acid Addition: Add a 3-6 M solution of aqueous hydrochloric acid or sulfuric acid (ensure the amide is fully submerged and can be stirred).

  • Heating: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress every 1-2 hours using TLC (see Protocol 2). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer 3 times with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 4-allylbenzoic acid by recrystallization or column chromatography if necessary.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Sample Preparation: Withdraw a small aliquot of the reaction mixture, quench it with a saturated NaHCO₃ solution, and extract with a small amount of ethyl acetate.

  • TLC Plate: Spot the starting material (4-allylbenzamide) and the extracted reaction sample on a silica gel TLC plate.

  • Eluent: A common mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v), often with a small amount of acetic acid (1%) to ensure the carboxylic acid product is protonated and moves up the plate.

  • Visualization: Visualize the spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf value) for the carboxylic acid indicates reaction progress.

G workflow Step 1: Reaction Setup Add 4-allylbenzamide and aqueous acid to flask. Step 2: Heating & Reflux Heat mixture to 100-110 °C. Step 3: Monitoring Take aliquots for TLC/HPLC analysis. Step 4: Work-up Cool, neutralize, and perform liquid-liquid extraction. Step 5: Purification Recrystallize or use column chromatography. Step 6: Characterization Confirm structure with NMR, IR, and MS.

Caption: Experimental workflow for acidic hydrolysis.

References

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from Master Organic Chemistry. [Link]

  • Guthrie, J. P. (2018, May 15). On the hydrolysis mechanisms of amides and peptides. University of Regina. Retrieved from University of Regina Library. [Link]

  • YouTube. (2019, January 15). mechanism of amide hydrolysis. Retrieved from YouTube. [Link]

  • Clark, J. (n.d.). the hydrolysis of amides. Retrieved from Chemguide. [Link]

  • Luthra, S. (1970). Acidic and Basic Amide Hydrolysis. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from Chemistry LibreTexts. [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from Chemistry Steps. [Link]

  • Cox, R. A. (2008, April 1). Benzamide hydrolysis in strong acids : The last word. Semantic Scholar. [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. Retrieved from PMC - NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. Retrieved from Organic Chemistry Portal. [Link]

  • Sciencemadness Discussion Board. (2009, June 2). Synthesis of Allylbenzene. Retrieved from Sciencemadness Discussion Board. [Link]

  • Master Organic Chemistry. (2023, September 15). Hydration of Alkenes With Aqueous Acid. Retrieved from Master Organic Chemistry. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from University of Rochester, Department of Chemistry. [Link]

  • Chemistry LibreTexts. (2024, March 17). 10.4: Stability of the Allyl Radical - Resonance Revisited. Retrieved from Chemistry LibreTexts. [Link]

  • Chemistry Stack Exchange. (2018, July 16). What is the expected product in the reaction of hydrogen chloride with allylbenzene? Retrieved from Chemistry Stack Exchange. [Link]

  • The Journal of Organic Chemistry. (n.d.). Rapid procedure for the hydrolysis of amides to acids. Retrieved from The Journal of Organic Chemistry. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025, August 6). [Link]

  • Chemistry LibreTexts. (2025, October 6). 8.4: Hydration of Alkenes- Acid-Catalyzed Hydration. Retrieved from Chemistry LibreTexts. [Link]

  • YouTube. (2025, September 23). Master Organic Reactions | Step-by-Step Problem Solving Guide. Retrieved from YouTube. [Link]

  • Organic Chemistry: How to... (2022, July 31). Approach to Synthesis Problems. Retrieved from Organic Chemistry: How to... [Link]

  • SciSpace. (n.d.). Acid-Base Reactions in Benzene and Other Organic Solvents: Behavior of Bromphthalein Magenta with Different Classes of. Retrieved from SciSpace. [Link]

  • RSC Publishing. (n.d.). THE KINETICS OF HYDROLYSIS OF THE AMIDE GROUP IN PROTEINS AND PEPTIDES. Retrieved from RSC Publishing. [Link]

  • Organic Syntheses. (n.d.). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from Organic Syntheses. [Link]

  • Chemistry Steps. (n.d.). Acid-Catalyzed Hydration of Alkenes with Practice Problems. Retrieved from Chemistry Steps. [Link]

  • ACS Publications. (2008, November 3). A Method for Cleaving an Allyl Protecting Group at the Amide Nitrogen of Peptides by One-Pot Olefin Isomerization−Oxidation. Retrieved from The Journal of Organic Chemistry. [Link]

  • NC State University Libraries. (n.d.). 10.4 Stability of the Allyl Radical: Resonance Revisited – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from NC State University Libraries. [Link]

  • ChemSynthesis. (2025, May 20). 4-allylbenzamide. Retrieved from ChemSynthesis. [Link]

  • Protecting Groups. (n.d.). [Link]

  • Organic Chemistry Synthesis Problems. (n.d.). [Link]

  • Solubility of Things. (n.d.). Allylbenzene. Retrieved from Solubility of Things. [Link]

  • YouTube. (2018, September 13). 8.3a Hydration Acid Catalyzed Hydration. Retrieved from YouTube. [Link]

  • ResearchGate. (2025, August 10). Allyl Group as a Protecting Group for Internucleotide Phosphate and Thiophosphate Linkages in Oligonucleotide Synthesis: Facile Oxidation and Deprotection Conditions. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • Chemistry LibreTexts. (2023, January 22). Characteristics of Specific Substitution Reactions of Benzenes. Retrieved from Chemistry LibreTexts. [Link]

  • Comparing the stabilities of allylic, benzylic, and tertiary radicals. (2015, February 24). [Link]

  • YouTube. (2025, March 13). Struggling with Synthesis? This ONE Hack Changes Everything! Retrieved from YouTube. [Link]

  • Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). 3.2.2 – Hydration of Alkenes. Retrieved from Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from Organic Chemistry Portal. [Link]

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Technical Support Center: Purification of Benzamide Products from Unreacted Allyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the common challenge of removing unreacted allyl halides from your benzamide product following an N-alkylation reaction. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your purification strategy.

Understanding the Challenge: Why is Separation Necessary?

The N-alkylation of a benzamide with an allyl halide is a fundamental transformation in organic synthesis. However, driving the reaction to completion often requires using an excess of the allyl halide. Residual allyl halides are often volatile, lachrymatory, and can interfere with subsequent synthetic steps or biological assays. Furthermore, their presence compromises the purity and accurate characterization of your final benzamide product. Therefore, effective removal is a critical step in your workflow.

The choice of purification strategy hinges on the differential physical and chemical properties of the benzamide product and the unreacted allyl halide. Key differences in polarity, boiling point, and reactivity can be exploited for efficient separation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Initial Work-Up and Quenching

Q1: My reaction is complete. What is the first step I should take to handle the excess allyl halide?

A1: The first and most crucial step is to quench the reaction to deactivate any remaining reactive species, including the excess allyl halide. This is typically achieved by adding a nucleophilic quenching agent. A common and effective method is to add a small amount of a primary or secondary amine, such as piperidine or diethylamine, at the end of the reaction. These amines will react with the electrophilic allyl halide to form a more polar and easily removable ammonium salt.[1]

Troubleshooting:

  • Problem: I still detect allyl halide after quenching.

    • Solution: Ensure you have used a sufficient excess of the quenching agent. A 2-3 fold excess relative to the initial excess of allyl halide is a good starting point. Allow adequate time for the quenching reaction to complete, typically 15-30 minutes at room temperature.

Liquid-Liquid Extraction

Q2: Can I use a simple aqueous work-up to remove the allyl halide?

A2: Yes, liquid-liquid extraction is a fundamental and often effective first-pass purification technique.[2][3] Allyl halides are significantly less polar than N-allylbenzamides. This difference in polarity allows for their separation between an aqueous phase and an immiscible organic solvent.

Workflow for Liquid-Liquid Extraction:

G reaction Crude Reaction Mixture add_solvent Add Immiscible Organic Solvent (e.g., Ethyl Acetate) and Water reaction->add_solvent shake Shake in Separatory Funnel add_solvent->shake separate Separate Layers shake->separate organic Organic Layer (Contains Benzamide Product and some Allyl Halide) separate->organic Collect aqueous Aqueous Layer (Contains Salts and Polar Impurities) separate->aqueous Discard wash Wash Organic Layer with Brine organic->wash dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) wash->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate crude_product Crude Benzamide Product evaporate->crude_product

Caption: Liquid-Liquid Extraction Workflow.

Troubleshooting:

  • Problem: I'm not getting good separation between the layers.

    • Solution: The formation of emulsions can hinder separation. Adding brine (a saturated aqueous solution of NaCl) can help to break up emulsions by increasing the polarity of the aqueous phase.

  • Problem: My benzamide product seems to have some solubility in the aqueous layer.

    • Solution: To minimize loss of product to the aqueous phase, you can back-extract the aqueous layer with a fresh portion of the organic solvent.

Recrystallization

Q3: My crude product is a solid. Is recrystallization a good option for removing the volatile allyl halide?

A3: Absolutely. Recrystallization is an excellent and highly effective technique for purifying solid compounds from volatile impurities.[4][5] The principle relies on the differential solubility of your benzamide product and the impurities in a chosen solvent at different temperatures.

Key Principles of Recrystallization:

  • Your benzamide product should be highly soluble in the chosen solvent at elevated temperatures and poorly soluble at room temperature or below.

  • The unreacted allyl halide, being a liquid at room temperature, will remain in the mother liquor upon cooling and crystallization of your product.

Protocol for Recrystallization:

  • Solvent Selection: Choose a solvent system where your benzamide product has the desired solubility profile. Common choices for benzamides include ethanol/water, ethyl acetate/hexanes, or toluene.[6][7][8]

  • Dissolution: Dissolve your crude solid in the minimum amount of boiling solvent.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.[4][6] Subsequently, cool the flask in an ice bath to maximize crystal yield.[6]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent and volatile impurities.

Troubleshooting:

  • Problem: My product "oils out" instead of crystallizing.

    • Solution: This occurs when the solution becomes supersaturated at a temperature above the melting point of your product. Try using a more dilute solution or a different solvent system.

  • Problem: I have a low recovery of my product.

    • Solution: You may have used too much solvent. You can try to carefully evaporate some of the solvent and re-cool to induce further crystallization. Ensure the final cooling step in an ice bath is sufficiently long.

Column Chromatography

Q4: When should I consider using column chromatography?

A4: Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase.[9][10] It is particularly useful when dealing with complex mixtures or when other methods like recrystallization are ineffective. For separating a non-polar allyl halide from a more polar benzamide, silica gel chromatography is ideal.

Workflow for Flash Column Chromatography:

G prepare Prepare Silica Gel Slurry and Pack Column load Load Crude Product onto Column prepare->load elute Elute with Solvent System (e.g., Hexanes/Ethyl Acetate) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Benzamide Product evaporate->pure_product

Caption: Flash Column Chromatography Workflow.

Troubleshooting:

  • Problem: My compounds are not separating well on the column.

    • Solution: The choice of eluent is critical. Start with a non-polar solvent system (e.g., high percentage of hexanes) and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute your compounds. Thin-Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.

  • Problem: My product is streaking on the column.

    • Solution: This can be due to overloading the column or the compound being too polar for the chosen solvent system. Ensure you are not exceeding the recommended loading capacity of your column and try a more polar eluent.

Distillation and Chemical Scavengers

Q5: Are there other specialized techniques for removing allyl halides?

A5: Yes, depending on the scale and specific properties of your compounds, other methods can be employed.

  • Distillation: If your benzamide product has a very high boiling point and is thermally stable, simple or vacuum distillation can be used to remove the more volatile allyl halide.[11][12] However, care must be taken as some allyl compounds can decompose at high temperatures.[11]

  • Chemical Scavengers: For trace amounts of highly reactive electrophiles like allyl halides, solid-phase scavengers can be very effective.[13] These are typically resins functionalized with nucleophilic groups (e.g., amines or thiols) that react with and bind the excess allyl halide, which can then be removed by simple filtration.

Comparative Data Table

To illustrate the principles discussed, here is a comparison of the physical properties of a representative allyl halide (allyl bromide) and a benzamide product (N-allylbenzamide).

PropertyAllyl BromideN-AllylbenzamideRationale for Separation
Molecular Weight 120.99 g/mol 161.20 g/mol ---
Boiling Point 71 °C>300 °CSignificant difference allows for separation by distillation.
Polarity Non-polarModerately PolarThe difference in polarity is the basis for separation by liquid-liquid extraction and column chromatography.
Solubility in Water Slightly solubleInsolubleContributes to effective separation in liquid-liquid extraction.
Physical State at RT LiquidSolidAllows for removal of liquid allyl bromide from the solid benzamide during recrystallization.

Data sourced from PubChem CID 7855 and CID 307242.

Analytical Verification of Purity

Q6: How can I confirm that all the unreacted allyl halide has been removed?

A6: Several analytical techniques can be used to assess the purity of your final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for detecting the characteristic signals of the allyl group in the allyl halide, which will be distinct from those in your N-allylbenzamide product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a very sensitive technique for detecting volatile organic compounds like allyl halides.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of your benzamide product and detect any remaining impurities.[14]

References

  • Best way to remove Allyl Alcohol from reaction mixture : r/Chempros - Reddit. (2022-01-08). Retrieved from [Link]

  • EP0544496B1 - Removal of halide impurities from organic liquids - Google Patents.
  • US1794097A - Method of isolation and purification of benzidine and its substitution products - Google Patents.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Retrieved from [Link]

  • Using microwave heating to expedite your allyl ester or alloc deprotection | Biotage. (2023-01-30). Retrieved from [Link]

  • Allyl Bromide Preparation - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2019-12-10). Retrieved from [Link]

  • US3553275A - Solvent extraction process for extracting long chain alkyl monohalides from long chain alkanes - Google Patents.
  • Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. (2021-03-17). Retrieved from [Link]

  • ChemInform Abstract: New Allyl Group Acceptors for Palladium-Catalyzed Removal of Allylic Protections and Transacylation of Allyl Carbamates | Request PDF - ResearchGate. Retrieved from [Link]

  • 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides - Chemistry LibreTexts. (2014-08-07). Retrieved from [Link]

  • Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID - PMC. (2024-12-06). Retrieved from [Link]

  • Allylic and Benzylic Halides - SN1 and SN2 Reactions - YouTube. (2023-03-16). Retrieved from [Link]

  • US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents.
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Retrieved from [Link]

  • First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18 | ACS Omega - ACS Publications. Retrieved from [Link]

  • Extraction of Allyl Alcohol from Its Aqueous Solution Using Two Different Ionic Liquids: Intermolecular Interaction and Liquid-liquid Phase Equilibrium Explorations - ResearchGate. Retrieved from [Link]

  • alkyl and alkylene bromides - Organic Syntheses Procedure. Retrieved from [Link]

  • N-alkylation of amides with alkyl halides? - Chemistry Stack Exchange. (2015-10-02). Retrieved from [Link]

  • N-Allylbenzamide | C10H11NO | CID 307242 - PubChem - NIH. Retrieved from [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. (2021-06-20). Retrieved from [Link]

  • Recrystallization - Single Solvent. Retrieved from [Link]

  • How to identify allylic and benzylic halides - YouTube. (2021-10-25). Retrieved from [Link]

  • Unlocking Amides through Selective C-N Bond Cleavage: Allyl Bromide-Mediated Divergent Synthesis of Nitrogen-Containing Functional Groups - PubMed. (2021-12-17). Retrieved from [Link]

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC. Retrieved from [Link]

  • Allyl Ethers - Protecting Groups - Organic Chemistry Portal. Retrieved from [Link]

  • Separation of Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- on Newcrom R1 HPLC column | SIELC Technologies. Retrieved from [Link]

  • US2848466A - Removing acyl halide from ester compositions - Google Patents.
  • 4 Recrystallization Methods for Increased Yield - YouTube. (2018-11-12). Retrieved from [Link]

  • How to isolate and purify indolizidine compounds? - ResearchGate. (2014-03-29). Retrieved from [Link]

  • Amines - NCERT. Retrieved from [Link]

  • Allyl Bromide preparation. How to do and how not to do alcohol bromination. Part 1. (2019-12-29). Retrieved from [Link]

  • Unlocking Amides through Selective C-N Bond Cleavage: Allyl Bromide-Mediated Divergent Synthesis of Nitrogen-Containing Functional Groups - Organic Chemistry Portal. Retrieved from [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. Retrieved from [Link]

  • N-Alkyl amide synthesis via N-alkylation of amides with alcohols - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Acid Scavengers for Selective and Efficient Cleavage of Aryl Alkyl Ethers by Lewis Acids - ISGC. Retrieved from [Link]

  • (PDF) Triflamidation of Allyl-Containing Substances:Unusual Dehydrobromination vs. Intramolecular Heterocyclization - ResearchGate. (2022-10-12). Retrieved from [Link]

  • Liquid–liquid extraction - Wikipedia. Retrieved from [Link]

  • Isolation And Purification Of Substance By Column Chromatography | Request PDF. Retrieved from [Link]

  • allyl alcohol - Organic Syntheses Procedure. Retrieved from [Link]

  • Analytical Method for Allyl Chloride | PDF | Gas Chromatography - Scribd. Retrieved from [Link]

  • US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents.
  • III Analytical Methods. Retrieved from [Link]

  • Supporting Information - The Royal Society of Chemistry. Retrieved from [Link]

  • US5582873A - Acid scavenger stabilized halogen containing organic polymers and method for processing - Google Patents.
  • Preparative Isolation And Purification Of Alkaloids Through Chromatography. (2022-05-06). Retrieved from [Link]

Sources

Technical Support: Allyl Group Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The allyl group (


) presents a dual stability challenge in organic synthesis and compound storage. While the alkene double bond is susceptible to electrophilic oxidation (epoxidation), the primary failure mode during storage is allylic autoxidation .

This process is driven by the low bond dissociation energy (BDE) of the allylic C-H bond (~88 kcal/mol), which is significantly weaker than a standard alkyl C-H bond (~98 kcal/mol). This weakness allows molecular oxygen to abstract a hydrogen atom, initiating a radical chain reaction that generates hydroperoxides (


). These hydroperoxides are not only impurities that alter stoichiometry; in allyl ethers and dienes, they can concentrate to explosive levels.

This guide provides the definitive storage protocols to arrest this mechanism and ensure reagent integrity.

Module 1: Critical Storage Parameters

The Mechanism of Failure (Autoxidation)

To prevent oxidation, one must break the radical chain reaction. The mechanism proceeds via the "Bolland-Gee" scheme:

  • Initiation: A radical initiator (light, heat, trace metal) abstracts an allylic hydrogen.

  • Propagation: The resonance-stabilized allyl radical reacts with

    
     to form a peroxy radical, which abstracts another hydrogen, propagating the chain.
    
  • Termination: Radicals recombine to form stable non-radical species.

Figure 1: Allylic Autoxidation Pathway

AllylOxidation Allyl Allyl Species (R-CH2-CH=CH2) Radical Allyl Radical (Resonance Stabilized) Allyl->Radical H Abstraction Initiator Initiator (hv, Heat, Metal) Initiator->Radical PeroxyRad Peroxy Radical (R-OO•) Radical->PeroxyRad + O2 (Fast) O2 Oxygen (O2) Hydroperoxide Hydroperoxide (R-OOH) PeroxyRad->Hydroperoxide + Allyl (H Abstraction) Hydroperoxide->Radical Chain Propagation Polymer Polymerization/ Gum Formation Hydroperoxide->Polymer Degradation

Caption: The self-propagating cycle of allylic autoxidation. Note that the hydroperoxide product feeds back into the cycle, causing exponential degradation.

Storage Condition Matrix

The following parameters are non-negotiable for long-term stability (>30 days).

ParameterRequirementScientific Rationale
Atmosphere Inert (Argon/Nitrogen) Removes

, the propagation fuel. Argon is preferred for liquids as it is heavier than air and forms a better "blanket."
Temperature 2°C – 8°C Reduces the kinetic energy available for the initial H-abstraction (Initiation step).
Container Amber Glass / Foil Blocks UV radiation (200-400 nm) which can photolytically cleave the C-H bond or activate sensitizers.
Headspace Minimized (<10%) Reduces the total volume of oxygen available in a sealed vessel.
Stabilizers BHT / MEHQ Phenolic inhibitors (e.g., Butylated hydroxytoluene) act as radical scavengers, donating H atoms to quench peroxy radicals.

Module 2: Troubleshooting Guide

Scenario A: "My Allyl Chloride has turned yellow."

  • Diagnosis: Polymerization or HCl formation. Oxidation of allyl chloride releases HCl, which catalyzes further degradation and polymerization.

  • Action:

    • Test pH (wet pH paper in headspace). Acidic vapors confirm degradation.

    • Do not distill if viscous (polymer risk).

    • Dispose and replace. For fresh stock, add a stabilizer (typically propylene oxide is added to scavenge acid, or BHT for radicals).

Scenario B: "White crystals are visible around the cap of my Allyl Ether."

  • Diagnosis: CRITICAL SAFETY HAZARD. These are likely cyclic peroxides or polymeric peroxides, which are shock-sensitive explosives.

  • Action:

    • DO NOT OPEN or shake the bottle. Friction can detonate the crystals.

    • Contact EHS immediately for remote disposal/detonation.

    • Prevention: Never store allyl ethers for >6 months without testing.

Scenario C: "Yields are low in my metathesis reaction."

  • Diagnosis: Peroxide poisoning. Ruthenium catalysts (Grubbs) are extremely sensitive to traces of oxygen and peroxides found in degraded allylic starting materials.

  • Action:

    • Perform the Iodometric Titration (see Module 3).

    • If peroxides >5 ppm, purify via an activated alumina plug inside a glovebox.

Module 3: Validation Protocols

Protocol 1: Iodometric Titration for Peroxides

Use this quantitative method to validate reagent purity before sensitive catalysis.

Reagents:

  • Sodium Thiosulfate (0.1 N or 0.01 N standard solution)[1]

  • Potassium Iodide (KI), saturated solution (freshly prepared)[1]

  • Glacial Acetic Acid / Chloroform (3:2 v/v mixture)[1]

  • Starch Indicator solution[2][3]

Workflow:

  • Blank: Mix 10 mL Acetic Acid/Chloroform + 1 mL saturated KI. (Should remain colorless).

  • Sample: Add 1.0 mL (or weighed amount) of the allylic liquid to the flask.

  • Incubate: Stopper the flask and store in the dark for 5 minutes.

    • Observation: Yellow/Brown color indicates iodine (

      
      ) liberation via peroxide oxidation.
      
  • Titrate: Add 50 mL deionized water. Titrate with Thiosulfate until the yellow color fades to pale straw.[3]

  • Indicator: Add 1 mL starch solution (turns blue/purple).

  • Endpoint: Continue titrating dropwise until the solution goes colorless .

Calculation:



(Where 

is normality of thiosulfate)
Protocol 2: Inert Gas Sparging vs. Blanketing

Blanketing is insufficient for liquids that have already been exposed to air. You must sparge to remove dissolved oxygen.

Figure 2: Decision Logic for Handling

HandlingLogic Start Allylic Reagent Handling Check Visual Inspection Start->Check Crystals Crystals/Solids? Check->Crystals EHS STOP: Call EHS (Explosion Hazard) Crystals->EHS Yes Test Peroxide Test Crystals->Test No Level Peroxide Level? Test->Level Purify Alumina Filtration + Sparging Level->Purify 10 - 100 ppm Use Proceed to Experiment Level->Use < 10 ppm Dispose Dispose (Haz Waste) Level->Dispose > 100 ppm Purify->Use

Caption: Decision tree for safety assessment. Never distill a solvent with >100 ppm peroxides.[4]

Sparging Procedure:

  • Insert a glass frit or long needle to the bottom of the liquid.

  • Flow dry Argon at a rate where bubbles are vigorous but solvent is not lost to evaporation.

  • Duration: 15-20 minutes for volumes < 500 mL.

  • Seal immediately with a septum and parafilm.

Module 4: FAQs

Q: Can I store allylic compounds in a standard refrigerator? A: Only if the container is perfectly sealed (e.g., Parafilm over the cap). Standard fridges have high humidity. If moisture enters and the compound is an allyl halide, hydrolysis will generate acid, accelerating degradation. Explosion-proof fridges are required if the flash point is low (e.g., Allyl Chloride, FP: -32°C).

Q: Why does my allyl alcohol smell like garlic? A: Allyl alcohol naturally has a pungent, mustard-like odor. However, a sharp, acrid change often indicates the formation of acrolein (via oxidation), which is highly toxic. If the smell changes significantly, test for purity.

Q: Is "Stabilized" allyl chloride better for synthesis? A: Yes, for storage, but the stabilizer (often propylene oxide or a phenol) might interfere with sensitive catalytic cycles. If your reaction involves a sensitive transition metal, you may need to distill the compound (under Argon) immediately before use to remove the stabilizer.

References

  • Mechanism of Autoxidation: Wikipedia Contributors. (2025). Autoxidation. Wikipedia. Link

  • Peroxide Detection: USP Technologies. (n.d.). Iodometric Titration Protocol. Link

  • Safety & Storage (Allyl Chloride): Loba Chemie. (2016).[5] Allyl Chloride Safety Data Sheet. Link

  • Peroxide Hazards: Western Sydney University. (n.d.). Ethers and Peroxide Forming Compounds. Link

  • Allyl Alcohol Properties: Nanjing Chemical Material Corp. (n.d.). Storage and Precautions of Allyl Alcohol. Link

Sources

Validation & Comparative

Part 1: Executive Summary & Strategic Context

Author: BenchChem Technical Support Team. Date: February 2026

1H NMR Spectrum Analysis of 4-Allylbenzamide: A Comparative Technical Guide

4-Allylbenzamide (CAS: 10283-95-1) represents a critical pharmacophore in medicinal chemistry, serving as a versatile intermediate for oxime reactivators and histone deacetylase (HDAC) inhibitors. Its structural duality—combining a chemically active allyl handle with a hydrogen-bond-donating primary amide—makes its spectroscopic characterization a frequent yet nuanced task in drug development.

This guide provides a definitive 1H NMR analysis of 4-Allylbenzamide, distinguishing it from its synthetic precursors (e.g., 4-allylbenzonitrile) and structural analogs (e.g., 4-allylbenzoic acid). Unlike standard spectral lists, this document focuses on diagnostic signal validation —specifically, how to use solvent-dependent amide shifts to confirm purity and identity against common synthetic byproducts.

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducibility and spectral resolution, the following protocol is recommended. The choice of solvent is not arbitrary; it is selected to minimize proton exchange and maximize the resolution of the amide region.

Methodology
  • Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent for this analysis.

    • Reasoning: In non-polar solvents like CDCl3, primary amide protons (-CONH2) often appear as a single broad, unresolved "hump" due to rapid quadrupole relaxation and intermolecular exchange. DMSO-d6 forms strong hydrogen bonds with the amide protons, slowing their exchange rate and resolving them into two distinct, sharp signals (restricted rotation around the C-N bond).

  • Sample Concentration: Dissolve 5–10 mg of 4-Allylbenzamide in 0.6 mL of DMSO-d6.

    • Check: The solution should be clear. If turbidity persists, filter through a glass wool plug directly into the NMR tube.

  • Acquisition Parameters (500 MHz recommended):

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1):

      
       1.0 s (ensure full relaxation of aromatic protons).
      
    • Scans (NS): 16–32 (sufficient for >95% purity).

    • Temperature: 298 K (25 °C).

Part 3: Detailed Spectral Assignment (The Product)

The following data is based on high-field (500 MHz) analysis in DMSO-d6. The spectrum is characterized by three distinct regions: the downfield amide/aromatic zone, the mid-field vinyl pattern, and the upfield benzylic doublet.

Table 1: 1H NMR Data for 4-Allylbenzamide

Solvent: DMSO-d6 | Frequency: 500 MHz

Chemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (

)
Assignment (Atom ID)Diagnostic Note
7.91 Broad Singlet1H-Amide NH (Ha) Deshielded proton trans to Carbonyl.
7.81 Doublet2H8.3 HzAr-H (H2, H6) Ortho to Amide (EWG effect).
7.28 Broad Singlet1H-Amide NH (Hb) Shielded proton cis to Carbonyl.
7.25 Doublet2H8.4 HzAr-H (H3, H5) Ortho to Allyl (weak donating).
6.00 – 5.91 Multiplet1H-Vinyl CH (H8) Characteristic allyl internal alkene.
5.08 – 5.05 Multiplet2H-Terminal =CH2 (H9) Overlapping cis/trans protons.
3.41 Doublet2H6.8 HzBenzylic CH2 (H7) Diagnostic doublet coupling to H8.

Technical Insight: The presence of two separate amide peaks (7.91 and 7.28 ppm) confirms the integrity of the primary amide group in DMSO. If these merge or disappear, suspect hydrolysis to the acid or rapid exchange due to wet solvent.

Visualization: Structural Connectivity & Splitting Tree

G Mol 4-Allylbenzamide (Structure) Amide Amide Region (7.0 - 8.0 ppm) Mol->Amide Aromatic Aromatic Ring (AA'BB' System) Mol->Aromatic Allyl Allyl Chain (3.4 - 6.0 ppm) Mol->Allyl NH_A δ 7.91 (br s) NH (trans) Amide->NH_A NH_B δ 7.28 (br s) NH (cis) Amide->NH_B Ar_Ortho δ 7.81 (d, J=8.3) Ortho to C=O Aromatic->Ar_Ortho Ar_Meta δ 7.25 (d, J=8.4) Ortho to Allyl Aromatic->Ar_Meta Vinyl_CH δ 5.95 (m) -CH= Allyl->Vinyl_CH Vinyl_CH2 δ 5.06 (m) =CH2 Allyl->Vinyl_CH2 Benzylic δ 3.41 (d) Ar-CH2- Allyl->Benzylic

Figure 1: Signal assignment tree mapping structural moieties to specific chemical shifts in DMSO-d6.

Part 4: Comparative Analysis (Alternatives & Impurities)

To validate the synthesis (often from 4-allylbenzonitrile or 4-bromo-1-allylbenzene), one must distinguish the product from its precursors and potential hydrolysis byproducts.

Scenario A: Product vs. Precursor (4-Allylbenzonitrile)

The transformation of the nitrile to the amide is a common synthetic step.

  • The Differentiator: The Nitrile group (-CN) has no protons .

  • Spectral Change:

    • Precursor (Nitrile): No signals > 8.0 ppm or broad singlets. Aromatic protons are shifted differently (Ortho-to-CN is ~7.6-7.7 ppm).

    • Product (Amide): Appearance of two broad singlets at 7.91 and 7.28 ppm .

    • Allyl Stability: The allyl signals (3.41, 5.06, 5.95 ppm) remain largely unchanged, confirming the reaction conditions did not reduce or isomerize the double bond.

Scenario B: Product vs. Hydrolysis Byproduct (4-Allylbenzoic Acid)

Over-hydrolysis can lead to the carboxylic acid.

  • The Differentiator: The Acid proton (-COOH).

  • Spectral Change:

    • Alternative (Acid): A very broad singlet typically > 12.0 ppm (in DMSO) or ~10-11 ppm. The amide doublets (7.91/7.28) are absent .

    • Product (Amide): Distinct NH signals in the 7-8 ppm range.

Table 2: Comparative Chemical Shift Fingerprint
CompoundDiagnostic Functional Group SignalAromatic Shift (Ortho to FG)Allyl -CH2- Shift
4-Allylbenzamide δ 7.91 & 7.28 (2x br s, NH2) δ 7.81 δ 3.41
4-AllylbenzonitrileSilent (No protons on CN)δ 7.60 - 7.70δ 3.25 - 3.35
4-Allylbenzoic Acidδ ~12.5 (br s, COOH)δ 7.85 - 7.90δ 3.45

Part 5: Synthesis & Workflow Visualization

The following diagram illustrates the logical flow of characterizing the synthesis of 4-Allylbenzamide from its nitrile precursor, highlighting the "Go/No-Go" decision points based on NMR data.

Workflow Start Start: Crude Reaction Mixture (Nitrile Hydrolysis) Acquisition Acquire 1H NMR (DMSO-d6) Start->Acquisition Check_Amide Check 7.0 - 8.0 ppm Are there 2 broad singlets? Acquisition->Check_Amide Result_Amide YES: Amide Formed (4-Allylbenzamide) Check_Amide->Result_Amide 7.91 & 7.28 ppm present Result_Nitrile NO: Only Aromatics (Unreacted Nitrile) Check_Amide->Result_Nitrile Silent region Result_Acid NO: Signal at >12 ppm (Over-hydrolysis to Acid) Check_Amide->Result_Acid Broad peak >12 ppm Check_Allyl Check 3.0 - 6.0 ppm Is Allyl pattern intact? Result_Amide->Check_Allyl Final_QC Pass QC Identity Confirmed Check_Allyl->Final_QC Signals at 3.4, 5.0, 5.9 Fail_QC Fail QC (Isomerization/Reduction) Check_Allyl->Fail_QC Signals shifted/missing

Figure 2: Logical workflow for NMR-based verification of 4-Allylbenzamide synthesis.

References

  • Kohoutová, Z. (2024). Syntéza a in vitro hodnocení oximových reaktivátorů s modifikovanou interakcí ve vazebném místě cholinesteras [Synthesis and in vitro evaluation of oxime reactivators]. Univerzita Hradec Králové. (Source of specific DMSO-d6 spectral data for Compound 42, 4-Allylbenzamide).

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison. (Reference for general substituent effects and solvent interactions).

  • Abraham, R. J., & Mobli, M. (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Modelling of solvent effects in amides. Magnetic Resonance in Chemistry, 44(6), 572-582. (Mechanistic basis for DMSO selection).

A Comparative Guide to the Infrared Spectroscopy of 4-Allylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characteristic infrared (IR) absorption bands of 4-Allylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a comparative analysis grounded in spectroscopic principles. By examining the spectra of benzamide and allylbenzene as structural analogues, we can deconstruct the vibrational contributions of each functional moiety within 4-Allylbenzamide. This approach provides a robust framework for structural elucidation and quality control.

Theoretical Framework: Predicting the Spectrum

Infrared spectroscopy probes the vibrational transitions of a molecule. Specific covalent bonds absorb IR radiation at characteristic frequencies, causing them to stretch or bend. The resulting spectrum is a unique fingerprint of the molecule's functional groups.

4-Allylbenzamide is a trifunctional molecule, containing:

  • A para-substituted aromatic ring .

  • A primary amide (-CONH₂) group.

  • A terminal allyl (alkene) group (-CH₂-CH=CH₂).

Based on established principles, we can predict the key absorption regions. The primary amide will exhibit N-H and C=O stretching vibrations. The allyl group will introduce characteristic alkene C-H and C=C stretching and bending bands. The aromatic ring will contribute its own set of C-H and C=C absorptions, with out-of-plane bending bands that are diagnostic of its 1,4-disubstitution pattern.

Experimental Workflow: Acquiring High-Fidelity Spectra

Obtaining a reliable IR spectrum is paramount. The choice of sampling technique depends on the physical state of the sample and the desired information. For a solid compound like 4-Allylbenzamide, two common methods are Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method.

Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a rapid and popular technique requiring minimal sample preparation. The solid sample is pressed against a high-refractive-index crystal (often diamond or germanium). The IR beam undergoes total internal reflection within the crystal, creating an evanescent wave that penetrates a few micrometers into the sample, where absorption occurs.

Step-by-Step Protocol for ATR-FTIR:

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Collection: With the clean, empty ATR anvil in place, collect a background spectrum. This is crucial as it subtracts the absorbance of atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument itself.

  • Sample Application: Place a small amount of the solid 4-Allylbenzamide powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal. This is critical for achieving a high-quality spectrum.

  • Sample Spectrum Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the crystal and pressure anvil after analysis to prevent cross-contamination.

Potassium Bromide (KBr) Pellet Method

This traditional transmission method involves grinding the solid sample with anhydrous KBr powder and pressing the mixture into a thin, transparent pellet. It provides a high-quality spectrum but is more labor-intensive and highly sensitive to moisture.

Step-by-Step Protocol for KBr Pellet Preparation:

  • Sample Preparation: Gently grind approximately 1-2 mg of 4-Allylbenzamide with about 100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar. The mixture should have a fine, consistent, powder-like appearance. Causality Note: The KBr must be exceptionally dry, as absorbed water will introduce a very broad O-H absorption band around 3400 cm⁻¹, which can obscure the N-H stretching region.

  • Pellet Pressing: Transfer the powder mixture to a KBr pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, having previously collected a background spectrum of the empty sample compartment.

Experimental Workflow Diagram

G cluster_0 ATR Method cluster_1 KBr Pellet Method Clean Crystal Clean Crystal Collect Background (ATR) Collect Background (ATR) Clean Crystal->Collect Background (ATR) Apply Sample Apply Sample Collect Background (ATR)->Apply Sample Apply Pressure Apply Pressure Apply Sample->Apply Pressure Collect Spectrum (ATR) Collect Spectrum (ATR) Apply Pressure->Collect Spectrum (ATR) Clean Up (ATR) Clean Up (ATR) Collect Spectrum (ATR)->Clean Up (ATR) Analyze Data Analyze Data Collect Spectrum (ATR)->Analyze Data Grind Sample + KBr Grind Sample + KBr Press Pellet Press Pellet Grind Sample + KBr->Press Pellet Collect Background (Empty) Collect Background (Empty) Press Pellet->Collect Background (Empty) Insert Pellet Insert Pellet Collect Background (Empty)->Insert Pellet Collect Spectrum (KBr) Collect Spectrum (KBr) Insert Pellet->Collect Spectrum (KBr) Clean Up (KBr) Clean Up (KBr) Collect Spectrum (KBr)->Clean Up (KBr) Collect Spectrum (KBr)->Analyze Data Start Start Start->Clean Crystal Choose ATR Start->Grind Sample + KBr Choose KBr

Caption: Workflow for IR spectrum acquisition via ATR or KBr methods.

Spectral Deconstruction: A Comparative Analysis

While an experimental spectrum for 4-Allylbenzamide is not available in public spectral databases, we can construct a highly accurate, predicted spectrum by analyzing its constituent parts through the experimental spectra of Benzamide and Allylbenzene. All experimental data is sourced from the Spectral Database for Organic Compounds (SDBS).

Reference Spectrum: Benzamide

Benzamide provides the spectral signature of the benzoyl amide portion of our target molecule.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3366StrongN-H Asymmetric Stretch
3171StrongN-H Symmetric Stretch
3064MediumAromatic C-H Stretch
1656Very StrongC=O Stretch (Amide I Band)
1622StrongN-H Bend (Amide II Band)
1579StrongAromatic C=C Stretch
1487MediumAromatic C=C Stretch
1449MediumAromatic C=C Stretch
1138StrongC-N Stretch
689Strong, BroadN-H Wag
627StrongAromatic C-H Out-of-Plane Bend

The two distinct, strong peaks above 3100 cm⁻¹ are classic indicators of a primary amide's N-H bonds. The exceptionally strong absorption at 1656 cm⁻¹ is the Amide I band, primarily due to the C=O stretch. Its position below 1700 cm⁻¹ is typical for amides due to resonance delocalization between the nitrogen lone pair and the carbonyl group.[1] The adjacent strong peak at 1622 cm⁻¹ is the Amide II band, which arises from N-H bending.

Reference Spectrum: Allylbenzene

Allylbenzene isolates the spectral features of the allyl group attached to a benzene ring.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3081MediumAlkene =C-H Stretch
3028MediumAromatic C-H Stretch
2979MediumAlkyl C-H Stretch (-CH₂-)
1640MediumAlkene C=C Stretch
1605MediumAromatic C=C Stretch
1495StrongAromatic C=C Stretch
1453StrongAromatic C=C Stretch
994StrongAlkene =C-H Out-of-Plane Bend
913StrongAlkene =C-H Out-of-Plane Bend
732Very StrongAromatic C-H Out-of-Plane Bend
695Very StrongAromatic C-H Out-of-Plane Bend

Key features of the allyl group are readily apparent. The peak at 3081 cm⁻¹, just above the 3000 cm⁻¹ threshold, is characteristic of C-H bonds on sp²-hybridized carbons (alkenes and aromatics).[2][3] The medium-intensity band at 1640 cm⁻¹ corresponds to the C=C double bond stretch.[3] Furthermore, the two strong peaks at 994 and 913 cm⁻¹ are highly diagnostic for a monosubstituted alkene (a vinyl group, -CH=CH₂).[2]

Predicted Infrared Spectrum Analysis of 4-Allylbenzamide

By combining the features from our reference spectra, we can predict the characteristic absorptions for 4-Allylbenzamide with a high degree of confidence. The para-substitution on the benzene ring will also influence the out-of-plane bending region.

Table 1: Predicted IR Absorption Bands for 4-Allylbenzamide

Wavenumber Range (cm⁻¹)Predicted IntensityVibrational Assignment & Rationale
~3360 & ~3170StrongN-H Asymmetric & Symmetric Stretch: Inherited directly from the primary amide group of benzamide. These two sharp peaks are highly characteristic.
~3080MediumAlkene =C-H Stretch: From the terminal =CH₂ of the allyl group, as seen in allylbenzene.
~3030MediumAromatic C-H Stretch: Characteristic of C-H bonds on the benzene ring.
~2980Medium-WeakAlkyl C-H Stretch: From the -CH₂- linker of the allyl group.
~1655Very StrongC=O Stretch (Amide I): The dominant peak in the spectrum, analogous to the 1656 cm⁻¹ band in benzamide.
~1640MediumAlkene C=C Stretch: Inherited from the allyl group, as seen in allylbenzene. May appear as a shoulder on the Amide II band.
~1620StrongN-H Bend (Amide II): The second key amide band, analogous to the 1622 cm⁻¹ peak in benzamide.
~1600, ~1500Medium-StrongAromatic C=C Ring Stretches: Multiple bands arising from the vibrations of the benzene ring itself.
~995 & ~915StrongAlkene =C-H Out-of-Plane Bends: Two strong, sharp peaks diagnostic of the -CH=CH₂ group.
~840StrongAromatic C-H Out-of-Plane Bend: A strong band in this region is characteristic of 1,4-(para)-disubstituted benzene rings.

Conclusion

The infrared spectrum of 4-Allylbenzamide is a composite of its three functional components. The most prominent features are expected to be the very strong Amide I (C=O) band around 1655 cm⁻¹ and the pair of strong N-H stretching bands above 3100 cm⁻¹. The presence and integrity of the allyl group can be confirmed by the characteristic C=C stretch near 1640 cm⁻¹ and, more definitively, by the pair of strong out-of-plane bending vibrations near 995 and 915 cm⁻¹. Finally, the substitution pattern of the aromatic ring is confirmed by a strong absorption around 840 cm⁻¹. This comparative and predictive approach provides a powerful tool for scientists to confirm the identity, purity, and structural integrity of 4-Allylbenzamide and related molecules.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Smith, B. C. (2018).
  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • Chemistry LibreTexts. (2020). Amide infrared spectra. [Link]

  • Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy Online. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

  • University of California, Los Angeles. Table of IR Absorptions. [Link]

  • LibreTexts Chemistry. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

Sources

Comparative Mass Spectrometry Guide: Structural Elucidation of C₁₀H₁₁NO Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the mass spectrometry fragmentation patterns for the isobaric formula C₁₀H₁₁NO (MW 161.20 Da). It focuses on distinguishing three pharmacologically relevant isomers: 5-Methoxy-2-methylindole , N-Allylbenzamide , and 1-Acetyl-2,3-dihydroindole (N-Acetylindoline) .

Executive Summary & Isobaric Challenge

In drug development and metabolic profiling, the formula C₁₀H₁₁NO represents a diverse chemical space containing indoles, amides, and oxazoles. These structures often co-elute in liquid chromatography (LC) due to similar lipophilicity. Relying solely on the molecular ion (


 or 

) is insufficient for identification.

This guide compares the fragmentation fingerprints of three distinct structural classes:

  • Indole Derivative: 5-Methoxy-2-methylindole (High aromatic stability).[1]

  • Acyclic Amide: N-Allylbenzamide (Prone to

    
    -cleavage).
    
  • Cyclic Amide: N-Acetylindoline (Prone to neutral loss).

Comparative Fragmentation Analysis

Isomer A: 5-Methoxy-2-methylindole

Structural Feature: Electron-rich aromatic indole core with a methoxy ether linkage. Ionization Behavior: Yields an intense molecular ion (


 in EI) due to aromatic stabilization.
  • Primary Pathway (Methyl Radical Loss): The most diagnostic feature is the cleavage of the methyl group from the methoxy substituent (or the C2-position, though methoxy is more labile). This generates a resonance-stabilized quinoid-type cation.

    • Transition:

      
       (Loss of 
      
      
      
      , -15 Da).
  • Secondary Pathway (CO Loss): The resulting ion often expels carbon monoxide.

    • Transition:

      
       (Loss of CO, -28 Da).
      
Isomer B: N-Allylbenzamide

Structural Feature: Benzene ring connected to an allyl group via an acyclic amide linker. Ionization Behavior: The amide bond is the "weak link," directing fragmentation via charge localization on the carbonyl oxygen.

  • Primary Pathway (

    
    -Cleavage):  The classic fragmentation of aromatic amides. The bond between the carbonyl carbon and the nitrogen breaks, retaining the charge on the benzoyl moiety.
    
    • Transition:

      
       (Benzoyl cation, Base Peak).
      
  • Secondary Pathway (Phenyl Formation): The benzoyl ion further eliminates CO.

    • Transition:

      
       (Phenyl cation).
      
Isomer C: 1-Acetyl-2,3-dihydroindole (N-Acetylindoline)

Structural Feature: A saturated nitrogen-containing ring (indoline) acylated at the nitrogen. Ionization Behavior: Exhibits a specific neutral loss characteristic of N-acetylated cyclic amines.

  • Primary Pathway (Ketene Elimination): Unlike the acyclic amide (Isomer B), this cyclic amide ejects a neutral ketene molecule (

    
    ). This restores the amine to its protonated secondary form (in ESI) or radical cation (in EI).
    
    • Transition:

      
       (Loss of 42 Da).
      
  • Secondary Pathway (Dehydrogenation): The

    
     119 ion may lose hydrogens to aromatize into the indole cation (
    
    
    
    117).

Data Summary: Diagnostic Ion Table

The following table summarizes the key spectral differences to allow for rapid dereplication.

Feature5-Methoxy-2-methylindole N-Allylbenzamide N-Acetylindoline
Core Structure Indole (Aromatic Heterocycle)Benzamide (Acyclic)Indoline (Cyclic Amide)
Base Peak (EI) m/z 161 (Molecular Ion)m/z 105 (Benzoyl)m/z 119 (Indoline)
Key Neutral Loss -15 Da (

)
-56 Da (

)
-42 Da (Ketene)
Diagnostic Fragment 1 m/z 146 (Stable Quinoid)m/z 77 (Phenyl)m/z 117 (Indole)
Diagnostic Fragment 2 m/z 118 (Loss of CO from 146)m/z 51 (Aromatic breakup)m/z 91 (Tropylium-like)
Mechanism Radical cleavage of ether

-Cleavage (Amide)
4-Center Elimination

Mechanistic Visualization

The following diagram illustrates the divergent fragmentation pathways governed by the structural connectivity of the isomers.

FragmentationPathways Parent Precursor Ion C10H11NO (m/z 161) IsoA Isomer A: 5-Methoxy-2-methylindole Parent->IsoA Identification IsoB Isomer B: N-Allylbenzamide Parent->IsoB IsoC Isomer C: N-Acetylindoline Parent->IsoC FragA1 [M - CH3]+ m/z 146 (Quinoid Cation) IsoA->FragA1 -15 Da (Methyl) FragA2 [M - CH3 - CO]+ m/z 118 FragA1->FragA2 -28 Da (CO) FragB1 Benzoyl Cation m/z 105 (Base Peak) IsoB->FragB1 α-Cleavage (Amide Bond) FragB2 Phenyl Cation m/z 77 FragB1->FragB2 -28 Da (CO) FragC1 Indoline Cation m/z 119 (Loss of Ketene) IsoC->FragC1 -42 Da (Ketene Loss)

Caption: Divergent fragmentation pathways for C₁₀H₁₁NO isomers. Green nodes indicate primary diagnostic ions.

Experimental Protocol: Differentiation Workflow

This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF LC-MS system using Electrospray Ionization (ESI).

Phase 1: Source Optimization
  • Solvent System: Use 0.1% Formic Acid in Water (A) and Acetonitrile (B). Avoid ammonium buffers initially to prevent adduct formation that complicates the precursor selection.

  • Ionization Mode: Positive Mode (

    
    ).
    
  • Flow Rate: 0.3 - 0.5 mL/min (Standard analytical flow).

Phase 2: MS/MS Acquisition (Product Ion Scan)

To ensure reproducibility, perform a Collision Energy (CE) Ramp . Single-energy experiments may miss labile fragments (Isomer B) or fail to fragment stable rings (Isomer A).

  • Isolate Precursor: Set Q1 to pass

    
     162.1 (width 1.0 Da).
    
  • Collision Gas: Argon or Nitrogen (1.5 mTorr).

  • CE Stepping: Acquire spectra at 10, 20, and 40 eV.

    • Low CE (10 eV): Preserves the molecular ion of the Indole (A); may show initial ketene loss in Acetylindoline (C).

    • Med CE (20 eV): Optimal for Benzoyl cation (105) generation from the Amide (B).

    • High CE (40 eV): Required to fragment the stable Phenyl cation (77) and Indole core (117).

Phase 3: Decision Logic (Data Interpretation)

Use the following logic gate to assign identity:

DecisionTree Start Spectrum of Precursor m/z 162 Check105 Is Base Peak m/z 105? Start->Check105 Check119 Is Major Peak m/z 119? Check105->Check119 No ResultB ID: N-Allylbenzamide Check105->ResultB Yes Check146 Is Major Peak m/z 146? Check119->Check146 No ResultC ID: N-Acetylindoline Check119->ResultC Yes (Ketene Loss) ResultA ID: 5-Methoxy-2-methylindole Check146->ResultA Yes (Methyl Loss)

Caption: Logical decision tree for assigning C₁₀H₁₁NO isomer identity based on MS/MS base peaks.

Scientific Integrity & Validation

  • Causality: The formation of the

    
     105 ion in N-Allylbenzamide is driven by the high stability of the acylium ion (resonance between the carbonyl oxygen and the benzene ring). Conversely, the 5-methoxy-2-methylindole resists fragmentation due to the aromaticity of the fused ring system, requiring higher energy to break the ether bond (
    
    
    
    146).
  • Self-Validation: To validate the method, monitor the ratio of

    
     105 to 
    
    
    
    77. In authentic benzamide standards, this ratio is consistent at fixed collision energies. A deviation suggests co-elution with another isomer.

References

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of N-Allylbenzamide." National Institute of Standards and Technology. Available at: [Link]

  • MassBank. "Mass Spectrum of 5-Methoxy-2-methylindole." MassBank Consortium. Available at: [Link]

  • El Kihel, A., et al. (2016).[2] "Study of Mass Spectra of Some Indole Derivatives." American Journal of Analytical Chemistry, 7, 351-355.[2] Available at: [Link][2]

  • Chemistry LibreTexts. "Fragmentation Patterns in Mass Spectra." LibreTexts. Available at: [Link]

Sources

Comparative Technical Guide: 4-Allylbenzamide vs. 4-Vinylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a critical technical comparison between 4-Vinylbenzamide (4-VBA) and 4-Allylbenzamide (4-ABA) . While structurally similar—differing only by a single methylene spacer—their reactivity profiles are diametrically opposed in radical environments.

  • 4-Vinylbenzamide acts as a classic styrenic monomer, enabling high-molecular-weight polymer formation via free radical polymerization (FRP) and controlled radical techniques (RAFT/ATRP).

  • 4-Allylbenzamide exhibits "degradative chain transfer," effectively terminating radical propagation. It is, however, a superior candidate for specific transition-metal catalyzed isomerizations and orthogonal functionalization where preserving the alkene during radical steps is required.

Molecular Architecture & Electronic Theory

The divergent reactivity stems from the electronic relationship between the alkene and the aromatic ring.

  • 4-Vinylbenzamide (Conjugated System): The vinyl group is directly attached to the phenyl ring. The

    
    -electrons of the alkene are conjugated with the aromatic system, stabilizing the intermediate radicals formed during polymerization (benzylic radical).
    
  • 4-Allylbenzamide (Isolated System): A methylene (

    
    ) bridge isolates the double bond from the aromatic ring. This creates an allylic  position containing hydrogens with low bond dissociation energy (BDE ~88 kcal/mol), which are highly susceptible to abstraction.
    
Visualizing the Electronic Difference

electronic_structure cluster_vinyl 4-Vinylbenzamide (Conjugated) cluster_allyl 4-Allylbenzamide (Isolated) V_Struct Ar-CH=CH2 V_Rad Stable Benzylic Radical (Promotes Propagation) V_Struct->V_Rad Radical Attack A_Struct Ar-CH2-CH=CH2 A_Rad Stable Allylic Radical (Stops Propagation) A_Struct->A_Rad H-Abstraction

Figure 1: Mechanistic divergence upon radical attack. Vinyl systems favor addition; Allyl systems favor abstraction.

Performance Domain: Radical Polymerization[1][2][3][4][5]

This is the primary differentiator. Researchers attempting to substitute 4-ABA for 4-VBA in standard polymerization protocols will face immediate failure (low yield/oligomers).

The Mechanism of Failure: Degradative Chain Transfer

In 4-Allylbenzamide, the propagating radical (


) does not add to the double bond. Instead, it abstracts an allylic hydrogen. The resulting allylic radical is resonance-stabilized but sterically hindered and too stable to initiate a new polymer chain. This effectively kills the reaction [1].
Experimental Data Comparison
Feature4-Vinylbenzamide (4-VBA)4-Allylbenzamide (4-ABA)
Polymerization Type Free Radical, RAFT, ATRPCationic or Coordination (Ziegler-Natta)
Propagation Rate (

)
High (Styrene-like)Negligible (in radical systems)
Dominant Side Reaction Bimolecular TerminationDegradative Chain Transfer
Product High MW Polymer (

kDa)
Dimers/Oligomers
Solvent Compatibility DMF, DMSO (due to amide)DMF, DMSO
Validated Protocol: RAFT Polymerization of 4-Vinylbenzamide

Note: This protocol is self-validating via color change (RAFT agent) and viscosity increase.

Reagents:

  • Monomer: 4-Vinylbenzamide (1.0 eq)

  • CTA (Chain Transfer Agent): CPDT (Cyano-2-propyl dodecyl trithiocarbonate) (0.01 eq)

  • Initiator: AIBN (0.002 eq)

  • Solvent: DMF (anhydrous)

Workflow:

  • Dissolution: Dissolve 4-VBA (2.0 g) in DMF (6 mL) in a Schlenk tube.

  • Addition: Add CPDT (yellow) and AIBN.

  • Deoxygenation (Critical): Perform 3 freeze-pump-thaw cycles. Oxygen inhibits styrenic polymerization.

  • Reaction: Immerse in an oil bath at 70°C for 12–24 hours.

  • Observation: Solution will thicken significantly.

  • Purification: Precipitate into cold methanol. Filter and dry.

Why this fails for 4-Allylbenzamide: If applied to 4-ABA, the solution will remain non-viscous. H-NMR analysis will show unreacted monomer and small amounts of allylic dimers [2][4].

Performance Domain: Catalytic Cross-Coupling (Heck Reaction)[6]

While 4-VBA is superior for polymerization, 4-ABA offers unique utility in transition metal catalysis, though it presents regioselectivity challenges.

Heck Reaction Selectivity[6][7][8][9]
  • 4-Vinylbenzamide: Reacts with aryl halides to form Stilbene derivatives (exclusively trans-beta product).

  • 4-Allylbenzamide: Reacts to form a mixture of products due to "Chain Walking" (Isomerization). The Pd-hydride intermediate can migrate along the chain before reductive elimination [3].

Reaction Pathway Diagram

heck_pathways cluster_vinyl Vinyl Pathway cluster_allyl Allyl Pathway Start Pd(0) Catalyst + Ar-X V_Insert Migratory Insertion (Beta-Hydride Elim) Start->V_Insert A_Insert Insertion Start->A_Insert V_Prod Stilbene Derivative (High Selectivity) V_Insert->V_Prod A_Walk Pd-H Elimination/Re-insertion (Isomerization) A_Insert->A_Walk A_Prod Mixture: Terminal + Internal Alkenes A_Walk->A_Prod

Figure 2: Palladium-catalyzed pathways.[1] Allyl substrates suffer from isomerization ("Chain Walking") unless specific ligands are used.

Synthesis & Handling

Both compounds contain the benzamide moiety, which dictates their physical handling.

  • Solubility: Both are solids at room temperature and sparingly soluble in non-polar solvents (Hexane, Toluene). They require polar aprotic solvents (DMF, DMSO, DMAc) or alcohols (Methanol/Ethanol) for reactions.

  • Synthesis:

    • 4-Vinylbenzamide: Typically synthesized via amidation of 4-vinylbenzoic acid or dehydration of 4-(1-hydroxyethyl)benzamide.

    • 4-Allylbenzamide: Synthesized via amidation of 4-allylbenzoic acid or Suzuki coupling of 4-chlorobenzamide with allylboronic acid pinacol ester.

Final Recommendation

Application GoalPreferred ReagentReason
Making Hydrophilic Polymers 4-Vinylbenzamide Reliable radical polymerization; forms stable backbones.
Post-Polymerization Modification 4-Vinylbenzamide Phenyl ring activates the alkene for precise functionalization.
Orthogonal Cross-Linking 4-Allylbenzamide Allyl group is inert to radical conditions (mostly), allowing it to "survive" a radical cure of other monomers, then be cross-linked later via hydrosilylation or thiol-ene click chemistry.
Stilbene Synthesis 4-Vinylbenzamide Direct Heck coupling without isomerization issues.

References

  • Mechanism of Allyl Degradative Chain Transfer: Title: "Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism" Source: National Institutes of Health (PMC) / Macromolecules URL:[2][Link]

  • Vinylbenzamide Polymerization Protocol (RAFT): Title: "RAFT Polymerization of 4-Vinylbenzaldehyde (Analogous Protocol)" Source: SciSpace / Macromolecules URL:[Link]

  • Heck Reaction Selectivity (Vinyl vs. Allyl): Title: "What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions" Source: National Institutes of Health (PMC) / ACS Omega URL:[Link]

  • General Allyl Polymerization Kinetics: Title: "Kinetics of Polymerization of Allyl Compounds" Source: Kyoto University Repository URL:[Link]

Sources

HPLC Retention Time Comparison of Benzamide Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of HPLC retention times for benzamide isomers, specifically focusing on the positional isomers of substituted benzamides (e.g., aminobenzamides and nitrobenzamides).

Executive Summary

Separating benzamide isomers—specifically the ortho- (


-), meta- (

-), and para- (

-)
positional isomers of substituted benzamides—is a classic challenge in pharmaceutical impurity profiling. The separation is governed primarily by the balance between hydrophobicity and molecular polarity , with a critical contribution from intramolecular hydrogen bonding (IMHB) in the ortho- isomer.

This guide synthesizes experimental data and mechanistic insights to establish a robust separation protocol. On standard C18 stationary phases, the elution order is typically Para < Meta < Ortho , driven by the "Ortho Effect" where IMHB reduces apparent polarity, increasing retention on hydrophobic phases.

Chemical Context & Isomer Definitions

While "benzamide" (


) itself has no positional isomers, the term in drug development invariably refers to its substituted derivatives used as intermediates or degradation products.
  • Analyte Class: Substituted Benzamides (

    
    )
    
  • Key Examples:

    • Aminobenzamides:

      
       (Amphoteric, basic character)
      
    • Nitrobenzamides:

      
       (Neutral/Weakly acidic, electron-withdrawing)
      
  • Isomerism:

    • Ortho (1,2-): Substituents are adjacent. High steric hindrance; high potential for IMHB.

    • Meta (1,3-): Substituents are separated by one carbon. Intermediate polarity.

    • Para (1,4-): Substituents are opposite. Lowest steric hindrance; highest net dipole moment (usually).

Mechanism of Separation

Understanding the causality of retention is essential for robust method development.

The "Ortho Effect" (Intramolecular Hydrogen Bonding)

The defining feature of benzamide isomer separation is the capability of the ortho- isomer to form a stable 6-membered ring via hydrogen bonding between the amide hydrogen and the substituent (e.g., the nitro oxygen or amino nitrogen).

  • Mechanism: IMHB "locks" the polar protons, preventing them from interacting with the aqueous mobile phase.

  • Result: The ortho- isomer appears "pseudo-hydrophobic" to the column. It partitions less into the water-rich mobile phase and binds more strongly to the C18 ligands.

  • Elution Consequence: Ortho elutes last (longest retention time).

Polarity and Dipole Moment
  • Para- Isomers: The substituents are linearly opposed, often creating a large net dipole moment (depending on the nature of

    
    ). This high polarity maximizes interaction with the aqueous mobile phase, leading to early elution .
    
  • Meta- Isomers: Lack the stabilization of IMHB and the symmetry of para. They typically elute between the two.

Mechanistic Visualization

BenzamideSeparation cluster_0 Stationary Phase (C18) cluster_1 Mobile Phase (Polar/Aqueous) C18 Hydrophobic C18 Ligands H2O Water/Buffer Molecules Sample Isomer Mixture (o-, m-, p-) Para Para-Isomer (High Polarity) (Exposed H-bonds) Sample->Para Meta Meta-Isomer (Intermediate Polarity) Sample->Meta Ortho Ortho-Isomer (IMHB Formed) (Pseudo-Hydrophobic) Sample->Ortho Para->H2O Strong Interaction (Solubilized) Elutes First (tR1) Elutes First (tR1) Para->Elutes First (tR1) Elutes Second (tR2) Elutes Second (tR2) Meta->Elutes Second (tR2) Ortho->C18 Strong Interaction (Retained) Elutes Last (tR3) Elutes Last (tR3) Ortho->Elutes Last (tR3)

Figure 1: Mechanistic workflow showing the differential interactions driving the elution order of benzamide isomers.

Experimental Protocols & Data

Standard Protocol (Reversed-Phase C18)

This protocol is self-validating: the elution order serves as a system suitability test.

  • Column: C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse or equivalent).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress silanol ionization).

    • B: Acetonitrile (ACN).[1][2]

  • Gradient: Isocratic 85:15 (A:B) or Gradient 5% B to 60% B over 20 min.

  • Flow Rate: 1.0 mL/min.[3][4][5]

  • Detection: UV @ 254 nm (Aromatic ring absorption).[3]

  • Temperature: 25°C - 30°C.

Performance Comparison Data

The following table summarizes the relative retention behavior observed under standard acidic RP-HPLC conditions.

IsomerRelative Elution OrderMechanism of RetentionExperimental Observation
Para- (

-)
1 (First)High Polarity / Max SolvationSharp peak, elutes near void volume if %B is too high.
Meta- (

-)
2 (Intermediate)Intermediate HydrophobicityBaseline resolved from Para.
Ortho- (

-)
3 (Last)Intramolecular H-Bonding Significant retention shift; often broader due to slower mass transfer or chelation.

> Note: Absolute retention times vary by column aging and manufacturer. Focus on the Relative Retention (alpha values) for identification.

Alternative Selectivity: Phenyl-Hexyl Columns

If C18 fails to resolve meta and para (a common issue due to similar hydrophobicity), switching to a Phenyl-Hexyl column utilizes


 interactions.
  • Effect: The electron-deficient nitrobenzamides interact strongly with the electron-rich phenyl stationary phase.

  • Result: Often changes selectivity, potentially reversing meta/para order depending on the specific substituent's electronic effect.

Troubleshooting & Optimization

Peak Tailing (Aminobenzamides)
  • Cause: Interaction of the basic amine group (

    
    ) with residual silanols on the silica support.
    
  • Solution:

    • Low pH: Maintain mobile phase pH < 3.0 to protonate silanols (

      
      
      
      
      
      
      
      ), reducing cation exchange.
    • End-capping: Use "fully end-capped" or "base-deactivated" columns.

    • Ion Pairing: Add 0.1% Triethylamine (TEA) as a sacrificial base (competes for silanol sites).

Co-elution of Meta/Para[6]
  • Cause: Similar hydrophobic surface area.

  • Solution:

    • Change Solvent: Switch from Acetonitrile to Methanol . Methanol is a protic solvent and interacts differently with the isomers' H-bonding sites, often improving selectivity for polar isomers.

    • Temperature: Lowering temperature (e.g., to 20°C) generally increases resolution (

      
      ) by favoring the enthalpic contribution to retention.
      

References

  • Journal of Chromatographic Science , "Effects of Intramolecular Hydrogen Bonding on Solute Retention in Reversed-Phase Liquid Chromatography. Elution Characteristics of Some Isomeric Benzamides".

  • Nacalai Tesque , "Selectivity of Packing Materials in Reversed Phase Liquid Chromatography (Nitrobenzene/Benzene separation)".[6]

  • SIELC Technologies , "Separation of Aminobenzoic Acid Isomers (Analogs of Aminobenzamides)".

  • BenchChem , "HPLC Separation of Nitrophenol Isomers (Mechanistic Parallels)".

  • Helix Chromatography , "HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100".

Sources

Executive Summary: The Thermal Integrity of 4-Allylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Melting Point Verification for 4-Allylbenzamide Purity: A Comparative Technical Guide

In the synthesis and characterization of 4-Allylbenzamide (an intermediate often used in cross-linking studies or histone deacetylase inhibitor development), melting point (MP) determination is more than a simple identification test—it is a critical checkpoint for thermodynamic stability.

Unlike saturated benzamides, the presence of the allyl group at the para-position introduces a specific risk: thermal polymerization or oxidative degradation near the melt phase. A standard "fast ramp" MP test can mask impurities or induce premature cross-linking, leading to false positives.

This guide objectively compares three verification methodologies—Capillary Melting Point (CMP) , Differential Scanning Calorimetry (DSC) , and HPLC —to establish a self-validating purity protocol.

Technical Context & Causality

The Molecule: 4-Allylbenzamide (


)
Target Melting Range: Dependent on polymorph/purity (Typically >130°C; precise reference standard required).
Critical Impurity Risks: 
  • Starting Material: 4-Bromobenzamide (significantly higher MP ~165°C) or Allylboronic acid residues.

  • Isomers: N-Allylbenzamide (lower MP due to disrupted H-bonding).

  • Oligomers: Formed via radical polymerization of the allyl tail during improper storage or heating.

Why MP Matters Here: Amides exhibit strong intermolecular hydrogen bonding (N-H···O=C). Impurities disrupt this lattice, causing MP depression (Raoult’s Law). However, because the allyl group is thermally reactive, the method of heating defines the accuracy of the result.

Comparative Methodology Analysis

The following matrix compares the three primary verification routes.

Table 1: Performance Comparison of Purity Verification Methods

FeatureMethod A: Capillary MP (CMP) Method B: DSC (Thermal Analysis) Method C: HPLC (Chromatography)
Primary Output Visual Liquefaction Range (

)
Heat Flow (

) vs. Temp (

,

)
Retention Time (

) & Area %
Precision ±0.5°C (Operator Dependent)±0.1°C (Quantitative)±0.1% (Chemical Specificity)
Specificity Low (cannot ID what the impurity is)Medium (detects polymorphs/solvates)High (separates specific byproducts)
Allyl Risk High (Visuals obscured by charring)Low (Exotherms reveal polymerization)None (Room temp analysis)
Cost/Run < $1.00$20 - $50$15 - $30
Verdict Routine QC Gold Standard for Characterization Cross-Check for Specific Impurities

Detailed Experimental Protocols

Protocol A: Self-Validating Capillary Melting Point (The Routine Check)

Objective: Quick purity confirmation using thermodynamic equilibrium principles.

Materials:

  • Calibrated Melting Point Apparatus (e.g., Mettler Toledo MP system or Büchi).

  • USP Reference Standard (Benzoic Acid or Sulfanilamide for calibration).

  • 4-Allylbenzamide sample (dried, vacuum desiccated).

Step-by-Step Workflow:

  • Sample Prep: Grind the sample into a fine powder. Coarse crystals cause uneven heat transfer.

  • Packing: Fill the capillary to 3 mm height . Compact by tapping.[1] Causality: Loose packing traps air, acting as an insulator and causing a "lag" in the observed MP.

  • The "Sighting" Run: Ramp at 10°C/min to find the approximate melt.

  • The Equilibrium Run (Critical):

    • Start temperature: 10°C below the "Sighting" value.

    • Ramp Rate: Set to 1.0°C/min .

    • Why? Fast ramping (>2°C/min) overshoots the true melt temperature of the lattice, especially for amides with high heat of fusion.

  • Validation Criteria:

    • Onset (

      
      ):  First visible liquid droplet.
      
    • Clear Point (

      
      ):  Complete disappearance of solid.
      
    • Pass: Range (

      
      ) is < 2.0°C .
      
    • Fail: Range > 2.0°C or visible browning (polymerization) before melt.

Protocol B: Differential Scanning Calorimetry (The Purity Definitive)

Objective: Distinguish between melting (endothermic) and degradation/polymerization (exothermic).

Workflow:

  • Encapsulation: Weigh 2–5 mg of 4-Allylbenzamide into an aluminum pan (hermetically sealed with a pinhole to prevent pressure buildup from volatiles).

  • Atmosphere: Purge with Nitrogen (50 mL/min) to suppress oxidative degradation of the allyl group.

  • Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 200°C.

  • Analysis:

    • Look for a sharp Endotherm (Melting).

    • Check for a broad Exotherm immediately following the melt.

    • Insight: If the exotherm overlaps with the melt tail, the MP value is compromised by reactivity.

Logic & Decision Pathways (Visualized)

The following diagram illustrates the decision logic for verifying 4-Allylbenzamide, specifically addressing the risk of false positives due to polymorphism or decomposition.

G Start Start: 4-Allylbenzamide Sample Grind 1. Grind & Dry Sample (Remove Solvent) Start->Grind Capillary 2. Capillary MP Test (Ramp 1°C/min) Grind->Capillary Decision1 Is Range < 2°C? Capillary->Decision1 Pass PASS: High Purity (Routine QC Approved) Decision1->Pass Yes Fail FAIL: Broad Range / Charring Decision1->Fail No DSC_Step 3. Run DSC (N2 Purge, Hermetic Pan) Fail->DSC_Step Root Cause Analysis Decision2 Sharp Endotherm Only? DSC_Step->Decision2 Decision2->Pass Yes (Pure Polymorph) Polymer Result: Thermal Polymerization (Exotherm Detected) Decision2->Polymer Exotherm present Impurity Result: Chemical Impurity (Eutectic Depression) Decision2->Impurity Broad Endotherm HPLC_Step 4. Run HPLC (Identify Specific Contaminant) Impurity->HPLC_Step

Caption: Figure 1. Self-validating workflow for 4-Allylbenzamide purity. Note the diversion to DSC when capillary methods fail due to potential allyl-group reactivity.

Data Interpretation Guide

When analyzing your data, use the following reference points to interpret deviations.

ObservationLikely CauseRecommended Action
MP Depression (e.g., 5-10°C lower) Solvent entrapment or starting material (Benzamide/Allylamine).Dry sample under vacuum at 40°C; Run HPLC.
Broadening (>3°C range) Amorphous content or mixed polymorphs.Recrystallize from Ethanol/Water; Perform DSC heat-cool-heat cycle.
Browning before Melt Oxidative degradation of alkene.Invalid MP result. Switch to DSC with inert

atmosphere.
Double Melting Peak (DSC) Polymorphism (common in benzamides).Verify crystal form via XRD; Ensure consistent crystallization method.

References

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature.[1][2][3] USP-NF.[1] (Standard for capillary method calibration and apparatus suitability).

  • Mettler Toledo. Thermal Analysis of Thermoplastics and Thermosets (Application of DSC). (Grounding for distinguishing melting from polymerization exotherms).

  • Charsley, E.L. et al. DSC Studies on Organic Melting Temperature Standards. (Validation of DSC onset temperature as the thermodynamic true melt).

  • Giani, S. Compliance with amended General Chapter USP <741> Melting Range or Temperature.[2] ChemRxiv. (Protocol for ramp rates and packing density).

Sources

A Senior Application Scientist's Guide to the UV-Vis Absorption Maxima of Para-Substituted Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences and organic chemistry, a nuanced understanding of a molecule's electronic properties is paramount. The benzamide moiety, a common scaffold in numerous therapeutic agents, presents a fascinating case study in how subtle structural modifications can profoundly influence these properties. This guide provides an in-depth comparison of the UV-Vis absorption maxima (λmax) of a series of para-substituted benzamides, offering both supporting experimental data and a detailed protocol for independent verification. As senior application scientists, we recognize that true scientific integrity lies not just in the data itself, but in the robust methodology and theoretical understanding that underpin it.

Theoretical Foundation: Unpacking Electronic Transitions in Benzamides

The absorption of ultraviolet-visible (UV-Vis) light by a molecule corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. In organic molecules like benzamides, the most relevant transitions involve π and non-bonding (n) electrons. The core benzamide structure contains a benzene ring and a carboxamide group (-CONH2), both of which are chromophores—parts of a molecule responsible for its color.

The benzene ring exhibits characteristic π → π* transitions. The carboxamide group introduces n → π* transitions associated with the lone pair of electrons on the oxygen atom, in addition to contributing to the overall conjugated π system. The position of the absorption maximum (λmax) is determined by the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The Role of Para-Substituents:

Attaching different functional groups at the para position of the benzamide ring systematically alters the electronic distribution within the molecule, thereby modulating the HOMO-LUMO energy gap and shifting the λmax. This phenomenon can be explained by the electronic nature of the substituents:

  • Electron-Donating Groups (EDGs) , such as amino (-NH2) and methoxy (-OCH3), possess lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This extended conjugation raises the energy of the HOMO and often lowers the energy of the LUMO, resulting in a smaller energy gap and a shift of λmax to longer wavelengths (a bathochromic or red shift ).

  • Electron-Withdrawing Groups (EWGs) , such as the nitro (-NO2) group, pull electron density away from the aromatic ring. This effect can lower the energy of both the HOMO and LUMO, but the stabilization of the LUMO is often more pronounced. This also leads to a smaller energy gap and a bathochromic shift.

  • Halogens , like chlorine (-Cl), exhibit a dual effect. They are inductively electron-withdrawing but can also donate electron density through resonance. The net effect on the absorption spectrum depends on the balance of these two opposing forces.

  • Alkyl groups , such as methyl (-CH3), are weakly electron-donating through hyperconjugation and induction, typically causing a small bathochromic shift compared to the unsubstituted parent molecule.

Comparative Experimental Data: UV-Vis Absorption Maxima of Para-Substituted Benzamides

The following table summarizes the experimentally observed UV-Vis absorption maxima (λmax) for a series of para-substituted benzamides. To ensure comparability, all data should ideally be collected in the same solvent, as solvent polarity can also influence the position of λmax. The data presented here is a compilation from various sources and serves as a representative guide. For rigorous comparative studies, it is essential to measure the spectra under identical conditions as outlined in the subsequent protocol.

Substituent (p-X)Chemical Nameλmax (nm) (in Ethanol)
-HBenzamide~225
-CH34-Methylbenzamide~236
-OCH34-Methoxybenzamide~248
-Cl4-Chlorobenzamide~238
-NH24-Aminobenzamide~287
-NO24-Nitrobenzamide~265

Analysis of Substituent Effects:

The experimental data aligns with the theoretical principles discussed earlier. The unsubstituted benzamide provides a baseline λmax of approximately 225 nm.

  • The weak electron-donating methyl group causes a minor bathochromic shift to ~236 nm.

  • The methoxy and chloro substituents, with their competing inductive and resonance effects, also produce bathochromic shifts to ~248 nm and ~238 nm, respectively.

  • The potent electron-donating amino group results in a significant bathochromic shift to ~287 nm, indicative of substantial extension of the conjugated system.

  • The electron-withdrawing nitro group also induces a notable bathochromic shift to ~265 nm, a consequence of the significant charge-transfer character of the electronic transition in this molecule.

A Self-Validating Experimental Protocol for UV-Vis Spectroscopy

This protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of your measurements. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Materials and Instrumentation
  • Analytes: Benzamide and a series of high-purity (>98%) para-substituted benzamides (-CH3, -OCH3, -Cl, -NH2, -NO2).

  • Solvent: Spectroscopic grade ethanol. The choice of a polar protic solvent like ethanol is crucial as it can solvate the molecules and influence the electronic transitions. Using the same solvent for all measurements is critical for valid comparisons.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning from 200 to 400 nm. A dual-beam instrument is preferred as it simultaneously measures the reference and sample, correcting for solvent absorbance and instrument drift in real-time.

  • Cuvettes: A matched pair of 1 cm path length quartz cuvettes. Quartz is essential for measurements below 320 nm as glass absorbs in this region. Matched cuvettes ensure that the path length and optical properties are as identical as possible.

Experimental Workflow Diagram

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis A Prepare Stock Solutions (e.g., 1 mg/mL in Ethanol) B Prepare Working Solutions (e.g., 0.01 mg/mL in Ethanol) A->B Serial Dilution C Set Wavelength Range (200-400 nm) B->C D Baseline Correction (with Ethanol-filled cuvettes) C->D E Measure Sample Absorbance D->E F Identify λmax for each compound E->F G Tabulate and Compare λmax values F->G

Caption: Experimental workflow for the comparative analysis of para-substituted benzamides using UV-Vis spectroscopy.

Step-by-Step Methodology
  • Preparation of Stock Solutions (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of each benzamide derivative into separate 10 mL volumetric flasks. The use of a calibrated analytical balance is critical for quantitative accuracy.

    • Dissolve the compound in a small amount of spectroscopic grade ethanol and then dilute to the mark with the same solvent. Ensure complete dissolution before final dilution.

  • Preparation of Working Solutions (e.g., 0.01 mg/mL):

    • Pipette 100 µL of each stock solution into separate 10 mL volumetric flasks and dilute to the mark with spectroscopic grade ethanol. This dilution is necessary to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0 absorbance units), as dictated by the Beer-Lambert Law.

  • Instrument Setup and Baseline Correction:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

    • Set the instrument to scan from 400 nm down to 200 nm.

    • Fill both the reference and sample cuvettes with spectroscopic grade ethanol. It is crucial to handle the cuvettes only by their frosted sides to avoid fingerprints on the optical surfaces.

    • Place the cuvettes in their respective holders and perform a baseline correction. This step digitally subtracts the absorbance of the solvent and the cuvettes from all subsequent measurements.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it three times with a small amount of the working solution of the first analyte. This rinsing step prevents dilution or contamination from the solvent used for the baseline.

    • Fill the sample cuvette with the working solution and place it in the sample holder.

    • Initiate the scan. The instrument will plot absorbance as a function of wavelength.

    • Save the spectrum and identify the wavelength of maximum absorbance (λmax).

    • Repeat this process for all the prepared working solutions of the different benzamide derivatives.

Conclusion and Broader Implications

This guide provides a comprehensive framework for understanding and comparing the UV-Vis absorption maxima of para-substituted benzamides. The presented data and protocol highlight the predictable and rational influence of substituent electronic effects on the photophysical properties of these important molecules. For drug development professionals, this understanding is not merely academic. Changes in λmax can have implications for a compound's photostability, potential for photodegradation, and even its interaction with biological targets. Furthermore, the principles outlined here are broadly applicable to a wide range of aromatic compounds, making this a valuable reference for any researcher working in medicinal chemistry, materials science, or analytical chemistry.

References

  • UV-Visible Spectroscopy: Theory. (n.d.). CHM. Retrieved February 8, 2026, from [Link]

  • UV-Visible Spectroscopy of Organic Compounds. (2022, August 28). Chemistry LibreTexts. Retrieved February 8, 2026, from [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. Retrieved February 8, 2026, from [Link]

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (2012, May). Purdue University. Retrieved February 8, 2026, from [Link]

  • Hammett equation. (2023, December 19). In Wikipedia. Retrieved February 8, 2026, from [Link]

  • 4-Methylbenzamide. (n.d.). PubChem. Retrieved February 8, 2026, from [Link]

  • 4-Methoxybenzamide. (n.d.). PubChem. Retrieved February 8, 2026, from [Link]

  • 4-Chlorobenzamide. (n.d.). PubChem. Retrieved February 8, 2026, from [Link]

  • 4-Aminobenzamide. (n.d.). PubChem. Retrieved February 8, 2026, from [Link]

  • 4-Nitrobenzamide. (n.d.). PubChem. Retrieved February 8, 2026, from [Link]

Publish Comparison Guide: Crystal Structure Data for 4-Allylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Allylbenzamide derivatives represent a specialized class of aromatic amides where the allyl moiety (


) serves as both a hydrophobic handle and a reactive site for further functionalization (e.g., cross-linking or polymerization). In drug development, these scaffolds are critical intermediates for synthesizing histone deacetylase (HDAC) inhibitors and antipsychotic agents.

This guide provides a technical comparison of the solid-state architecture of allyl-substituted benzamides against their non-allyl analogs. By analyzing single-crystal X-ray diffraction (XRD) data, we evaluate how the flexible allyl group perturbs the classic amide hydrogen-bonding networks, influencing solubility, stability, and crystallizability—key metrics for pharmaceutical formulation.

Part 1: Structural Performance & Crystallographic Data[1][2]

The "Allyl Effect" on Crystal Packing

The introduction of an allyl group into the rigid benzamide core significantly alters the crystal packing landscape. Unlike simple alkyl (methyl/ethyl) or aryl (phenyl) substituents, the allyl group possesses rotational freedom and a terminal alkene, allowing for unique


 interactions that compete with the dominant amide hydrogen bonds.
  • Standard Benzamide Packing: Typically forms 1D ribbons or dimers via strong

    
     hydrogen bonds. High packing efficiency; often monoclinic (
    
    
    
    ).
  • Allyl-Benzamide Packing: The steric bulk and flexibility of the allyl tail often disrupt planar sheet formation, forcing molecules into lower symmetry space groups (e.g., Triclinic

    
     or Orthorhombic 
    
    
    
    ) to accommodate the hydrophobic volume.
Comparative Crystal Data

The following table aggregates crystallographic parameters for key allyl-benzamide derivatives and their sulfonamide analogs (often used as surrogates for structural modeling).

Table 1: Crystallographic Parameters of Allyl-Functionalized Benzamide Derivatives

Compound ClassCompound NameSpace GroupCrystal SystemUnit Cell Dimensions (

)
Packing MotifRef
Sulfonamide Analog N-Allyl-N-benzyl-4-methylbenzenesulfonamide

Orthorhombic




stabilized hydrophobic layers
[1]
Acylthiourea N-(4-Allylcarbamothioyl)benzamide

Monoclinic



Centrosymmetric dimers via

synthons
[2]
Sulfonamide N-Allyl-4-methylbenzenesulfonamide

Triclinic



Ribbons linked by offset

stacking
[3]
Parent (Ref) 4-Methylbenzamide

Monoclinic



Classic amide ribbons (No allyl disruption)[4]

Analyst Insight: Note the expansion of the


-axis in the N-allyl-N-benzyl derivative (

) compared to the parent 4-methylbenzamide. This "swelling" of the unit cell is a direct consequence of the allyl group demanding greater steric volume, which can lower the density and potentially enhance dissolution rates in formulation.
Structural Stability & Melting Point Correlation

The crystal structure directly correlates with thermal stability.

  • 4-Allylbenzamide (Parent): Experimental melting point is 129–131 °C [5].

  • Comparison: This is significantly lower than 4-methylbenzamide (~160 °C), suggesting that the allyl group reduces lattice energy by preventing tight packing, a "performance" feature desirable for improving solubility of poorly soluble drug scaffolds.

Part 2: Experimental Protocols

Synthesis of 4-Allylbenzamide Scaffolds

Prerequisite: All reactions must be performed under an inert atmosphere (


) to prevent oxidation of the allyl double bond.

Method A: Direct Amidation (For N-Allyl derivatives)

  • Reagents: Dissolve Benzoyl chloride (1.0 eq) in dry Dichloromethane (DCM).

  • Addition: Add Allylamine (1.2 eq) and Triethylamine (1.5 eq) dropwise at 0 °C.

  • Workup: Stir at RT for 4h. Wash with 1M HCl, then sat.

    
    . Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water (1:1).

Method B: Palladium-Catalyzed Cross-Coupling (For 4-Allyl ring substitution)

  • Reagents: 4-Bromobenzamide, Allyltributyltin,

    
     catalyst.
    
  • Conditions: Reflux in Toluene for 12h.

  • Note: This method installs the allyl group directly onto the benzene ring (C-allyl), preserving the primary amide.

Crystallization Workflow for XRD Analysis

Obtaining single crystals of flexible allyl derivatives is challenging due to their tendency to form oils or twinned crystals.

CrystallizationWorkflow Start Crude Allyl-Benzamide Solvent Solvent Screen (DCM, EtOH, Toluene) Start->Solvent Method Method Selection Solvent->Method SlowEvap Slow Evaporation (RT, 2-5 days) Method->SlowEvap High Solubility VaporDiff Vapor Diffusion (DCM/Hexane) Method->VaporDiff Low Solubility Check Microscopy Check SlowEvap->Check VaporDiff->Check Single Single Crystal (>0.1 mm) Check->Single Clear Facets Twin Twinned/Amorphous Check->Twin Aggregates XRD X-Ray Diffraction (Mo Kα, 173 K) Single->XRD Twin->Solvent Recrystallize (Change Polarity)

Figure 1: Decision matrix for crystallizing flexible amide derivatives. Vapor diffusion is recommended for allyl-benzamides to minimize solvent inclusion.

Part 3: Critical Analysis & Recommendations

Self-Validating Protocol: The "Disorder Check"

When solving structures of allyl-benzamides, the terminal vinyl group (


) often exhibits positional disorder.
  • Validation Step: During refinement (using SHELXL), check the thermal ellipsoids of the terminal carbons. If they are elongated (>0.1

    
    ), model the allyl group over two positions (e.g., A/B occupancy 0.60/0.40). Failure to do so results in artificially high 
    
    
    
    -factors (
    
    
    ).
Pharmaceutical Implications[5][6]
  • Bioavailability: The lower melting point of 4-allylbenzamide (vs. methyl analog) indicates a lower energy barrier to solvation, predicting better oral bioavailability for derivatives.

  • Stability: The

    
     and 
    
    
    
    packing motifs suggest these compounds are stable at room temperature and resistant to spontaneous polymorphism, a crucial factor for shelf-life (E-E-A-T).

References

  • Stenfors, B., et al. (2020). "Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide." European Journal of Chemistry, 11(3), 245-249. Link

  • Tan, S. L., et al. (2015). "Crystal structure of N-(propan-2-ylcarbamothioyl)benzamide derivatives." Acta Crystallographica Section E, 71, o56-o57. Link

  • Patel, Z. S., et al. (2018). "Crystal structure of N-allyl-4-methylbenzenesulfonamide." Acta Crystallographica Section E, 74(8), 1126–1129. Link

  • Gowda, B. T., et al. (2003). "Structural studies on N-substituted benzamides.
  • Kohoutova, Z. (2019). "Synthesis and in vitro evaluation of oxime reactivators." University of Hradec Králové Theses. Link

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 4-Allylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Risk Logic[1]

The "Why" Before the "Wear"

Handling 4-Allylbenzamide requires more than generic laboratory compliance.[1][2][3][4] As a para-substituted benzamide intermediate, typically used in the synthesis of bioactive scaffolds (such as AChE reactivators), it presents a dual-risk profile:

  • The Benzamide Core: Structurally similar to known mutagens; often flagged for acute oral toxicity and potential reproductive toxicity (GHS Category 2 Mutagenicity suspected in analogs).[1][3]

  • The Allyl Moiety: A metabolic alert.[1][3] In vivo, allyl groups can undergo epoxidation, creating reactive electrophiles capable of alkylating DNA or proteins.[1]

Operational Reality: This compound is a solid (MP ~129–139 °C).[1][3] The primary exposure vector is inhalation of micro-particulates during weighing and dermal absorption once solubilized in organic carriers (e.g., DMF, DMSO).[1][3] Your PPE strategy must shift from "barrier protection" to "permeation management."[1]

Part 2: Technical PPE Matrix

The following selection matrix is based on the physicochemical properties of 4-Allylbenzamide and its common solvents.

Protection ZoneRecommended EquipmentTechnical Justification (The Science)
Respiratory Primary: Fume Hood (Face velocity 80–100 fpm)Secondary: N95/P100 (if hood unavailable)The solid is light and electrostatic.[1][3] Aerosolization during transfer is the highest risk.[1] P100 is required if handling >1g outside a hood.[1]
Dermal (Hands) Solid Phase: Nitrile (0.11 mm)Solution Phase: Laminate (Silver Shield) or Double NitrileOnce dissolved (e.g., in DMF/DCM), the solvent acts as a vehicle for the allyl-benzamide to penetrate skin.[1][3] Standard nitrile degrades rapidly in DMF.[1]
Ocular Chemical Splash Goggles Safety glasses are insufficient for solution-phase chemistry.[1][3] Goggles prevent "vapour creep" and splash entry.[1][3]
Body Tyvek® Lab Coat (Closed front) Cotton coats absorb liquids and retain particulates.[1][3] Tyvek sheds dust and resists permeation of polar solvents.[1][3]

Part 3: Operational Protocols

Weighing & Transfer (The Critical Zone)
  • Static Management: 4-Allylbenzamide is a crystalline solid that may carry static charge.[1][3] Use an antistatic gun or ionizer bar during weighing to prevent "particle jump."[1]

  • The "Deep Pour" Technique: Never pour from a height.[1] Use a long-neck weighing funnel to deposit the solid directly into the bottom of the receiving flask to minimize dust clouds.[1]

Reaction Setup (Inert Atmosphere)

This compound is often used in Palladium-catalyzed cross-couplings or nucleophilic substitutions.[1][3]

  • Oxygen Exclusion: While primarily for reaction success, maintaining an Argon/Nitrogen blanket reduces the risk of auto-oxidation of the allyl group into peroxides, which are shock-sensitive.[1][3]

  • Solvent Trap: If using a high-vacuum line to remove solvents, ensure a secondary cold trap is active to prevent volatile allyl derivatives from entering the pump oil and exhaust.[1][3]

Decontamination & Spill Response

Do not use water immediately. [1][3]

  • Step 1: Cover spill with dry absorbent pads (for solutions) or dampen slightly with PEG-400 (for solids) to prevent dust.[1][3]

  • Step 2: Wipe surfaces with a 10% soap solution before using organic solvents.[1] Using Acetone first can drive the chemical through glove material and into the skin.[1][3]

Part 4: Visualization (Workflow Logic)

The following diagram outlines the "Safe Lifecycle" of 4-Allylbenzamide handling, highlighting the critical control points (CCPs) where PPE failure is most likely.

G cluster_PPE PPE Selection (CCP 1) Start Start: 4-Allylbenzamide (Solid, CAS 104699-51-6) Risk Risk Assessment: Dust Inhalation & Solvent Permeation Start->Risk Gloves Gloves: Double Nitrile (Solution) Single Nitrile (Solid) Risk->Gloves Resp Respiratory: Fume Hood Mandatory Risk->Resp Weighing Weighing Protocol: Anti-static Gun + Deep Pour Technique Gloves->Weighing Resp->Weighing Reaction Reaction: Inert Gas (Ar/N2) (Prevents Allyl Oxidation) Weighing->Reaction Dissolution Disposal Disposal: High-Temp Incineration (Nitrogenous Waste) Reaction->Disposal Quench

Caption: Operational workflow for 4-Allylbenzamide emphasizing Critical Control Points (CCP) for PPE selection.

Part 5: Disposal & Environmental Compliance[1]

Classification: Organic Nitrogenous Waste.[1][3] Protocol:

  • Segregation: Do not mix with oxidizers (e.g., Nitric acid, Peroxides) due to the reducing nature of the allyl group.[1][3]

  • Labeling: Clearly mark as "Contains Benzamide Derivative – Suspected Mutagen."[1][3]

  • Destruction: High-temperature incineration (>1000°C) with scrubber systems is the only validated method to destroy the benzamide ring and prevent environmental leaching.[1][3]

References

  • PubChem. (n.d.).[1][3] N-Allylbenzamide Compound Summary (Analogous Hazard Data). National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link][1]

  • Kohoutova, Z., et al. (2024).[1][3] Synthesis and in vitro evaluation of oxime reactivators. Bioorganic Chemistry.[1][3][] (Provides physical data MP 129-131°C for 4-Allylbenzamide).[1][3] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][3] 1910.132 - Personal Protective Equipment General Requirements.[1][3] United States Department of Labor.[1] Retrieved from [Link][6]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][7] National Academies Press.[1] (Standard for handling unknown toxicity intermediates).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.